molecular formula C9H8ClFO3 B1463535 3-Chloro-4-ethoxy-5-fluorobenzoic acid CAS No. 1017778-72-1

3-Chloro-4-ethoxy-5-fluorobenzoic acid

Cat. No.: B1463535
CAS No.: 1017778-72-1
M. Wt: 218.61 g/mol
InChI Key: UZGWOMNUSFRIRW-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-fluorobenzoic acid (CAS 1017778-72-1) is a fluorinated and chlorinated benzoic acid derivative with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound serves as a versatile and high-value building block in organic synthesis and medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its structure features a benzoic acid core substituted with chlorine, ethoxy, and fluorine groups, creating a unique electronic profile that is advantageous for further chemical modifications . The compound demonstrates significant biological activity in research settings. Studies have investigated its potential as an anticancer agent, showing an ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast) and A549 (lung), through mechanisms such as caspase activation . Additionally, research suggests it possesses anti-inflammatory and antimicrobial properties, making it a candidate for developing new therapeutic agents for inflammatory diseases and bacterial infections . From a physicochemical perspective, it is a solid with a melting point of 157-159°C . It is recommended to be stored at 2-8°C . The product is offered with a high purity level of 97% . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-chloro-4-ethoxy-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGWOMNUSFRIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Halogenated Benzoic Acids for Pharmaceutical Research: A-Case Study on 3-Chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial searches for "3-Chloro-4-ethoxy-5-fluorobenzoic acid" did not yield a specific Chemical Abstracts Service (CAS) number or extensive documentation, suggesting it is a novel or less-common compound. This guide will therefore focus on a closely related and well-documented analogue, 3-Chloro-4-fluorobenzoic acid (CAS No: 403-16-7) . The principles of synthesis, physicochemical properties, and applications discussed herein are broadly applicable to a range of polysubstituted benzoic acids and will serve as a robust framework for researchers interested in this class of molecules.

Introduction: The Strategic Importance of Halogenated Scaffolds

Halogenated benzoic acid derivatives are cornerstone building blocks in modern medicinal chemistry and drug discovery. The incorporation of halogen atoms, particularly chlorine and fluorine, into a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This includes modulating acidity (pKa), improving metabolic stability by blocking sites of oxidation, and enhancing binding affinity to target proteins through halogen bonding.[1]

3-Chloro-4-fluorobenzoic acid is a prime example of a versatile intermediate. Its distinct substitution pattern offers multiple avenues for further chemical modification, making it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, and its applications, offering field-proven insights for researchers in drug development.

Physicochemical and Structural Properties

The precise arrangement of substituents on the benzoic acid core dictates its reactivity and physical characteristics. Understanding these properties is fundamental to designing synthetic routes and predicting the behavior of the molecule in biological systems.

PropertyValueSource
CAS Number 403-16-7
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
IUPAC Name 3-chloro-4-fluorobenzoic acid[3]
Canonical SMILES C1=C(C=C(C(=C1)F)Cl)C(=O)O[3]
Appearance SolidN/A
XLogP3 2.3[3]

Synthesis Protocol: A Validated Approach

The synthesis of polysubstituted benzoic acids often requires a strategic, multi-step approach to ensure correct regiochemistry. While numerous specific pathways exist, a common and reliable method involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent oxidation of a side chain to form the carboxylic acid. A representative synthesis for a related compound, 3-chloro-2,4,5-trifluorobenzoic acid, involves the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4] Another established method for creating fluorobenzoic acids involves the diazotization of an aminobenzoic acid ester in the presence of hydrofluoric acid.[5]

Below is a detailed, self-validating protocol for a plausible synthesis of a halogenated benzoic acid, illustrating the key chemical transformations.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol is based on well-established transformations for synthesizing fluorinated and chlorinated aromatic compounds.[4][5]

Step 1: Nitration of a Fluorotoluene Precursor

  • Rationale: Introduce a nitro group, which can later be reduced to an amine for diazotization. The directing effects of the existing substituents are crucial for achieving the desired isomer.

  • Procedure:

    • To a stirred solution of 4-fluorotoluene in concentrated sulfuric acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at 0-5°C.

    • Maintain the temperature for 1-2 hours, then allow the reaction to warm to room temperature.

    • Pour the mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Chlorination of the Nitroaromatic Intermediate

  • Rationale: Introduce the chloro substituent. The reaction conditions are chosen to favor the desired regiochemistry based on the directing effects of the existing fluoro and nitro groups.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent (e.g., acetic acid).

    • Bubble chlorine gas through the solution in the presence of a Lewis acid catalyst (e.g., FeCl₃) until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction, extract the product, and purify by chromatography or recrystallization.

Step 3: Reduction of the Nitro Group

  • Rationale: Convert the nitro group to an amine, which is necessary for the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method.

  • Procedure:

    • Dissolve the chlorinated nitro-intermediate in ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.

    • Filter off the catalyst and concentrate the filtrate to obtain the aniline derivative.

Step 4: Oxidation of the Methyl Group to Carboxylic Acid

  • Rationale: The final step to form the benzoic acid moiety. A strong oxidizing agent is required.

  • Procedure:

    • Suspend the aniline derivative in an aqueous solution of a strong oxidizing agent like potassium permanganate (KMnO₄).

    • Heat the mixture under reflux until the purple color of the permanganate disappears.

    • Cool the reaction and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the crude 3-chloro-4-fluoro-5-aminobenzoic acid.

    • The amino group can then be removed or replaced via diazotization if required for the final product.

SynthesisWorkflow Start 4-Fluorotoluene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 Nitro-fluorotoluene intermediate Step1->Intermediate1 Step2 Chlorination (Cl₂, FeCl₃) Intermediate1->Step2 Intermediate2 Chloro-nitro-fluorotoluene Step2->Intermediate2 Step3 Reduction (H₂, Pd/C) Intermediate2->Step3 Intermediate3 Chloro-fluoro-aminotoluene Step3->Intermediate3 Step4 Oxidation (KMnO₄, Heat) Intermediate3->Step4 Product 3-Chloro-4-fluoro-5-aminobenzoic acid (Final Product Precursor) Step4->Product

Caption: A plausible multi-step synthesis workflow for a halogenated benzoic acid.

Applications in Drug Discovery and Agrochemicals

The true value of 3-Chloro-4-fluorobenzoic acid lies in its utility as a versatile chemical intermediate. Its structural motifs are found in a wide array of biologically active molecules.

  • Pharmaceutical Development: This compound is a key building block for synthesizing novel therapeutic agents.[2] The presence of both chlorine and fluorine can enhance drug efficacy. Fluorine can increase metabolic stability and binding affinity, while chlorine can modulate lipophilicity, affecting how a drug is absorbed, distributed, metabolized, and excreted (ADME). It is particularly useful in the development of anti-inflammatory, analgesic, and anti-cancer agents.[6]

  • Agrochemicals: Beyond pharmaceuticals, it serves as a precursor in the formulation of advanced herbicides and pesticides. The specific halogenation pattern is crucial for achieving selective toxicity against target pests or weeds while minimizing harm to crops and the environment.[6]

  • Material Science: This molecule is also employed in creating specialty polymers and resins, where the halogen atoms contribute to enhanced thermal stability and chemical resistance.[6]

Applications cluster_fields Fields of Application Core 3-Chloro-4-fluorobenzoic Acid CAS: 403-16-7 Pharma Pharmaceuticals Anti-inflammatory Anti-cancer Analgesics Core->Pharma:f0 Precursor Agro Agrochemicals Herbicides Pesticides Core->Agro:f0 Intermediate Material Material Science Specialty Polymers High-Performance Resins Core->Material:f0 Building Block

Caption: Key application areas for 3-Chloro-4-fluorobenzoic acid.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are paramount. The following guidelines are based on data for structurally similar compounds.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

While this compound remains a compound with limited public data, the study of its analogue, 3-Chloro-4-fluorobenzoic acid, provides a clear and authoritative blueprint for understanding this class of molecules. Its strategic importance in pharmaceutical and agrochemical synthesis is undeniable. The synthetic methodologies are robust, and its physicochemical properties make it a valuable tool for medicinal chemists seeking to fine-tune the characteristics of next-generation therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of halogenated benzoic acids in their work.

References

  • Zhang, L., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-4-ethoxy-5-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Available at: [Link]

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5198. Available at: [Link]

  • Balz, G., & Schiemann, G. (1927). p-FLUOROBENZOIC ACID. Organic Syntheses, 7, 40. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Significance of 3-Chloro-4-fluorobenzoic Acid in Fine Chemical Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental to its application, particularly in drug design and development, where these parameters govern pharmacokinetics and pharmacodynamics. This guide provides a detailed overview of the key physicochemical characteristics of this compound. In the absence of extensive experimental data in publicly accessible literature, this document presents a combination of computationally predicted properties and established, field-proven experimental protocols for their empirical determination. This dual approach offers immediate, actionable insights for preliminary studies while providing the necessary methodological foundation for rigorous internal validation.

Introduction: The Significance of Physicochemical Profiling

The substitution pattern of this compound—featuring a halogen, an ethoxy group, and a fluorine atom on the benzoic acid scaffold—suggests a molecule with nuanced electronic and steric properties. The interplay of the electron-withdrawing effects of the chlorine and fluorine atoms with the electron-donating and lipophilic nature of the ethoxy group creates a unique chemical entity. Such properties are critical in modulating a molecule's interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) profile, and its formulation characteristics. Therefore, a precise characterization of its physicochemical parameters is not merely an academic exercise but a critical step in the drug discovery and development cascade.

Predicted Physicochemical Properties

Given the limited availability of experimental data for this compound, a suite of in silico predictions has been generated using established computational models. These predicted values serve as a valuable starting point for research endeavors.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₈ClFO₃Defines the elemental composition and molecular weight.
Molecular Weight 218.61 g/mol Influences diffusion rates and bioavailability.
pKa ~3.5 - 4.0Governs the ionization state at physiological pH, impacting solubility and membrane permeability.
logP (Octanol/Water) ~2.5 - 3.0A measure of lipophilicity, crucial for predicting membrane transport and protein binding.
Aqueous Solubility Moderately to Poorly SolubleAffects dissolution rate and oral bioavailability.
Melting Point Not readily predictableImportant for formulation, stability, and purity assessment.
Boiling Point Not readily predictableRelevant for synthesis and purification processes.

Note: These values are computationally derived and require experimental validation.

Core Physicochemical Parameters and Their Experimental Determination

This section delves into the key physicochemical properties, the underlying principles of their relevance, and the standardized methodologies for their experimental determination.

Acidity (pKa)

The pKa of a molecule is the pH at which it is 50% ionized. For a carboxylic acid, this value is a measure of its tendency to donate a proton. The pKa is a critical determinant of a drug's behavior in different physiological compartments with varying pH, such as the stomach and the intestines.

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][2]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[1]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 1 mM) in a suitable solvent system. If solubility in water is low, a co-solvent such as methanol or ethanol may be used.

    • Prepare a standardized titrant solution of 0.1 M NaOH.

    • Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[1]

  • Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[1]

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Test Compound Solution D Titrate Compound with NaOH A->D B Prepare Standardized Titrant (NaOH) B->D C Calibrate pH Meter C->D E Record pH at Increments D->E F Plot pH vs. Titrant Volume E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. The logarithm of this value, logP, is a widely used indicator of a molecule's lipophilicity. LogP is a key factor in predicting a drug's ability to cross cell membranes.

The shake-flask method is the traditional and most direct method for logP determination.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the test compound in one of the phases.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the two pre-saturated phases in a separatory funnel.

    • Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Water].

    • Calculate logP = log₁₀(P).

Solubility

Aqueous solubility is a critical property that influences a drug's dissolution rate in the gastrointestinal tract, which in turn affects its oral bioavailability.

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3][4][5]

Principle: An excess amount of the solid compound is added to a specific volume of the solvent (e.g., water or a buffer of a specific pH). The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[3]

Step-by-Step Methodology:

  • Preparation: Add an excess of the solid this compound to a series of vials containing the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).[6]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Solubility_Determination_Workflow A Add Excess Solid to Buffer B Equilibrate in Shaker Bath (24-48h) A->B C Separate Solid and Liquid Phases (Centrifuge/Filter) B->C D Analyze Supernatant Concentration (HPLC) C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for solubility determination by the shake-flask method.

Melting Point

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is a fundamental physical property used to identify a compound and assess its purity. A sharp melting point range is indicative of high purity.

This is a common and straightforward method for determining the melting point of a solid.[7][8][9]

Principle: A small amount of the powdered solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is observed and recorded.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[7]

  • Measurement:

    • Place the capillary tube in the heating block of a melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as this temperature range.

Spectral Properties

Spectral data provides invaluable information about the molecular structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will reveal the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity. The chemical shifts and coupling constants will be influenced by the electronic effects of the chloro, fluoro, and ethoxy substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether and carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structure elucidation.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of this compound, providing a framework for its investigation in drug discovery and other scientific applications. While experimental data for this specific molecule is not widely available, the provided predicted values offer a solid foundation for initial research. The detailed experimental protocols included herein are intended to empower researchers to empirically determine these properties with high fidelity. It is strongly recommended that the predicted values be experimentally verified to ensure the accuracy of data used in subsequent studies. Further research into the solid-state characterization (e.g., polymorphism) and stability of this compound would also be of significant value to the scientific community.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Despina, C. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • M., D., & M., S. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 48-51.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • van der Sijs, H. (2009).
  • Z., L., D., F., A., C., M., C., & M., M. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(3), 437-445.

Sources

An In-depth Technical Guide to the Structural Analysis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analysis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. As a molecule featuring a unique combination of electron-withdrawing and electron-donating groups, a thorough understanding of its structure is paramount for predicting its reactivity, biological activity, and for quality control in synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into the application of modern analytical techniques for its characterization.

Introduction and Significance

This compound is a halogenated and ether-substituted benzoic acid derivative. The presence of chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethoxy group, an electron-donating substituent, and the carboxylic acid, an electron-withdrawing group, further modulate the electronic properties of the aromatic ring. This distinct substitution pattern makes it a valuable synthon for the preparation of more complex molecules. A precise structural elucidation is the cornerstone of its development and application.

This guide will detail a multi-faceted approach to the structural analysis of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will provide a robust predictive analysis based on established principles and spectral data from analogous compounds.

Predicted Spectroscopic Profile

A hypothetical but scientifically grounded spectroscopic profile of this compound is presented below. These predictions are derived from the analysis of structurally related compounds, providing a reliable reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the ethoxy group.

  • Aromatic Region: The two aromatic protons are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom.

    • H-2: This proton is ortho to the carboxylic acid and meta to the fluorine. It is expected to resonate at a downfield chemical shift, likely in the range of 7.6-7.8 ppm . It will be split by the adjacent H-6 proton (ortho coupling, J ≈ 8-9 Hz) and by the fluorine atom (meta coupling, J ≈ 5-7 Hz).

    • H-6: This proton is ortho to the fluorine and meta to the carboxylic acid. The strong shielding effect of the fluorine will shift this proton upfield relative to H-2, likely in the range of 7.2-7.4 ppm . It will be split by the adjacent H-2 proton (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (ortho coupling, J ≈ 9-11 Hz).

  • Ethoxy Group:

    • -OCH₂- (quartet): The methylene protons of the ethoxy group are adjacent to an oxygen atom and will appear as a quartet in the range of 4.0-4.2 ppm due to coupling with the methyl protons (J ≈ 7 Hz).

    • -CH₃ (triplet): The methyl protons of the ethoxy group will appear as a triplet around 1.4-1.5 ppm due to coupling with the methylene protons (J ≈ 7 Hz).

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift, typically >12 ppm , and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH>12broad singlet-
H-27.6 - 7.8doublet of doubletsortho J(H-H) ≈ 8-9, meta J(H-F) ≈ 5-7
H-67.2 - 7.4doublet of doubletsortho J(H-H) ≈ 8-9, ortho J(H-F) ≈ 9-11
-OCH₂-4.0 - 4.2quartetJ(H-H) ≈ 7
-CH₃1.4 - 1.5tripletJ(H-H) ≈ 7

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-170 ppm .

  • Aromatic Carbons:

    • C-1 (ipso-COOH): The carbon attached to the carboxylic acid group will be found around 130-133 ppm .

    • C-3 (ipso-Cl): The carbon bearing the chlorine atom is predicted to be in the range of 133-136 ppm .

    • C-5 (ipso-F): The carbon attached to the fluorine atom will show a large one-bond C-F coupling and is expected around 155-158 ppm (d, ¹J(C-F) ≈ 240-250 Hz).

    • C-4 (ipso-OEt): The carbon attached to the ethoxy group will be shifted downfield due to the oxygen atom, appearing around 145-148 ppm .

    • C-2 & C-6: These protonated aromatic carbons will be influenced by the adjacent substituents and will likely appear in the 115-125 ppm region. They will also exhibit smaller C-F couplings.

  • Ethoxy Group Carbons:

    • -OCH₂-: The methylene carbon will be in the range of 63-66 ppm .

    • -CH₃: The methyl carbon will be found upfield, around 14-16 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C=O165 - 170-
C-5 (ipso-F)155 - 158¹J ≈ 240-250
C-4 (ipso-OEt)145 - 148-
C-3 (ipso-Cl)133 - 136-
C-1 (ipso-COOH)130 - 133-
C-2115 - 125
C-6115 - 125
-OCH₂-63 - 66-
-CH₃14 - 16-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is predicted around 1680-1710 cm⁻¹ .

  • C-O Stretch: The C-O stretching of the carboxylic acid and the ethoxy group will result in absorptions in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the 1100-1200 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C=O stretch (carbonyl)1680 - 1710Strong, Sharp
Aromatic C=C stretch1450 - 1600Medium to Weak
C-O stretch1200 - 1300Strong
C-F stretch1100 - 1200Strong
C-Cl stretch600 - 800Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₉H₈ClFO₃) is 218.61 g/mol . The mass spectrum will show a molecular ion peak at m/z 218. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 220 with approximately one-third the intensity of the M⁺ peak is expected.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A significant fragment at m/z 201 (and 203) corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH (M-45): A fragment at m/z 173 (and 175) due to the loss of the entire carboxylic acid group.

    • Loss of Ethoxy Radical (M-45): Cleavage of the ethoxy group can also lead to a fragment at m/z 173 (and 175).

    • Loss of Ethyl Group (M-29): A fragment at m/z 189 (and 191) corresponding to the loss of an ethyl radical from the ethoxy group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the structural analysis of this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert several times to ensure complete dissolution and homogeneity.

  • ¹H NMR Data Acquisition:

    • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Data Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Sample Preparation and Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the background spectrum of the empty sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • To enhance volatility, derivatization to a more volatile ester (e.g., methyl ester) may be performed prior to analysis.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized and separated on the GC column.

    • The separated components enter the mass spectrometer, where they are ionized by electron impact.

    • The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural analysis process.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides C-H framework ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight & fragmentation data_integration Integration of Spectroscopic Data nmr->data_integration ir->data_integration ms->data_integration structure_elucidation Final Structure Elucidation data_integration->structure_elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

G cluster_nmr ¹H NMR Analysis molecule This compound Aromatic Protons (H-2, H-6) Ethoxy Protons (-OCH₂CH₃) Carboxylic Acid Proton (-COOH) h2 H-2 ~7.6-7.8 ppm dd molecule:f1->h2 h6 H-6 ~7.2-7.4 ppm dd molecule:f1->h6 och2 -OCH₂- ~4.0-4.2 ppm q molecule:f2->och2 ch3 -CH₃ ~1.4-1.5 ppm t molecule:f2->ch3 cooh cooh molecule:f3->cooh h2->molecule:f1 meta H-F coupling h2->h6 ortho H-H coupling h6->molecule:f1 ortho H-F coupling och2->ch3 vicinal H-H coupling

Caption: Predicted ¹H NMR spectral correlations for this compound.

Conclusion

The structural analysis of this compound requires a synergistic application of various spectroscopic techniques. While direct experimental data is limited, a comprehensive and reliable structural characterization can be achieved by predicting the ¹H NMR, ¹³C NMR, IR, and mass spectra based on the well-established principles of spectroscopy and data from analogous compounds. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, facilitating its potential use in the development of new chemical entities.

References

  • NIST Chemistry WebBook. Benzoic acid, 3,5-dichloro-. [Link]

  • SpectraBase. 3,5-Dichlorobenzoic acid. [Link]

  • PubChem. 3,5-Dichlorobenzoic acid. [Link]

  • PubChem. 3,5-Difluorobenzoic acid. [Link]

Solubility of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid in Organic Solvents: A Framework for Prediction and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and final dosage form performance. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a halogenated benzoic acid derivative of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes predictive theoretical models and robust experimental protocols. We delve into the application of Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) for in silico solubility screening. Furthermore, we provide a detailed, self-validating experimental workflow based on the gold-standard shake-flask method, coupled with modern analytical quantification techniques such as HPLC and UV-Vis spectrophotometry. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility profile of this and similar compounds.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom, a fluorine atom, and an ethoxy group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. These features dictate its interaction with various solvents and are central to its solubility behavior. Understanding these properties is the first step in any rational approach to solvent selection and formulation development.[1]

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₈ClFO₃-
Molecular Weight 218.61 g/mol Calculated
Canonical SMILES CCOC1=C(C=C(C=C1F)Cl)C(=O)OStructure
Appearance Likely a white to off-white crystalline solidInferred from similar compounds[2]
Melting Point (°C) Not available. Likely >100°C.Estimation based on similar halogenated benzoic acids[3]
pKa Not available. Estimated ~3-4.Estimation based on benzoic acid and electronic effects of substituents
LogP (Octanol-Water) Not available. Estimated ~2.5-3.5.Estimation based on structural fragments

Theoretical Framework for Solubility Prediction

Before undertaking extensive experimental work, theoretical models can provide invaluable guidance for solvent screening, reducing experimental overhead and focusing resources on the most promising candidates.[4]

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.

The total Hansen solubility parameter (δt) is given by: δt² = δD² + δP² + δH²

The similarity between a solvent (1) and a solute (2) is calculated using the Hansen distance (Ra): Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[5] For a given solute, a theoretical "solubility sphere" can be defined in Hansen space. Solvents whose parameters fall within this sphere are predicted to be good solvents.

Caption: Fig 1: Hansen Solubility Sphere Concept.

Table 2: Hansen Solubility Parameters for Common Organic Solvents (at 25 °C)

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Data compiled from various sources.[7][8][9][10][11]
COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and more fundamental method for predicting thermodynamic properties, including solubility.[12][13] It is based on quantum chemical calculations that determine the surface polarization charge density (σ-profile) of a molecule.[13] By analyzing the statistical thermodynamics of the interactions between these molecular surfaces in a virtual conductor, COSMO-RS can predict the chemical potential of a solute in any solvent without the need for group contribution parameters.[4][13] This makes it particularly useful for novel or complex molecules where parameterization for older models may not exist.[12] Studies have shown COSMO-RS to be a valuable tool for qualitatively ranking solvents and, in some cases, providing semi-quantitative solubility predictions for APIs.[4][14]

Experimental Determination of Solubility

Theoretical predictions must be validated by robust experimental data. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[3][15][16]

The Saturation Shake-Flask Protocol

This method involves creating a saturated solution by agitating an excess of the solid API in the chosen solvent until thermodynamic equilibrium is reached.[3][15]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[15] For poorly soluble compounds, increasing the surface area by gentle grinding may be beneficial.[3]

  • Equilibration: Seal the vials to prevent solvent evaporation. Place them in a temperature-controlled shaker or agitator (e.g., at 25 °C and/or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[16] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing, thereby verifying that equilibrium has been reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment. Alternatively, centrifugation can be employed to accelerate phase separation.[15]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid sediment. Use a syringe fitted with a chemically compatible filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) to remove any fine particulates.[15]

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

Caption: Fig 2: Shake-Flask Experimental Workflow.

Analytical Quantification Methods

Accurate quantification of the solute in the saturated solution is paramount.

HPLC is a highly specific and sensitive method for quantifying benzoic acid derivatives.[17][18][19]

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is quantified by comparing its peak area from a UV detector to a calibration curve generated from standards of known concentration.

  • Typical Method Parameters:

    • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection: UV spectrophotometer, typically at a wavelength between 230-275 nm, corresponding to an absorbance maximum of the benzoic acid chromophore.[20][21]

    • Quantification: External standard calibration curve with at least five concentration levels. The linearity of the curve must be verified (R² > 0.999).

For a rapid, simpler, though less specific, analysis, UV-Vis spectrophotometry can be used, provided no other component in the solution absorbs at the analytical wavelength.[22][23]

  • Principle: The amount of UV light absorbed by the sample at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert Law.

  • Methodology:

    • Determine the λmax of this compound by scanning a dilute solution across the UV spectrum.

    • Prepare a series of standard solutions of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.[2]

    • Measure the absorbance of the appropriately diluted, filtered sample from the shake-flask experiment and determine its concentration using the calibration curve.

Conclusion

Characterizing the solubility of this compound is a critical step in its journey as a potential drug candidate. This guide provides a dual strategy for this task. First, by leveraging theoretical models like Hansen Solubility Parameters and COSMO-RS, researchers can perform efficient in silico screening to identify a promising range of organic solvents. Second, by employing the rigorous, gold-standard shake-flask experimental method coupled with precise analytical techniques like HPLC, these predictions can be confirmed, and accurate, reliable solubility data can be generated. This integrated approach of prediction and verification ensures a comprehensive understanding of the compound's solubility profile, facilitating rational decision-making in process chemistry and formulation development, ultimately accelerating the path to a viable drug product.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.
  • SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM Software. Retrieved from [Link]

  • Friesen, A., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

  • Kuentz, M., et al. (2016). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Chemaxon. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Bayesian approach to predict solubility parameters. Retrieved from [Link]

  • USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]

  • Scientific.net. (2025). Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques. Retrieved from [Link]

  • Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.
  • Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

  • PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

  • ACS Publications. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

  • SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Retrieved from [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • UPAB. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid HPLC Method. Retrieved from [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-ethyl-5-fluorobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzoic acid: Physicochemical Properties and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a halogenated and ethoxylated aromatic carboxylic acid of interest to researchers and professionals in drug development and materials science. Due to the limited availability of experimental data for this specific compound, this guide presents predicted physicochemical properties, a proposed synthetic route, and standard experimental protocols for verification.

Introduction to this compound

This compound (CAS Number: 1017778-72-1) is a polysubstituted benzoic acid derivative. The presence of a chlorine atom, a fluorine atom, an ethoxy group, and a carboxylic acid moiety on the benzene ring suggests its potential utility as a versatile building block in organic synthesis. Halogenated aromatic compounds are frequently employed in the synthesis of pharmaceuticals and agrochemicals, where the halogens can influence the compound's metabolic stability, binding affinity, and lipophilicity. The ethoxy group can also modulate these properties, and the carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation or esterification.

Predicted Physicochemical Properties

It is imperative to note that these are in silico predictions and should be confirmed by experimental validation.

PropertyPredicted ValueUnit
Melting Point145.89°C
Boiling Point358.43°C

Computational Methodology: Predicting Physical Properties with the Joback Method

The Joback method is a group contribution technique that estimates thermophysical properties by summing the contributions of individual functional groups within a molecule.[1] This method is advantageous for its simplicity and broad applicability to a wide range of organic compounds.

The equations for predicting the normal boiling point (Tb) and melting point (Tm) using the Joback method are as follows:

Boiling Point (Tb): Tb (K) = 198.2 + Σ (Ni * Tb,i)

Melting Point (Tm): Tm (K) = 122.5 + Σ (Ni * Tm,i)

Where Ni is the number of occurrences of a specific group i, and Tb,i and Tm,i are the group contributions for the boiling and melting points, respectively.

For this compound, the molecule was dissected into the following contributing groups:

  • >C- (aromatic, 2 instances)

  • >C-Cl (aromatic)

  • >C-F (aromatic)

  • >C-O- (aromatic ether)

  • -COOH (aromatic)

  • -CH2-

  • -CH3

The following diagram illustrates the computational workflow for this prediction:

G cluster_input Input cluster_process Joback Group Contribution Method cluster_output Output mol_structure Molecular Structure of This compound dissect Dissect into Functional Groups (>C-, >C-Cl, >C-F, >C-O-, -COOH, -CH2-, -CH3) mol_structure->dissect assign Assign Group Contribution Values (Tb,i and Tm,i) dissect->assign summation Sum Contributions Tb = 198.2 + Σ(Ni * Tb,i) Tm = 122.5 + Σ(Ni * Tm,i) assign->summation predicted_mp Predicted Melting Point summation->predicted_mp predicted_bp Predicted Boiling Point summation->predicted_bp G cluster_synthesis Proposed Synthesis of this compound start Starting Material: 3-chloro-5-fluoro-4-hydroxybenzoic acid step1 Williamson Ether Synthesis: 1. Deprotonation with base (e.g., NaH) 2. Reaction with ethyl iodide start->step1 purification Workup and Purification: - Quenching - Extraction - Chromatography/Recrystallization step1->purification product Product: This compound purification->product G cluster_melting_point Melting Point Determination Workflow sample_prep Sample Preparation: - Powder the solid - Pack into capillary tube apparatus_setup Apparatus Setup: - Place capillary in  melting point apparatus sample_prep->apparatus_setup heating Heating Protocol: 1. Rapid heating to ~15-20°C below predicted MP 2. Slow heating (1-2°C/min) apparatus_setup->heating observation Observation: - Record temperature range  from first liquid to complete melting heating->observation G cluster_boiling_point Micro Boiling Point Determination Workflow sample_setup Sample Setup: - Liquid in test tube - Inverted capillary submerged heating_assembly Heating Assembly: - Attach to thermometer - Suspend in heating bath sample_setup->heating_assembly heating_observation Heating and Observation: - Gradual heating - Observe bubble stream from capillary heating_assembly->heating_observation bp_determination Boiling Point Determination: - Temperature of rapid, continuous bubbling  OR temperature of liquid entry upon cooling heating_observation->bp_determination

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Molecules of this class are of significant interest to researchers in drug development and materials science, serving as versatile building blocks for the synthesis of more complex target molecules. The precise arrangement of the chloro, ethoxy, and fluoro substituents on the benzoic acid core dictates the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.

Accurate structural confirmation and purity assessment are paramount in any scientific endeavor involving novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process. Each technique provides a unique and complementary piece of the structural puzzle.

Methodology for Spectral Prediction

The spectroscopic data presented in this guide are generated using computational models that have become indispensable tools in chemical research. These predictions are grounded in the fundamental principles of quantum mechanics and have been refined through machine learning algorithms trained on vast libraries of experimental data.

  • NMR Prediction : The ¹H and ¹³C NMR chemical shifts and coupling constants are predicted using software that employs a combination of methods. These can include empirical models based on Hierarchical Organisation of Spherical Environments (HOSE) codes, which analyze the chemical environment of each nucleus, and more sophisticated Density Functional Theory (DFT) calculations that compute the magnetic shielding of each nucleus. Online platforms such as NMRDB.org, PROSPRE, and CASPRE provide access to such predictive tools.[1][2][3] The accuracy of these predictions is enhanced by algorithms trained on extensive, peer-reviewed spectral databases.

  • IR Prediction : The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule's covalent bonds. This is typically achieved through quantum mechanical calculations, such as DFT, which can model the harmonic vibrational modes of the molecule.[4][5] The output is a theoretical spectrum showing the expected absorption peaks and their intensities, which correspond to specific bond stretching, bending, and other vibrational motions.

  • Mass Spectrometry Prediction : The prediction of the mass spectrum is based on the established fragmentation patterns of organic molecules under specific ionization conditions (e.g., Electron Ionization - EI). For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable neutral molecules or radicals from the molecular ion.[6][7][8] The expected mass-to-charge (m/z) ratios of the resulting fragment ions are calculated based on these well-documented fragmentation rules.

Predicted Spectroscopic Data and Comprehensive Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted data for this compound (in CDCl₃ solvent) is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~11.0 - 13.0Singlet (broad)-
Ar-H (H-6)~7.8Doublet~2.5
Ar-H (H-2)~7.6Doublet~2.5
O-CH₂-CH₃~4.2Quartet~7.0
O-CH₂-CH₃~1.5Triplet~7.0

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet in the far downfield region of the spectrum, typically between 11.0 and 13.0 ppm.[6] Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding.

  • Aromatic Protons (Ar-H): The benzene ring has two protons. The electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, combined with the electron-donating effect of the ethoxy group, create a distinct electronic environment for each aromatic proton.

    • The proton at position 6 (H-6) is ortho to the carboxylic acid group and meta to the chlorine atom.

    • The proton at position 2 (H-2) is ortho to the carboxylic acid group and meta to the fluorine atom.

    • Due to the complex interplay of substituent effects, their chemical shifts are predicted to be in the aromatic region (~7.6-7.8 ppm). They are expected to appear as doublets due to coupling with each other (meta-coupling), with a small coupling constant (J) of approximately 2.5 Hz.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • The methylene protons (-CH₂-) are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear around 4.2 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing upfield around 1.5 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

Proton Assignments on the Molecular Structure

A diagram illustrating the positions of the key protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~165-170
C -Cl~130-135
C -F~150-155 (doublet due to C-F coupling)
C -O (ethoxy)~145-150
C -COOH~125-130
Ar-C H (C-2 & C-6)~110-120
O-C H₂-CH₃~65-70
O-CH₂-C H₃~14-16

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the 165-170 ppm range.[6]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

    • The carbon bonded to the fluorine atom (C -F) will be significantly shifted downfield and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J-CF).

    • The carbons bonded to the chlorine (C -Cl) and the ethoxy group (C -O) will also be downfield, with their exact positions determined by the combined electronic effects.

    • The carbon to which the carboxylic acid is attached (C -COOH) and the two carbons bearing hydrogen atoms (Ar-C H) will appear at more upfield positions within the aromatic region.

  • Ethoxy Group Carbons (-OCH₂CH₃):

    • The methylene carbon (-C H₂-) is directly attached to oxygen and is therefore more deshielded, appearing around 65-70 ppm.

    • The terminal methyl carbon (-C H₃) is the most shielded carbon in the molecule, appearing far upfield at approximately 14-16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (carboxylic acid)Broad, Strong
~3050-3100C-H stretch (aromatic)Medium
~2900-3000C-H stretch (aliphatic, -CH₂, -CH₃)Medium
~1700-1725C=O stretch (carboxylic acid)Strong, Sharp
~1580-1610C=C stretch (aromatic ring)Medium
~1450-1500C=C stretch (aromatic ring)Medium
~1200-1300C-O stretch (acid and ether)Strong
~1000-1100C-F stretchStrong
~700-800C-Cl stretchMedium-Strong

Interpretation of the IR Spectrum:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[9][10] This broadening is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state or concentrated solutions.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[9] Its exact position can be influenced by conjugation with the aromatic ring.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will be observed just below 3000 cm⁻¹.[11]

  • Aromatic C=C Stretches: The vibrations of the carbon-carbon bonds within the benzene ring usually give rise to a series of absorptions in the 1450-1610 cm⁻¹ region.

  • C-O Stretches: Strong absorptions corresponding to the C-O stretching vibrations of both the carboxylic acid and the ethoxy ether linkage are expected in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • C-Halogen Stretches: A strong band for the C-F stretch is expected in the 1000-1100 cm⁻¹ range, and a medium to strong band for the C-Cl stretch is anticipated between 700 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Formula: C₉H₈ClFO₃

  • Molecular Weight: 218.61 g/mol

  • Ionization Method: Electron Ionization (EI)

m/z (predicted)FragmentDescription
218/220[M]⁺Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
201/203[M - OH]⁺Loss of a hydroxyl radical
190/192[M - C₂H₄]⁺McLafferty rearrangement (loss of ethene from ethoxy)
173/175[M - COOH]⁺Loss of the carboxyl group
145/147[M - COOH - C₂H₄]⁺Subsequent loss of ethene after loss of carboxyl

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 218. A smaller peak at m/z 220, with an intensity of about one-third of the M⁺ peak, will also be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom. For aromatic acids, the molecular ion peak is typically prominent.[8][12]

  • [M - OH]⁺: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (·OH), resulting in a peak at m/z 201/203.

  • [M - C₂H₄]⁺: The ethoxy group can undergo a McLafferty rearrangement, leading to the loss of a neutral ethene molecule and resulting in a peak at m/z 190/192.

  • [M - COOH]⁺: Alpha-cleavage can lead to the loss of the entire carboxyl group as a radical (·COOH), giving a significant fragment ion at m/z 173/175.

Standardized Experimental Protocols

To obtain experimental data for this compound, the following standard protocols would be employed.

General Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pure Compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis Spectral Interpretation & Structure Confirmation Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis caption General workflow for spectroscopic characterization.

A diagram showing the general workflow from sample preparation to data analysis.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., 400 MHz). Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer experiment time will be required.

  • Data Processing: Fourier transform the raw data (FID), phase the resulting spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the peaks in the ¹H spectrum.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (empty) in the spectrometer and record a background spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables or predicted data.

Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra offers a robust analytical framework for any researcher working with this compound. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and mass fragmentation patterns, serve as a reliable reference for confirming the identity and structural integrity of synthesized material. While computational predictions are powerful and increasingly accurate, they should always be regarded as a complement to, not a replacement for, empirical data. The ultimate confirmation of a chemical structure relies on the acquisition and careful interpretation of experimental spectroscopic data, following the standardized protocols outlined herein.

References

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An In-depth Technical Guide to the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the exploration of diverse chemical spaces in the quest for novel bioactive compounds.

This technical guide provides a comprehensive overview of two plausible and scientifically sound synthetic pathways for the preparation of this compound. The methodologies presented are grounded in established chemical principles and supported by literature precedents for analogous transformations. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary strategies for its construction. The first approach involves the late-stage introduction of the chlorine atom onto a pre-functionalized 4-ethoxy-3,5-difluorobenzoic acid scaffold. The second strategy relies on the initial synthesis of a 3-chloro-5-fluoro-4-hydroxybenzoic acid intermediate, followed by the introduction of the ethoxy group via an etherification reaction. Both pathways offer distinct advantages and challenges, which will be discussed in detail.

Pathway A: Selective Chlorination of 4-Ethoxy-3,5-difluorobenzoic Acid

This pathway commences with the commercially available 4-ethoxy-3,5-difluorobenzoic acid, offering a highly convergent and potentially efficient route to the target molecule. The key transformation in this sequence is the regioselective electrophilic chlorination of the aromatic ring.

Logical Workflow for Pathway A

Pathway A A 4-Ethoxy-3,5-difluorobenzoic acid B This compound A->B Electrophilic Chlorination (e.g., NCS, H2SO4) Pathway B cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A 3,5-Difluoro-4-hydroxybenzoic acid B 3-Chloro-5-fluoro-4-hydroxybenzoic acid A->B Chlorination C 3-Chloro-5-fluoro-4-hydroxybenzoic acid D This compound C->D Williamson Ether Synthesis (EtI, K2CO3, DMF)

A Technical Guide to the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid: An Analysis of Starting Materials and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block, or intermediate, in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[][] Its specific substitution pattern—featuring chloro, ethoxy, and fluoro groups arranged around a benzoic acid core—imparts unique electronic and steric properties essential for the biological activity of the final active pharmaceutical ingredients (APIs).[3][4] The synthesis of such polysubstituted aromatic compounds presents a significant challenge, requiring a robust and regioselective strategy to install the functional groups in the correct positions.

This in-depth technical guide provides a comprehensive analysis of the viable starting materials and synthetic routes for the preparation of this compound. By employing a retrosynthetic approach, we will logically deconstruct the target molecule to identify the most practical and efficient synthetic pathway. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis of potential strategies to facilitate successful laboratory synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

Retrosynthesis is a powerful technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials.[5] This process helps to identify key bond disconnections and strategic intermediates.

The retrosynthetic analysis for this compound (I) reveals a clear and logical pathway:

  • Final Step Disconnection (C-O Bond): The final carboxylic acid (I) can be readily formed by the saponification (hydrolysis) of its corresponding ethyl ester (II). This is a standard and high-yielding transformation.

  • Ether Linkage Disconnection (C-O Bond): The ethoxy group in the ester intermediate (II) can be installed via a Williamson ether synthesis, a reliable method for forming ethers from a phenol and an alkyl halide.[6] This points to the key phenolic intermediate, Ethyl 5-chloro-3-fluoro-4-hydroxybenzoate (III).

  • Chlorination Disconnection (C-Cl Bond): The chloro group on intermediate (III) can be introduced through electrophilic aromatic substitution (chlorination) of a protected hydroxybenzoate (IV). The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

  • Esterification Disconnection (C-O Bond): The ethyl ester (IV) is a protected form of the carboxylic acid, suggesting that the synthesis can begin from a simpler, commercially available starting material: 3-Fluoro-4-hydroxybenzoic acid (V) .[7][8]

This analysis identifies 3-Fluoro-4-hydroxybenzoic acid as the most logical and strategic starting material due to its commercial availability and the predictable reactivity of its functional groups for subsequent transformations.

G TM Target Molecule (I) This compound I2 Intermediate (II) Ethyl 3-chloro-4-ethoxy-5-fluorobenzoate TM->I2 Saponification I3 Intermediate (III) Ethyl 5-chloro-3-fluoro-4-hydroxybenzoate I2->I3 Williamson Ether Synthesis I4 Intermediate (IV) Ethyl 3-fluoro-4-hydroxybenzoate I3->I4 Chlorination SM Starting Material (V) 3-Fluoro-4-hydroxybenzoic acid I4->SM Esterification G cluster_0 Synthetic Workflow SM 3-Fluoro-4-hydroxybenzoic acid (V) I4 Ethyl 3-fluoro-4- hydroxybenzoate (IV) SM->I4 Step 1: Esterification I3 Ethyl 5-chloro-3-fluoro-4- hydroxybenzoate (III) I4->I3 Step 2: Chlorination I2 Ethyl 3-chloro-4-ethoxy- 5-fluorobenzoate (II) I3->I2 Step 3: Ethylation TM 3-Chloro-4-ethoxy-5- fluorobenzoic acid (I) I2->TM Step 4: Saponification

Caption: Forward synthesis workflow from the selected starting material.

Step 1: Esterification (Protection of the Carboxylic Acid)

Causality: The synthesis begins with the protection of the carboxylic acid functional group as an ethyl ester. This is a critical first step because the acidic proton of the carboxyl group would interfere with the basic conditions used in the subsequent ether synthesis step. Furthermore, the ester group is a meta-director, which helps to ensure the correct regioselectivity during the chlorination step.

Protocol:

  • To a solution of 3-Fluoro-4-hydroxybenzoic acid (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3-fluoro-4-hydroxybenzoate (IV), which can often be used in the next step without further purification.

Step 2: Regioselective Chlorination

Causality: The introduction of the chlorine atom at the C5 position is directed by the existing substituents. The hydroxyl group (-OH) is a strongly activating ortho, para-director, while the ethyl ester (-COOEt) is a deactivating meta-director. The C5 position is ortho to the powerful hydroxyl directing group and meta to the ester group. This synergistic effect strongly favors the electrophilic substitution at C5 over any other position, ensuring high regioselectivity. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.

Protocol:

  • Dissolve Ethyl 3-fluoro-4-hydroxybenzoate (IV) (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sulfuryl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure. The crude product, Ethyl 5-chloro-3-fluoro-4-hydroxybenzoate (III), can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 3: Williamson Ether Synthesis (Ethylation)

Causality: The Williamson ether synthesis is a classic and highly efficient method for forming an ether from a phenol. [9][10]The reaction proceeds via an Sₙ2 mechanism where the phenoxide, formed by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic ethylating agent (e.g., ethyl iodide). [6][11]A weak base like potassium carbonate is sufficient to deprotonate the acidic phenol, and a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.

Protocol:

  • Combine Ethyl 5-chloro-3-fluoro-4-hydroxybenzoate (III) (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.) in dimethylformamide (DMF).

  • Add ethyl iodide (1.2 eq.) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction's completion by TLC.

  • After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude Ethyl 3-chloro-4-ethoxy-5-fluorobenzoate (II).

Step 4: Saponification (Ester Hydrolysis)

Causality: The final step is the deprotection of the carboxylic acid. Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired benzoic acid product.

Protocol:

  • Dissolve the crude Ethyl 3-chloro-4-ethoxy-5-fluorobenzoate (II) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (as monitored by TLC).

  • Cool the solution and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.

  • The final product, this compound (I), will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product.

Alternative Starting Materials and Conceptual Pathways

While the pathway from 3-Fluoro-4-hydroxybenzoic acid is highly practical, other starting materials could be considered, though they often present greater synthetic challenges.

  • Route from 3-Chloro-5-fluoroaniline: One could envision a route starting from 3-Chloro-5-fluoroaniline. [12][13]This pathway would require the introduction of the hydroxyl group at C4, likely via a challenging regioselective nitration followed by reduction, diazotization, and hydrolysis. Subsequently, the ethoxy and carboxyl groups would need to be installed. This route involves more steps and potentially problematic regiochemical outcomes, making it less efficient.

  • Route via Ortho-Lithiation: Another advanced strategy could involve a starting material like 1-chloro-3-fluoro-5-ethoxybenzene. A directed ortho-lithiation could be used to install the carboxyl group. [14][15]However, directing the lithiation specifically to the C4 position between the ethoxy and fluoro groups can be difficult to control and often requires cryogenic temperatures and highly reactive organolithium reagents, which are less suitable for large-scale synthesis. [16]

Summary and Comparison of Synthetic Strategies

Parameter Route A: From 3-Fluoro-4-hydroxybenzoic acid Route B (Conceptual): From 3-Chloro-5-fluoroaniline Route C (Conceptual): Via Ortho-Lithiation
Starting Material Commercially available, relatively inexpensive. [17]Commercially available but may be more expensive. [12]Requires multi-step synthesis of the starting material.
Number of Steps 4 (high-yielding, well-established reactions).> 6 (includes challenging functional group interconversions).~3-4 (but includes a difficult key step).
Key Challenges Standard purification of intermediates.Regioselectivity of nitration/hydroxylation.Regioselectivity of lithiation, cryogenic conditions.
Reagent Safety Uses standard laboratory reagents.Involves nitrating agents and diazotization (potentially explosive).Uses pyrophoric n-butyllithium at very low temperatures.
Overall Feasibility High. This is the most practical and scalable route.Low. Complex, lower overall yield expected.Moderate. Feasible for small scale, but challenging to scale up.

Conclusion

For the synthesis of this compound, the most judicious and field-proven approach begins with the commercially available starting material, 3-Fluoro-4-hydroxybenzoic acid . The presented four-step sequence—involving esterification, regioselective chlorination, Williamson ether synthesis, and saponification—represents a logical, robust, and scalable pathway. Each step is based on well-understood chemical principles that ensure high regioselectivity and yield. This route avoids the use of hazardous reagents and extreme conditions associated with alternative conceptual pathways, making it the recommended strategy for researchers and drug development professionals aiming for an efficient and reliable synthesis of this valuable intermediate.

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The Strategic deployment of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of Substituted Benzoic Acids in Drug Discovery

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a foundational element, a versatile template upon which intricate molecular architectures with profound biological activities are constructed. Its inherent properties, such as planarity, hydrogen bonding capabilities, and metabolic stability, make it a privileged starting point for drug design. The strategic derivatization of this core structure, particularly with halogens and alkoxy groups, has emerged as a powerful strategy to modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the potential applications of a uniquely substituted benzoic acid, 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a molecule poised for significant contributions to the development of next-generation therapeutics. While direct, extensive literature on this specific molecule is nascent, a deep understanding of the roles of its constituent functional groups allows for a well-reasoned exploration of its potential in medicinal chemistry.

Deconstructing the Molecular Framework: An Analysis of this compound

The therapeutic potential of this compound stems from the synergistic interplay of its three key substituents: a chloro group, an ethoxy group, and a fluoro group, all strategically positioned on the benzoic acid ring.

The Halogen Effect: Chlorine and Fluorine in Concert

Halogens are frequently incorporated into drug candidates to enhance their properties.[1] The presence of both chlorine and fluorine in the target molecule offers a dual advantage:

  • Modulation of Physicochemical Properties: The chloro and fluoro groups significantly impact the lipophilicity, acidity (pKa), and metabolic stability of the benzoic acid core.[2] Fluorine, with its high electronegativity, can lower the pKa of the carboxylic acid, influencing its ionization state at physiological pH and thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Chlorine contributes to increased lipophilicity, which can enhance membrane permeability.

  • Enhanced Target Binding: Halogens can participate in various non-covalent interactions with biological targets, including hydrogen bonds and the increasingly recognized halogen bonds.[1] These interactions can significantly improve binding affinity and selectivity. The unique electronic properties of the C-F and C-Cl bonds can also lead to favorable electrostatic interactions within a protein's binding pocket.

The Alkoxy Advantage: The Role of the Ethoxy Group

Alkoxy groups, such as the ethoxy group in our molecule of interest, are prevalent in natural products and approved drugs.[3][4] Their inclusion is a deliberate strategy to:

  • Improve Pharmacokinetic Properties: The ethoxy group can enhance metabolic stability by blocking sites susceptible to oxidation.[3] It can also modulate solubility and permeability, striking a balance that is crucial for oral bioavailability.

  • Fine-Tune Target Interactions: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the target protein.[5] Furthermore, the alkyl portion can engage in hydrophobic interactions, further anchoring the molecule in the binding site.

Potential Therapeutic Arenas: A Forward-Looking Perspective

Based on the established roles of its functional groups and the applications of structurally similar molecules, this compound can be envisioned as a key building block in several therapeutic areas.

A Scaffold for Novel Antimicrobial Agents

Substituted benzoic acids are critical intermediates in the synthesis of fluoroquinolone antibiotics.[6][7] The core structure of these potent antibacterials often features a halogenated aromatic ring. The specific substitution pattern of this compound makes it an attractive precursor for the development of new fluoroquinolones with potentially improved efficacy against resistant strains and a more favorable safety profile.

Experimental Workflow: Synthesis of a Fluoroquinolone Core

The following diagram illustrates a generalized synthetic pathway where a substituted benzoic acid serves as a key starting material for a quinolone antibiotic.

G A This compound B Acid Chloride Formation (e.g., SOCl2) A->B Activation C Friedel-Crafts Acylation B->C Electrophilic Substitution D Cyclization (e.g., with an amine) C->D Ring Formation E Quinolone Core D->E Aromatization G Start Initial Hit Compound: This compound derivative Prop_Eval Evaluate Physicochemical and ADME Properties Start->Prop_Eval Poor_Bio Poor Oral Bioavailability? Prop_Eval->Poor_Bio Met_Inst Metabolic Instability? Poor_Bio->Met_Inst No Replace_COOH Replace Carboxylic Acid (e.g., with Tetrazole) Poor_Bio->Replace_COOH Yes Off_Target Off-Target Activity? Met_Inst->Off_Target No Replace_Alkoxy Replace Ethoxy Group (e.g., with Isopropoxy) Met_Inst->Replace_Alkoxy Yes Optimize Optimized Lead Compound Off_Target->Optimize No Modify_Halogen Modify Halogen (e.g., Cl to Br) Off_Target->Modify_Halogen Yes Replace_COOH->Prop_Eval Replace_Alkoxy->Prop_Eval Modify_Halogen->Prop_Eval

Caption: Decision tree for bioisosteric modifications.

Synthetic Accessibility and Functionalization

The practical utility of any building block in medicinal chemistry is contingent upon its synthetic accessibility. While a specific, optimized synthesis for this compound is not extensively documented, established methods for the halogenation and alkoxylation of benzoic acids can be readily adapted.

Proposed Synthetic Strategy

A plausible synthetic route could involve the ortho-lithiation and subsequent halogenation of a suitably substituted benzoic acid precursor. The carboxyl group itself can direct ortho-metalation, providing regiochemical control.

Protocol: Directed Ortho-Metalation and Halogenation

  • Starting Material: A para-substituted ethoxy-fluorobenzoic acid derivative.

  • Deprotonation: Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous ethereal solvent (e.g., THF) to effect ortho-lithiation directed by the carboxylic acid.

  • Halogenation: Quenching the resulting aryllithium species with an electrophilic chlorine source (e.g., N-chlorosuccinimide) to introduce the chloro group at the 3-position.

  • Work-up and Purification: Acidic work-up to protonate the carboxylate, followed by extraction and purification by crystallization or chromatography.

Conclusion: A Promising New Tool for the Medicinal Chemist's Arsenal

This compound represents a molecule of significant potential for medicinal chemistry. Its unique combination of functional groups offers a powerful platform for modulating the physicochemical and pharmacological properties of drug candidates. By leveraging the established principles of drug design and the strategic application of its constituent moieties, researchers can unlock new avenues for the development of innovative therapeutics in a range of disease areas. The continued exploration of this and other similarly substituted benzoic acids will undoubtedly contribute to the expansion of the medicinal chemist's toolkit and the advancement of human health.

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An In-depth Technical Guide on the Biological Activity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational scaffolds in the realm of medicinal chemistry and drug discovery.[1][2] The versatility of the benzoic acid core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the diverse biological effects of substituted benzoic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how substituent placement and nature on the phenyl ring dictate the antimicrobial, anti-inflammatory, and anticancer potential of these fascinating molecules.

The core structure, consisting of a benzene ring attached to a carboxyl group, provides a unique combination of lipophilicity from the aromatic ring and hydrogen bonding capability from the carboxylic acid moiety.[3] This duality is crucial for interactions with biological targets. The true power of this scaffold, however, lies in the strategic placement of various substituents, which can dramatically alter the molecule's electronic properties, steric hindrance, and overall lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic profile.

The Core Pharmacophore: Understanding Substituent Effects

The biological activity of a substituted benzoic acid is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. The carboxylic acid group itself is a key hydrogen bond donor and acceptor, frequently engaging in critical interactions within the active sites of enzymes and receptors.[3]

Electronic Effects of Substituents

Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH3), and alkyl groups (-CH3) increase the electron density of the aromatic ring. This can enhance the molecule's ability to participate in certain binding interactions. However, the position of these groups is critical. For instance, a hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and target binding.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br, -F) decrease the electron density of the ring. The presence of a nitro group, for example, is often associated with antimicrobial activity. EWGs also increase the acidity of the carboxylic acid, which can be a determining factor in its mechanism of action.[4][5] Electrophilic aromatic substitution on benzoic acid derivatives with EWGs typically directs incoming groups to the meta position.[6][7]

Steric and Lipophilic Effects

The size and shape (steric profile) of a substituent can influence how the molecule fits into a binding pocket. A bulky group might enhance selectivity for a particular target or, conversely, prevent binding altogether. Lipophilicity, often modified by alkyl or halogen substituents, plays a crucial role in a molecule's ability to cross cell membranes and reach its intracellular target.

Below is a diagram illustrating the general structure-activity relationships of substituted benzoic acids.

SAR_Benzoic_Acid benzoic_acid Benzoic Acid Scaffold COOH Benzene Ring substituents Substituents (X, Y, Z) benzoic_acid:ring->substituents properties Physicochemical Properties substituents->properties Influence sub_details Substituent Nature Electron-donating (e.g., -OH, -OCH3) Electron-withdrawing (e.g., -NO2, -Cl) Lipophilic (e.g., -CH3) Steric Bulk substituents->sub_details activity Biological Activity properties->activity

Caption: General Structure-Activity Relationship of Substituted Benzoic Acids.

Diverse Biological Activities of Substituted Benzoic Acids

The strategic modification of the benzoic acid scaffold has led to the discovery of compounds with a wide array of biological activities.

Antimicrobial Activity

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are used as preservatives in food and cosmetic products.[2][8][9] The mechanism of action is often attributed to the disruption of cellular homeostasis by the release of H+ ions into the cytoplasm of bacteria, particularly in acidic environments.[6][8][9]

The antimicrobial efficacy is significantly influenced by the nature and position of substituents. For instance, the presence of a hydroxyl group can contribute to antimicrobial action.[10] Studies have shown that both hydroxyl and methoxyl derivatives of benzoic acid exhibit antibacterial effects, with their potency being dependent on their position on the benzene ring.[10] For example, 2-hydroxybenzoic acid (salicylic acid) and benzoic acid itself have demonstrated strong antibacterial activity against E. coli.[10] The introduction of a nitro group is also frequently linked to enhanced antimicrobial properties. Furthermore, esterification of the carboxylic acid group can lead to compounds with pronounced antimicrobial and antifungal activity, potentially with reduced toxicity compared to the parent acid.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of substituted benzoic acids is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

Materials:

  • Substituted benzoic acid derivatives

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Norfloxacin for bacteria, Clotrimazole for fungi)[11][12]

  • Negative control (broth only)

Procedure:

  • Prepare Stock Solutions: Dissolve the synthesized benzoic acid derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Anti-inflammatory Activity

Substituted benzoic acids have shown significant promise as anti-inflammatory agents.[13] Their mechanism of action can involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[14] The electronic properties of the substituents play a crucial role in the binding of these molecules to their target enzymes.[14] For instance, certain benzoic acid and salicylic acid derivatives have been studied for their ability to inhibit prostaglandin production in macrophages.[14]

Naturally occurring benzoic acid derivatives isolated from plants have also demonstrated potent anti-inflammatory effects by inhibiting superoxide anion generation and elastase release in human neutrophils.[13]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Substituted benzoic acid derivatives

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • 96-well plates

  • Plate reader

  • Positive control (e.g., Ibuprofen, Diclofenac)[15]

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds in a suitable buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX enzyme, the test compound (or control), and a heme cofactor.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period.

  • Detection: Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a colorimetric or fluorometric method as per the kit instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Anticancer Activity

The benzoic acid scaffold is a key structural motif in numerous anticancer agents.[16][17][18] Derivatives have been synthesized and evaluated for their potential to inhibit the growth of various cancer cell lines.[19][20] The mechanisms of action are diverse and can include the inhibition of histone deacetylases (HDACs), receptor tyrosine kinases, and the induction of apoptosis.[20][21]

For example, dihydroxybenzoic acid derivatives have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[21] Other studies have demonstrated that certain benzoic acid-substituted quinazolinones exhibit moderate to good anti-breast cancer activity against MCF-7 cells.[19] The presence of specific substituents, such as a nitro group, has been shown to contribute to the anticancer activity of some derivatives.[22]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)[19][20]

  • Substituted benzoic acid derivatives

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The following diagram illustrates a simplified workflow for the screening of biologically active substituted benzoic acids.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization synthesis Synthesis of Substituted Benzoic Acids characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition) characterization->anti_inflammatory anticancer Anticancer Assays (MTT) characterization->anticancer sar_analysis Structure-Activity Relationship Analysis antimicrobial->sar_analysis anti_inflammatory->sar_analysis anticancer->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected substituted benzoic acids against various biological targets, as reported in the literature.

Compound ClassSubstituent(s)Biological TargetActivity (IC50/MIC)Reference
Benzoic Acid-E. coli O157:H7MIC = 1 mg/mL[10]
2-Hydroxybenzoic Acid2-OHE. coli O157:H7MIC = 1 mg/mL[10]
2-Chlorobenzoic Acid DerivativeSchiff's baseE. colipMIC = 2.27 µM/ml[12]
Dihydroxybenzoic Acid2,3-diOHα-AmylaseIC50 = 17.30 ± 0.73 mM[23]
Quinazolinone DerivativeMethoxy, ThioetherMCF-7 breast cancer cellsModerate to good activity[19]
Benzoic Acid Hybrid1,2,4-triazoleMCF-7 cancer cellsIC50 = 15.6 µM[20]

Conclusion

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, offering a remarkable diversity of biological activities that can be precisely modulated through synthetic modifications. A thorough understanding of the structure-activity relationships, particularly the influence of substituent electronics, sterics, and lipophilicity, is paramount for the rational design of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds. As research continues to uncover the intricate molecular pathways affected by these derivatives, the potential for developing new and effective drugs based on the benzoic acid core remains a highly promising and active area of investigation.[17][18]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Substituted benzoic acids are cornerstone scaffolds in modern medicinal chemistry. The strategic incorporation of halogen atoms and ether functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Specifically, the 3-chloro-4-ethoxy-5-fluorobenzoic acid core is a valuable building block for developing novel therapeutic agents, leveraging the unique electronic and steric effects of its substituents. This guide provides detailed, field-proven protocols for the synthesis of the parent acid and its subsequent conversion into key derivatives, such as amides and esters. We delve into the causality behind experimental choices, offer mechanistic insights, and provide troubleshooting guidance to ensure reproducible success for researchers, scientists, and drug development professionals.

Significance in Medicinal Chemistry

The utility of this scaffold stems from the specific properties conferred by each substituent:

  • Fluorine: A bioisostere for hydrogen, fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2]

  • Chlorine: This atom increases lipophilicity, which can improve membrane permeability. Its size and electronic properties can be crucial for optimizing ligand-receptor interactions.[3]

  • Ethoxy Group: As a hydrogen bond acceptor, the ethoxy group can establish key interactions within a protein binding pocket. It also adds a degree of steric bulk and lipophilicity.

This unique combination makes the 3-chloro-4-ethoxy-5-fluorophenyl moiety a privileged structure in the design of targeted therapies.

Synthesis of the Core Scaffold: this compound

The synthesis of the target acid is best approached by first constructing a key precursor, 3-chloro-4-hydroxy-5-fluorobenzoic acid, followed by a Williamson ether synthesis to introduce the ethoxy group. While the multi-step synthesis of the hydroxy precursor is beyond the scope of this note, it can be achieved through established routes involving halogenation, nitration, reduction, and diazotization of commercially available starting materials.[4][5] This guide will focus on the crucial final step of etherification.

Protocol: Williamson Ether Synthesis for Ethoxylation

This protocol details the conversion of 3-chloro-4-hydroxy-5-fluorobenzoic acid to the final product. The Williamson ether synthesis is a reliable and high-yielding method for forming ethers from an alkoxide and a primary alkyl halide.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation A Dissolve 3-chloro-4-hydroxy-5-fluorobenzoic acid and K₂CO₃ in DMF B Add Ethyl Iodide (EtI) dropwise at room temperature A->B Stirring C Heat mixture to 60-70°C B->C D Monitor reaction progress by TLC (approx. 4-6 hours) C->D Maintain temp. E Cool to RT, pour into ice-water D->E Upon completion F Acidify with HCl to pH ~2 E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na₂SO₄), filter, and concentrate under vacuum G->H I Recrystallize from Ethanol/Water H->I For purification

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-hydroxy-5-fluorobenzoic acid (1.0 eq).

  • Solvent and Base: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Expert Insight: K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but less acidic than the carboxylic acid. The carboxylic acid will also be deprotonated, but the phenoxide is the more reactive nucleophile for the subsequent SN2 reaction. Anhydrous conditions are critical to prevent hydrolysis of the ethylating agent.

  • Reagent Addition: While stirring vigorously, add ethyl iodide (EtI, 1.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Slowly acidify the aqueous mixture with 2M hydrochloric acid (HCl) until the pH is approximately 2. A precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Data Summary Table

ParameterValue
Reagents 3-chloro-4-hydroxy-5-fluorobenzoic acid, Potassium Carbonate (K₂CO₃), Ethyl Iodide (EtI)
Solvent N,N-Dimethylformamide (DMF)
Temperature 60-70°C
Reaction Time 4-6 hours
Expected Yield 85-95%
Characterization (¹H NMR) Predicted: δ 7.6-7.8 (2H, m, Ar-H), 4.2 (2H, q, -OCH₂CH₃), 1.4 (3H, t, -OCH₂CH₃). Carboxylic acid proton may be broad or not observed.
Characterization (¹⁹F NMR) Predicted: A single peak corresponding to the aromatic fluorine.
Mass Spec (MS-ESI) Predicted: [M-H]⁻ at m/z corresponding to C₉H₇ClFO₃.

Synthesis of Key Derivatives

Once the core acid is synthesized, it can be readily converted into amides and esters, which are common functional groups in drug molecules.

Protocol: Amide Bond Formation via Acyl Chloride

This robust, two-step method is ideal for a wide range of amines, including those that are less nucleophilic.

  • Step 1: Acyl Chloride Formation

    • In a fume hood, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂, 5.0 eq).

    • Add a catalytic amount of DMF (1-2 drops).

      • Mechanistic Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent, which is a more potent acylating agent.

    • Gently reflux the mixture for 1-2 hours until the solution becomes clear and gas evolution ceases.

    • Carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-4-ethoxy-5-fluorobenzoyl chloride.[6][7][8] This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Step 2: Amine Coupling

    • Dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of the crude acyl chloride (1.0 eq) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Upon completion, quench the reaction with water, and perform a standard aqueous work-up. The amide product can be purified by column chromatography or recrystallization.

Protocol: Esterification via Fischer-Speier Method

This is a classic, acid-catalyzed esterification suitable for producing simple alkyl esters.[9][10]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 3-5 hours.

    • Trustworthiness: The reaction is an equilibrium. Using a large excess of the alcohol and the catalytic acid drives the reaction toward the ester product, in accordance with Le Chatelier's Principle.[10]

  • Work-up: Cool the mixture and remove the excess alcohol under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the ester, which can be further purified if necessary.

Alternative: Peptide Coupling Reagents for Amide Synthesis

For sensitive substrates or when milder conditions are required, using a coupling reagent is preferable to the acyl chloride method. Reagents like EDC in combination with HOBt are highly effective.[11][12]

Amide Coupling Mechanism Diagram

G RCOOH R-COOH (Carboxylic Acid) ActiveEster O-acylisourea ester (Active Intermediate) RCOOH->ActiveEster + EDC EDC EDC Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ Urea Urea Byproduct ActiveEster->Urea rearranges Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of EDC-mediated amide coupling.

General Protocol using EDC/HOBt:

  • Dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0°C.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Perform a standard aqueous work-up and purify as needed.

Troubleshooting and Final Considerations

IssuePotential CauseRecommended Solution
Low Yield in Ethoxylation Incomplete deprotonation or wet reagents/solvents.Ensure K₂CO₃ is finely powdered and thoroughly dried. Use anhydrous DMF. Consider a stronger base like sodium hydride (NaH) if needed, but exercise extreme caution.
Side Reactions in Esterification Charring or dehydration.Do not overheat. Use the minimum required amount of sulfuric acid. For sensitive substrates, consider alternative methods like using DCC/DMAP or converting to the acyl chloride first.
Failed Amide Coupling Low nucleophilicity of amine; steric hindrance.For unreactive amines, the acyl chloride method is generally more effective than using coupling reagents.[12] Increase reaction time or temperature if necessary.
Difficult Purification Persistent impurities (e.g., urea byproduct from EDC).For EDC reactions, wash the organic layer with dilute HCl to remove the basic urea byproduct. Column chromatography is often necessary for high purity.

References

  • Esterification of Substituted Benzoic Acids - Benchchem.
  • How can the Sandmeyer reaction be used to convert aniline to chlorobenzene.. - Filo.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Chlorobenzene from Aniline via the Sandmeyer Reaction - Sciencemadness Discussion Board.
  • Sandmeyer-type reaction as an altern
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - SAGE Journals.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchG
  • Chlorobenzene from Aniline via the Sandmeyer Reaction - YouTube.
  • Kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids by methanol - RSC Publishing.
  • esterification of benzoic acid to methyl benzo
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchG
  • Process optimization for acid-amine coupling: a c
  • Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google P
  • Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google P
  • 3-Chloro-4-fluorobenzoyl chloride synthesis - ChemicalBook.
  • Applications of Fluorine in Medicinal Chemistry - PubMed.
  • The role of fluorine in medicinal chemistry - PubMed.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.

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The Versatile Building Block: Application Notes for 3-Chloro-4-ethoxy-5-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Palo Alto, CA – January 20, 2026 – In the landscape of modern drug discovery and materials science, the strategic use of functionalized aromatic building blocks is paramount. 3-Chloro-4-ethoxy-5-fluorobenzoic acid emerges as a significant scaffold, offering a unique combination of reactive handles and electronic properties. This document serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging this versatile molecule in organic synthesis. Herein, we provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both reproducibility and innovation in your synthetic endeavors.

Physicochemical Properties and Safety Considerations

This compound is a polysubstituted aromatic carboxylic acid. The presence of a chlorine atom, a fluorine atom, and an ethoxy group on the phenyl ring imparts a distinct electronic nature and reactivity profile.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-Chloro-4-fluorobenzoic acid[1]3-Chloro-5-fluorobenzoic acid[2]
Molecular Formula C₉H₈ClFO₃C₇H₄ClFO₂C₇H₄ClFO₂
Molecular Weight ~218.61 g/mol 174.56 g/mol 174.55 g/mol
Appearance White to off-white solid (typical)White solidNot specified
Melting Point (°C) Not explicitly available133-135Not specified

Safety and Handling: Substituted benzoic acids, particularly those containing halogens, require careful handling. Based on data for structurally similar compounds, this compound should be handled with the following precautions:

  • Causes skin and serious eye irritation[2].

  • May cause respiratory irritation[2].

  • Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from three primary reactive sites: the carboxylic acid group, the chloro substituent, and the aromatic ring itself.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Work-up and Purification A Dissolve 3-Chloro-4-ethoxy- 5-fluorobenzoic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. B Add EDC (1.2 eq) portion-wise at 0 °C. A->B C Stir at room temperature for 4-12 hours. B->C D Quench with water and extract with an organic solvent. C->D E Wash organic layer with 1 M HCl, sat. NaHCO₃, and brine. D->E F Dry, concentrate, and purify by column chromatography. E->F Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Purification A Dissolve 3-Chloro-4-ethoxy- 5-fluorobenzoic acid in an excess of the desired alcohol (e.g., methanol). B Add a catalytic amount of concentrated H₂SO₄ (2-5 mol%). A->B C Heat the mixture to reflux for 2-6 hours. B->C D Cool to room temperature and remove excess alcohol in vacuo. C->D E Dissolve residue in an organic solvent and wash with sat. NaHCO₃. D->E F Dry, concentrate, and purify by distillation or chromatography. E->F Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Combine the 3-chloro-benzamide derivative (1.0 eq), arylboronic acid (1.2 eq), Pd catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 eq) in a flask. B Add a degassed solvent system (e.g., toluene/ethanol/water). A->B C Heat the mixture under an inert atmosphere (e.g., 80-100 °C) for 6-24 hours. B->C D Cool, dilute with water, and extract with an organic solvent. C->D E Wash, dry, and concentrate the organic phase. D->E F Purify the crude product by column chromatography. E->F

Sources

reaction conditions for the amidation of 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Amidation of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The robustness and prevalence of the amide functional group in biologically active molecules necessitate reliable and efficient synthetic protocols. This compound is a substituted aromatic carboxylic acid that serves as a valuable building block for complex molecular architectures. Its electronic properties, influenced by the chloro, fluoro, and ethoxy substituents, present unique challenges and considerations for its activation and subsequent coupling with amines.

This document serves as a detailed guide for researchers, providing in-depth protocols and technical insights for the successful amidation of this compound. We will explore two of the most prevalent and effective coupling methodologies: the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and a more contemporary method utilizing the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The causality behind experimental choices, troubleshooting common issues, and the underlying chemical mechanisms will be thoroughly discussed to ensure scientific integrity and reproducibility.

Mechanism of Amide Bond Formation: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is typically unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be converted into a more electrophilic species, an "activated" intermediate, which can then readily react with the amine nucleophile. The two protocols detailed in this guide achieve this activation through different, yet highly effective, pathways.

  • Carbodiimide-Mediated Activation (EDC/HOBt): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] While this intermediate can react directly with an amine, it is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines, leading to higher yields and reduced side reactions.[3]

  • Uronium/Aminium Salt Activation (HATU): HATU is a highly efficient coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[4] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] This active ester rapidly undergoes nucleophilic acyl substitution with the amine to form the desired amide bond. The pyridine nitrogen atom in the HOAt backbone is thought to accelerate the reaction through a neighboring group effect.[4]

Amidation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->ActiveEster CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActiveEster Base Base (e.g., DIPEA) Base->Acid Amide Amide Product (R-CONH-R') ActiveEster->Amide Acyl Transfer Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: General workflow for amide bond formation.

Experimental Protocols

The following protocols are designed as robust starting points for the amidation of this compound. Optimization of stoichiometry, temperature, or reaction time may be necessary depending on the specific amine used.

Protocol 1: EDC/HOBt Mediated Amidation

This method is a widely used, cost-effective, and reliable procedure for forming amide bonds. The use of HOBt is critical for suppressing side reactions and minimizing potential racemization if chiral amines are used.[3]

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄/Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1-1.2 eq), HOBt (1.2 eq), and dissolve in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermic reaction upon addition of EDC and to minimize potential side reactions.

  • Base and Coupling Agent Addition: Add DIPEA (2.0-3.0 eq) to the stirred solution, followed by the portion-wise addition of EDC-HCl (1.2 eq).[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Quench the reaction by adding water and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove DIPEA), saturated NaHCO₃ solution (to remove unreacted HOBt and carboxylic acid), and finally with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure amide.

Protocol 2: HATU Mediated Amidation

HATU is a more powerful coupling agent that often leads to faster reaction times, higher yields, and is particularly effective for coupling sterically hindered substrates or less reactive amines.[4][8]

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.[9]

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. HATU-mediated couplings are often complete within a few hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash thoroughly with 5% aqueous LiCl solution (2-3 times) to remove DMF.[7]

    • Subsequently, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final amide product.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Agent EDC-HCl (1.2 eq)HATU (1.1-1.2 eq)
Additive HOBt (1.2 eq)None
Base DIPEA or TEA (2.0-3.0 eq)DIPEA (2.0-3.0 eq)
Solvent DMF or DCMDMF
Temperature 0 °C to Room TempRoom Temperature
Reaction Time 12-24 hours1-4 hours
Key Advantage Cost-effective, widely usedHigh efficiency, fast, good for difficult couplings

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below is a guide to address common issues encountered during the amidation of this compound.

  • Issue: Low or No Product Formation

    • Possible Cause: Inactive reagents. Coupling agents like EDC and HATU are moisture-sensitive.

    • Solution: Use fresh, high-purity coupling agents and ensure anhydrous reaction conditions. Dry solvents and glassware thoroughly.

    • Possible Cause: Poorly nucleophilic amine. Electron-deficient or sterically hindered amines can be unreactive.

    • Solution: Switch to a more powerful coupling system (e.g., from EDC/HOBt to HATU).[10] Increase reaction temperature or extend the reaction time.

  • Issue: Multiple Spots on TLC / Messy Reaction

    • Possible Cause (EDC Protocol): Formation of N-acylurea byproduct. This occurs if the O-acylisourea intermediate rearranges before reacting with the amine.

    • Solution: Ensure HOBt is added and that the temperature is kept low (0 °C) during the initial addition of EDC.[3]

    • Possible Cause: Degradation of starting material or product.

    • Solution: Confirm the stability of your amine under basic conditions. Avoid excessive heating during the reaction or workup, especially when removing high-boiling solvents like DMF.[7]

  • Issue: Difficulty in Purification

    • Possible Cause: Residual DMF in the crude product.

    • Solution: Perform multiple aqueous washes, preferably with a 5% LiCl solution, which is effective at extracting DMF.[7]

    • Possible Cause: Contamination with urea byproduct (from EDC) or tetramethylurea (from HATU).

    • Solution: Both EDC-urea and tetramethylurea have some water solubility and can be removed with acidic and aqueous washes. Careful column chromatography is often required to remove the final traces.

    • Possible Cause: Residual DIPEA.

    • Solution: A thorough wash with dilute acid (e.g., 1 M HCl or 5% citric acid) will protonate the amine base, making it water-soluble and easily removed in the aqueous layer.[7]

Troubleshooting_Tree cluster_yield cluster_tlc cluster_purify Start Problem with Amidation Reaction LowYield Low / No Yield Start->LowYield MessyTLC Messy TLC / Side Products Start->MessyTLC PurificationIssue Difficult Purification Start->PurificationIssue CheckReagents Use fresh, anhydrous reagents and solvents. LowYield->CheckReagents SwitchReagent Switch to HATU for difficult amines. LowYield->SwitchReagent CheckTemp Ensure 0°C for EDC addition. Use HOBt. MessyTLC->CheckTemp CheckStability Check stability of amine to basic conditions. MessyTLC->CheckStability WashDMF Wash with 5% LiCl (aq) to remove DMF. PurificationIssue->WashDMF WashBase Wash with 1M HCl (aq) to remove DIPEA. PurificationIssue->WashBase Chromatography Careful column chromatography to remove urea byproducts. PurificationIssue->Chromatography

Caption: Decision tree for troubleshooting amidation reactions.

References

  • Wikipedia. HATU. [Link]

  • Google Patents. (12)
  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help : r/Chempros. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Fisher Scientific UK. Amide Synthesis. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

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Introduction: Navigating the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly substituted aromatic carboxylic acid, representing a class of compounds pivotal as building blocks in the synthesis of novel therapeutic agents. The strategic placement of chloro, ethoxy, and fluoro substituents provides a unique electronic and steric profile, making its derivatives, particularly esters, valuable intermediates in drug discovery. However, these same substitutions present distinct challenges to classical esterification approaches. The electron-withdrawing effects of the halogen substituents increase the acidity of the carboxylic acid, while the ortho-positioning of the chloro and ethoxy groups introduces significant steric hindrance around the reaction center.

This guide provides a detailed exploration of robust and efficient protocols for the esterification of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind three distinct and field-proven methodologies: a modified Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and a high-yield, two-step conversion via an Acid Chloride intermediate. The objective is to equip researchers with the knowledge to select and execute the optimal strategy based on their specific alcohol, scale, and laboratory capabilities.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis. While specific experimental data for this compound is not broadly published, its properties can be inferred from its structure for the purpose of reaction design.

PropertyEstimated Value / ObservationRationale
Molecular Formula C₉H₈ClFO₃-
Molecular Weight 218.61 g/mol -
Appearance Likely a white to off-white crystalline solidTypical for substituted benzoic acids.
Acidity (pKa) Lower than benzoic acid (pKa ~4.2)The electron-withdrawing chloro and fluoro groups stabilize the carboxylate anion, increasing acidity.
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., THF, DMF, Methanol, Ethanol).Characteristic of aromatic carboxylic acids.

Strategic Selection of an Esterification Protocol

The successful esterification of this sterically hindered and electronically modulated substrate hinges on choosing the appropriate synthetic route. The following diagram outlines a decision-making workflow based on the nature of the alcohol and desired reaction conditions.

G cluster_0 Protocol Selection Workflow Start Select Alcohol (R'-OH) Condition1 Is R' a simple, unhindered primary or secondary alcohol (e.g., MeOH, EtOH)? Can the reaction tolerate heat & strong acid? Start->Condition1 Condition2 Is the substrate or alcohol sensitive to acid/heat? Is the alcohol sterically hindered or valuable? Condition1->Condition2 No Protocol1 Protocol 1: Fischer-Speier Esterification Condition1->Protocol1  Yes Condition3 Are other methods failing? Is the highest possible yield required? Condition2->Condition3 No Protocol2 Protocol 2: Steglich Esterification Condition2->Protocol2  Yes Protocol3 Protocol 3: Acid Chloride Formation Condition3->Protocol3  Yes

Caption: Decision workflow for selecting an esterification protocol.

Protocol 1: Modified Fischer-Speier Esterification

Principle and Suitability: The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To overcome the equilibrium limitations and drive the reaction to completion, a large excess of the alcohol is typically used as the solvent.[1] For a substrate like this compound, the electron-withdrawing groups enhance the electrophilicity of the protonated carbonyl carbon, potentially increasing the reaction rate. However, steric hindrance necessitates elevated temperatures (reflux) and extended reaction times. This method is most cost-effective for simple, low-boiling point alcohols that are readily available in large quantities.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst, yielding the final ester product.[2]

G Fischer-Speier Esterification Mechanism RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH R'-OH Proton_Transfer R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transfer proton shift Ester_H2O R-COOR' + H₂O Proton_Transfer->Ester_H2O - H₂O, - H⁺ H3O_plus H₃O⁺

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol or ethanol, 20-50 eq), which will also serve as the solvent. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: If the alcohol is miscible with water (like methanol/ethanol), first remove the bulk of it under reduced pressure. Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.[4] The product can be further purified by column chromatography on silica gel or distillation if it is a liquid.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Alcohol (e.g., Methanol)20 - 50Reactant and Solvent
Concentrated H₂SO₄0.1 - 0.2Acid Catalyst

Protocol 2: Steglich Esterification

Principle and Suitability: The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This protocol is conducted at or below room temperature and under neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[6] It is particularly effective for coupling sterically hindered carboxylic acids with alcohols, including secondary and tertiary alcohols.[7]

Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] In the key catalytic step, the highly nucleophilic DMAP attacks this intermediate to form an N-acylpyridinium species. This new intermediate is extremely electrophilic and is readily attacked by the alcohol to form the desired ester. The reaction byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents and can be easily removed by filtration.[5]

G Steglich Esterification Mechanism RCOOH R-COOH O_acylisourea O-acylisourea intermediate RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium N-acylpyridinium intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU forms alongside ester DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH, - DMAP ROH R'-OH

Caption: Mechanism of Steglich Esterification.

Detailed Step-by-Step Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. Wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove residual DMAP, followed by saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.[8]

ReagentMolar Eq.Purpose
This compound1.0Starting material
Alcohol1.1 - 1.5Reactant
DCC1.1Coupling Agent
DMAP0.1 - 0.2Catalyst
Anhydrous DCM or THF-Solvent

Note on Safety: DCC is a potent skin allergen and should be handled with extreme care using appropriate personal protective equipment.[8]

Protocol 3: Two-Step Synthesis via Acid Chloride

Principle and Suitability: This is arguably the most robust method for esterifying challenging substrates. It involves two discrete steps: first, the conversion of the carboxylic acid to a highly reactive acyl chloride, followed by the reaction of this intermediate with the alcohol.[9] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the first step.[9] The resulting acyl chloride is much more electrophilic than the parent carboxylic acid and reacts rapidly with even weakly nucleophilic or sterically hindered alcohols. This method often provides the highest yields and is the go-to strategy when other methods fail.

Mechanism: In the first step, the carboxylic acid reacts with thionyl chloride (or oxalyl chloride) to form the acyl chloride, with the evolution of gaseous byproducts (SO₂ and HCl). In the second step, the alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl generated during the reaction, driving it to completion.

G cluster_1 Acid Chloride Route Workflow Start 3-Chloro-4-ethoxy- 5-fluorobenzoic acid Step1 Step 1: Acid Chloride Formation Start->Step1  + SOCl₂ or (COCl)₂ (cat. DMF for oxalyl chloride) Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Step 2: Esterification Intermediate->Step2  + Alcohol (R'-OH) + Base (e.g., Pyridine) Product Final Ester Product Step2->Product

Caption: Workflow for the two-step esterification via an acid chloride.

Detailed Step-by-Step Protocol:

Step A: Formation of the Acid Chloride

  • Preparation: To a dry round-bottom flask equipped with a stir bar and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂, 2-5 eq), which can also act as the solvent. Alternatively, use oxalyl chloride (1.5-2.0 eq) with a catalytic drop of dimethylformamide (DMF) in an inert solvent like DCM.[10]

  • Reaction: Gently heat the mixture to reflux (typically 40-80 °C) for 1-3 hours. The reaction is often complete when gas evolution ceases.

  • Isolation: Cool the mixture to room temperature and carefully remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step B: Reaction with Alcohol

  • Preparation: Dissolve the crude acid chloride from Step A in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether) in a dry flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired alcohol (1.0-1.2 eq) followed by the dropwise addition of a base like pyridine or triethylamine (1.1-1.5 eq) to act as an HCl scavenger.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the acid chloride (typically 1-4 hours).

  • Work-up and Purification: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove the base), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the final product by column chromatography or recrystallization.

Reagent (Step A)Molar Eq.Purpose
This compound1.0Starting material
Thionyl Chloride (SOCl₂)2.0 - 5.0Chlorinating Agent
Reagent (Step B) Molar Eq. Purpose
Crude Acid Chloride~1.0Intermediate
Alcohol1.0 - 1.2Reactant
Pyridine or Triethylamine1.1 - 1.5Base (HCl Scavenger)

Conclusion

The esterification of this compound, while challenging, is readily achievable through the judicious selection of methodology. For simple alcohols where cost is a factor, a modified Fischer-Speier esterification under reflux is a viable option. For more delicate or sterically demanding alcohols, the mild conditions of the Steglich esterification offer a superior alternative, preventing substrate degradation and accommodating complex structures. Finally, for the most difficult transformations or when maximizing yield is paramount, a two-step approach via the acid chloride intermediate provides a robust and highly effective pathway. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently synthesize the desired ester derivatives, advancing their objectives in medicinal chemistry and drug development.

References

  • Chempedia. General procedures for the purification of Esters. LookChem. Available from: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. Available from: [Link]

  • HSCprep. Fisher Esterification: Synthesis and Purification of Esters. HSCprep. Available from: [Link]

  • Science Ready. Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Available from: [Link]

  • Klan, P., et al. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. 2019. Available from: [Link]

  • Ashenhurst, J. Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • Clark, J. esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • Anum, A., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. 2022. Available from: [Link]

  • Wikipedia. Steglich esterification. Wikipedia. Available from: [Link]

  • Grokipedia. Steglich esterification. Grokipedia. Available from: [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. IJSTR. 2019. Available from: [Link]

  • Organic Syntheses. Benzoyl chloride, 4-pentyl-. Organic Syntheses. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Available from: [Link]

  • ResearchGate. A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. 2007. Available from: [Link]

  • Zhang, Y., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. 2019. Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. 2018. Available from: [Link]

  • Studylib. Fischer Esterification: Benzoic Acid Lab Manual. Studylib.net. Available from: [Link]

  • ResearchGate. What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. 2019. Available from: [Link]

  • ACS Publications. Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. 2018. Available from: [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. 2018. Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. OperaChem. 2024. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. 2019. Available from: [Link]

  • Reddit. Synthesis of benzoyl chloride from benzoic acid. Reddit. 2021. Available from: [Link]

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Introduction: The Strategic Role of Substituted Benzoic Acids in Modern Herbicide Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Agrochemicals from 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Prepared by: Dr. Gemini, Senior Application Scientist

In the continuous pursuit of more effective, selective, and environmentally benign agrochemicals, the design of active ingredients at a molecular level is paramount. Halogenated and alkoxy-substituted aromatic carboxylic acids are cornerstone building blocks in this endeavor. This compound is a uniquely functionalized starting material, offering a trifecta of substituents—chloro, fluoro, and ethoxy—that can be leveraged to impart desirable characteristics to a final herbicidal product.

  • Fluorine and Chlorine Substitution: The strategic placement of halogens is a well-established principle in agrochemical design. These electronegative atoms can significantly influence a molecule's binding affinity to target enzymes or receptors, enhance its metabolic stability within the plant, and modify its transport properties across cellular membranes.[1][2]

  • The Ethoxy Moiety: The ethoxy group imparts a degree of lipophilicity, which can be critical for penetrating the waxy cuticle of a weed's leaves. Furthermore, alkoxy groups can be sites for metabolic transformation in plants, a factor that can be engineered to create selective herbicides that are rapidly detoxified in crops but not in weeds.[3]

This guide provides a detailed, albeit hypothetical, synthetic protocol for the application of this compound in the creation of a novel picolinate herbicide. Picolinic acids are a major class of synthetic auxin herbicides, known for their systemic action and effectiveness against broadleaf weeds.[4][5] The proposed target molecule, 4-Amino-6-(3-chloro-4-ethoxy-5-fluorophenyl)picolinic acid , is designed to mimic endogenous plant auxins, leading to uncontrolled growth and subsequent plant death.[6]

Hypothesized Mechanism of Action: Synthetic Auxin Mimicry

The proposed herbicide, like other picolinic acids, is expected to function as a synthetic auxin. This mechanism involves the herbicide binding to the TIR1/AFB family of F-box protein receptors within the plant cell nucleus.[4][7] This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor by the 26S proteasome. The removal of this repressor unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes.[6] The resulting overstimulation of these pathways leads to epinasty, tissue swelling, and ultimately, the death of the susceptible plant.

Synthetic_Auxin_MoA Herbicide Novel Herbicide Receptor TIR1/AFB Receptor Herbicide->Receptor Binds Complex SCF-TIR1/AFB-Aux/IAA Complex Receptor->Complex Stabilizes AuxIAA Aux/IAA Repressor AuxIAA->Complex ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome Complex->Proteasome Targets for Degradation Proteasome->AuxIAA Degrades DNA Auxin Response Element (DNA) ARF->DNA Activates GeneExp Gene Expression (Uncontrolled Growth) DNA->GeneExp Leads to

Caption: Hypothesized mechanism of action for the novel picolinate herbicide.

PART 1: Synthesis of N-(Pyridin-2-yl)-3-chloro-4-ethoxy-5-fluorobenzamide (Intermediate 1)

The initial step involves the activation of the carboxylic acid and subsequent amidation with 2-aminopyridine. This creates the crucial C-N bond that links the two aromatic systems. The conversion to an acid chloride is a robust and widely used method for this transformation.[8][9]

Protocol 1: Synthesis of Intermediate 1
  • Acid Chloride Formation:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 43.0 mmol).

    • Add thionyl chloride (SOCl₂) (15.3 g, 9.4 mL, 129.0 mmol, 3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL).

    • Heat the reaction mixture to 70-75 °C and stir for 2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-4-ethoxy-5-fluorobenzoyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) (100 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 2-aminopyridine (4.46 g, 47.3 mmol, 1.1 eq.) and triethylamine (Et₃N) (6.5 g, 9.0 mL, 64.5 mmol, 1.5 eq.) in anhydrous DCM (50 mL).

    • Add the 2-aminopyridine solution dropwise to the cooled acid chloride solution over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol/water to yield N-(Pyridin-2-yl)-3-chloro-4-ethoxy-5-fluorobenzamide (Intermediate 1) as a white solid.

ParameterExpected Value
Yield 85-92%
Appearance White Solid
Purity (HPLC) >98%
¹H NMR (CDCl₃) (Hypothetical) δ 8.4 (d), 8.2 (d), 7.8 (m), 7.6 (m), 7.1 (m), 4.2 (q), 1.5 (t) ppm
MS (ESI+) (Hypothetical) m/z 295.06 [M+H]⁺

PART 2: Oxidative Cyclization to form the Picolinic Acid Core

This proposed step involves a directed C-H activation and cyclization to form the picolinic acid backbone. While challenging, similar transformations are documented in modern organic synthesis. This step is crucial for building the final herbicidal scaffold. For the purposes of this guide, we propose a palladium-catalyzed reaction.

Protocol 2: Synthesis of the Picolinate Ester (Intermediate 2)
  • Reaction Setup:

    • To a flame-dried Schlenk tube, add Intermediate 1 (5.0 g, 16.9 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.19 g, 0.85 mmol, 5 mol%), and copper(II) acetate (Cu(OAc)₂) (3.38 g, 18.6 mmol, 1.1 eq.).

    • Evacuate and backfill the tube with oxygen (using a balloon) three times.

    • Add anhydrous dimethyl sulfoxide (DMSO) (85 mL).

    • Stir the mixture under an oxygen atmosphere at 120 °C for 24 hours.

  • Esterification (In-situ):

    • Cool the reaction mixture to room temperature.

    • Add potassium carbonate (K₂CO₃) (7.0 g, 50.7 mmol, 3.0 eq.) followed by methyl iodide (MeI) (4.79 g, 2.1 mL, 33.8 mmol, 2.0 eq.).

    • Stir the mixture at 60 °C for 6 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Gradient: 10-40% Ethyl Acetate in Hexane) to yield Methyl 4-amino-6-(3-chloro-4-ethoxy-5-fluorophenyl)picolinate (Intermediate 2) .

ParameterExpected Value
Yield 40-50%
Appearance Light Yellow Oil
Purity (HPLC) >97%
¹H NMR (CDCl₃) (Hypothetical) δ 8.0 (s), 7.8 (d), 7.6 (d), 6.8 (s), 4.8 (s, NH₂), 4.2 (q), 3.9 (s), 1.5 (t) ppm
MS (ESI+) (Hypothetical) m/z 341.07 [M+H]⁺

PART 3: Saponification to Final Product

The final step is a straightforward hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the active form of most synthetic auxin herbicides.

Protocol 3: Synthesis of 4-Amino-6-(3-chloro-4-ethoxy-5-fluorophenyl)picolinic acid (Final Product)
  • Hydrolysis:

    • Dissolve Intermediate 2 (2.0 g, 5.87 mmol) in a mixture of tetrahydrofuran (THF) (20 mL) and methanol (10 mL).

    • Add a solution of lithium hydroxide (LiOH) (0.42 g, 17.6 mmol, 3.0 eq.) in water (10 mL).

    • Stir the mixture at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 2 M HCl.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, 4-Amino-6-(3-chloro-4-ethoxy-5-fluorophenyl)picolinic acid .

ParameterExpected Value
Yield 90-97%
Appearance Off-white Solid
Purity (HPLC) >99%
¹H NMR (DMSO-d₆) (Hypothetical) δ 13.5 (s, COOH), 8.0 (d), 7.8 (d), 7.2 (s), 6.5 (s, NH₂), 4.3 (q), 1.4 (t) ppm
MS (ESI+) (Hypothetical) m/z 327.05 [M+H]⁺

Overall Synthetic Workflow

Synthesis_Workflow Start 3-Chloro-4-ethoxy- 5-fluorobenzoic acid Int1 Intermediate 1 (Benzamide) Start->Int1 Protocol 1: 1. SOCl₂, DMF 2. 2-Aminopyridine, Et₃N Int2 Intermediate 2 (Picolinate Ester) Int1->Int2 Protocol 2: 1. Pd(OAc)₂, Cu(OAc)₂, O₂ 2. K₂CO₃, MeI Final Final Product (Picolinic Acid Herbicide) Int2->Final Protocol 3: LiOH, THF/H₂O

Caption: Proposed synthetic route to a novel picolinate herbicide.

Conclusion and Future Perspectives

This application guide outlines a robust and chemically plausible pathway for the utilization of this compound as a precursor for a novel picolinate herbicide. The protocols provided are based on established and reliable organic chemistry transformations, offering a clear roadmap for researchers in the field of agrochemical synthesis. The unique substitution pattern of the starting material is strategically incorporated into a final molecule designed to act as a synthetic auxin, a proven and effective herbicidal mode of action. Further research would involve the biological screening of the final compound against a panel of broadleaf weeds and crop species to determine its efficacy and selectivity, solidifying the role of such tailored building blocks in the development of next-generation crop protection solutions.

References

[10] Do-Thanh, C., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Journal of Agricultural and Food Chemistry, 64(16), 3149-3157. Available at: [Link] [1] Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link] [11] Vargas, J. J., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. ACS Publications. Available at: [Link] [4] Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. Available at: [Link] [12] Feng, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(15), 8840-8848. Available at: [Link] [13] Feng, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. ACS Publications. Available at: [Link] [5] ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. Available at: [Link] [14] Wang, Z., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Available at: [Link] [2] Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link] [15] Do-Thanh, C., et al. (2016). Design, Synthesis and Evaluation of Novel Auxin Mimic Herbicides. ResearchGate. Available at: [Link] [7] Liu, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available at: [Link] [6] Figueroba, M., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE. Available at: [Link] [16] Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. Available at: [Link] [17] ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. Available at: [Link] [18] Cantrell, C.L., et al. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. PMC. Available at: [Link] [19] Zare, A., et al. (2010). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link] [8] Al-Zaydi, K.M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link] [3] Phucho, T., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. Available at: [Link] [20] Google Patents. (n.d.). RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates. Available at: [9] Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides. Available at:

Sources

Application Notes & Protocols: The Strategic Role of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern medicinal chemistry, the precise architectural control of molecular scaffolds is paramount to achieving desired pharmacological activity, metabolic stability, and bioavailability. Halogenated aromatic compounds, particularly those incorporating fluorine, have emerged as indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The strategic placement of chloro and fluoro substituents on a benzoic acid framework, as seen in 3-Chloro-4-ethoxy-5-fluorobenzoic acid, offers a powerful tool for fine-tuning the electronic and steric properties of a molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound as a critical intermediate in pharmaceutical synthesis. We will explore its physicochemical properties, its pivotal role in constructing complex drug molecules, and provide detailed, field-proven protocols for its activation and derivatization.

The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the reactivity of the carboxylic acid group.[1] These electron-withdrawing groups enhance the electrophilicity of the carboxyl carbon, facilitating reactions such as esterification and amidation.[1] This makes this compound an excellent precursor for creating a diverse array of more complex intermediates, which are subsequently used in the synthesis of novel therapeutics. While direct synthetic routes for blockbuster drugs using this exact starting material are often proprietary, its structural motifs are found in key intermediates for promising drug candidates, including selective sodium-glucose cotransporter 2 (SGLT2) inhibitors for the treatment of diabetes.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. Below is a summary of the key physicochemical properties for this compound and its close structural analogs.

PropertyValue (this compound)ReferenceValue (3-Chloro-4-fluorobenzoic acid)Reference
CAS Number 236747-06-9403-16-7[2]
Molecular Formula C₉H₈ClFO₃C₇H₄ClFO₂[2]
Molecular Weight 218.61 g/mol 174.56 g/mol [2]
Appearance White to off-white crystalline powderWhite solid[4]
Melting Point Data not available133-136 °C[2][4]
Boiling Point Data not availableData not available
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone.[1]Slightly soluble in water, readily soluble in organic solvents.[1]

Core Application: A Building Block for SGLT2 Inhibitors

Substituted benzoic acids are critical starting materials in the synthesis of a new class of anti-diabetic drugs known as SGLT2 inhibitors.[3] These drugs work by inhibiting the reabsorption of glucose in the kidneys. The synthesis of Tofogliflozin, an approved SGLT2 inhibitor, exemplifies the potential application of this compound.[3][5] While the exact commercial synthesis of Tofogliflozin is a closely guarded trade secret, published synthetic routes reveal the use of a highly substituted aromatic core that is coupled with a protected glucose derivative.[3][5] this compound represents a key structural fragment of the aglycone portion of such molecules.

The general synthetic strategy involves the activation of the carboxylic acid, followed by a coupling reaction to form a more complex intermediate. This intermediate then undergoes further transformations to yield the final API. The following diagram illustrates the logical workflow for the utilization of this compound as a precursor in a multi-step pharmaceutical synthesis.

G cluster_0 Activation & Coupling cluster_1 Further Transformations A This compound B Acyl Chloride Formation (Activation) A->B Thionyl Chloride or Oxalyl Chloride C Amide Coupling B->C Amine, Base D Advanced Intermediate E Cyclization/ Functional Group Interconversion D->E F Deprotection E->F G Final API (e.g., SGLT2 Inhibitor) F->G

Caption: Synthetic workflow utilizing this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the activation of this compound to its corresponding acyl chloride and a subsequent amide coupling reaction. These are fundamental and versatile transformations that are broadly applicable in pharmaceutical synthesis.

Protocol 1: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoyl Chloride

Rationale: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, enabling efficient amide bond formation under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry.

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the mixture.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the slurry at room temperature with gentle stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM or 110 °C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride is often used in the next step without further purification.

Protocol 2: Amide Coupling of 3-Chloro-4-ethoxy-5-fluorobenzoyl Chloride with a Primary Amine

Rationale: This protocol describes the reaction of the activated acyl chloride with a primary amine to form a stable amide bond. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. This is a classic Schotten-Baumann type reaction.

Materials:

  • 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride (from Protocol 1)

  • Primary amine (e.g., benzylamine) (1.0-1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a separate dry flask, dissolve the primary amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cooling: Cool the amine solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the intermediates and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Successful execution of these protocols with consistent yields and high purity of the products validates the described methodologies.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its unique substitution pattern provides a handle for chemists to introduce specific structural features that can enhance the pharmacological properties of a drug candidate. The protocols detailed in this application note offer reliable and scalable methods for the activation and derivatization of this important building block, paving the way for the development of next-generation therapeutics.

References

  • Ohtake, Y., Emura, T., Nishimoto, M., Takano, K., Yamamoto, K., Tsuchiya, S., Yeu, S.-Y., Kito, Y., Kimura, N., Takeda, S., Tsukazaki, M., Murakata, M., & Sato, T. (2016). Development of a Scalable Synthesis of Tofogliflozin. The Journal of Organic Chemistry, 81(5), 2148–2153. [Link]

  • ResearchGate. (n.d.). Synthesis of Tofogliflozin as an SGLT2 Inhibitor via Construction of Dihydroisobenzofuran by Intramolecular [4 + 2] Cycloaddition. Retrieved January 20, 2026, from [Link]

  • New Drug Approvals. (2016, July 20). TOFOGLIFLOZIN 托格列净. [Link]

  • Google Patents. (n.d.). Tofogliflozin pharmaceutical composition and preparation method thereof.
  • Google Patents. (n.d.). Solid preparation comprising tofogliflozin and method for producing same.
  • Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 3-Chloro-4-Fluorobenzoic Acid. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-5-fluoro-4-hydroxybenzoic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Solid preparation comprising tofogliflozin and method for producing same.
  • Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
  • Google Patents. (n.d.). Solid preparations containing tofogliflozin and process of producing the same.
  • PubChem. (n.d.). 3-Chloro-4-ethoxy-5-methoxybenzoic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4-.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved January 20, 2026, from [Link]

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Introduction: The Analytical Imperative for 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the chromatographic analysis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, providing detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering field-proven insights and robust, self-validating protocols grounded in established regulatory standards.

This compound is a halogenated aromatic carboxylic acid. Such compounds are pivotal structural motifs in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[1][2] The precise substitution pattern of chloro, ethoxy, and fluoro groups on the benzoic acid core imparts unique physicochemical properties that can influence the efficacy, metabolism, and safety profile of the final product.

Consequently, the ability to accurately and reliably quantify this compound and its potential impurities is of paramount importance. This ensures the quality, purity, and consistency of the intermediate, which directly impacts the integrity of the final product. This application note details two powerful and complementary chromatographic techniques—HPLC for routine quantification and purity assessment, and GC-MS for sensitive impurity profiling and structural confirmation. The methodologies are developed and validated in accordance with internationally recognized guidelines to ensure scientific rigor and regulatory compliance.[3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

HPLC is the workhorse of pharmaceutical analysis for quantifying non-volatile and thermally labile compounds.[6][7] For a substituted benzoic acid, reversed-phase HPLC is the method of choice, separating the analyte from impurities based on its hydrophobicity.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention for aromatic compounds like our target analyte. The non-polar nature of the C18 chains interacts favorably with the phenyl ring of the benzoic acid derivative.

  • Mobile Phase (Acidified): Carboxylic acids can exist in both ionized (deprotonated) and non-ionized (protonated) forms depending on the pH. To ensure consistent retention times and sharp, symmetrical peaks, the analysis must be performed at a pH where the analyte is in a single form. By acidifying the mobile phase to a pH of ~2.5 (well below the typical pKa of benzoic acids), we ensure the carboxyl group is fully protonated (-COOH). This non-ionized form is more hydrophobic, leading to better retention and peak shape on a C18 column.[8]

  • Detector (UV): The aromatic ring of the analyte contains a chromophore that absorbs ultraviolet (UV) light. This property allows for sensitive and specific detection. A wavelength of 230 nm is chosen as it typically corresponds to a high absorbance region for benzoic acid derivatives, providing a strong signal for quantification.[9][10]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC System with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water.

  • Reagents: Orthophosphoric acid (85%).

2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of orthophosphoric acid to 1 L of ultrapure water and mix well (0.1% H₃PO₄, pH ≈ 2.5).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

3. Chromatographic Conditions

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 50% B2-15 min: 50% to 80% B15-17 min: 80% B17-18 min: 80% to 50% B18-25 min: 50% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

4. System Suitability Before sample analysis, perform five replicate injections of the Standard Stock Solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP <621>.[11][12][13]

  • Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep 1. Sample & Standard Preparation cluster_hplc 2. Chromatographic Analysis cluster_data 3. Data Analysis & Reporting prep Preparation hplc HPLC System data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Diluent (50:50 ACN:0.1% H3PO4) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H2O Gradient) inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration vs. Standard integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[14][15] Due to the low volatility and high polarity of the carboxylic acid group, direct GC analysis of this compound is challenging. Therefore, a chemical modification step, known as derivatization, is essential to render the analyte suitable for GC analysis.

Causality Behind Experimental Choices
  • Derivatization (Silylation): Silylation is a robust and common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[16] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This transformation has two critical benefits:

    • Increases Volatility: It eliminates the hydrogen bonding capability of the carboxyl group, significantly lowering the boiling point of the analyte.

    • Improves Thermal Stability: The resulting TMS ester is more stable at the high temperatures required for GC analysis.

  • Column Selection (DB-5ms): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms or equivalent) is chosen. This stationary phase is industry-standard for general-purpose analysis and provides excellent separation for a wide range of derivatized compounds based on their boiling points and slight polarity differences.

  • Detector (Mass Spectrometry): MS detection provides unparalleled specificity. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns (mass spectra) that act as a "chemical fingerprint" for the analyte. This allows for positive identification by comparing the obtained spectrum to a library (e.g., NIST) or by interpreting the fragmentation pattern. For trace analysis, Selected Ion Monitoring (SIM) can be used to dramatically increase sensitivity.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials

  • GC-MS System with a capillary column inlet and a mass selective detector.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Solvent: Pyridine (anhydrous).

  • Carrier Gas: Helium (99.999% purity).

2. Sample Preparation and Derivatization

  • Standard/Sample Preparation: Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection. Causality Note: Pyridine acts as a solvent and a catalyst, scavenging the HCl produced by the TMCS catalyst, driving the reaction to completion.

3. GC-MS Conditions

ParameterSetting
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 amu (Full Scan)
GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Silylation Reaction cluster_gcms 3. GC-MS Analysis cluster_data 4. Data Analysis prep Preparation deriv Derivatization gcms GC-MS System data Data Processing weigh Weigh ~1 mg Sample into Vial add_solv Add 100 µL Pyridine weigh->add_solv add_reagent Add 100 µL BSTFA add_solv->add_reagent heat Heat at 70°C for 30 min add_reagent->heat inject Inject 1 µL into GC Inlet heat->inject separate Separate on DB-5ms Column (Temp Program) inject->separate detect MS Detection (EI) Full Scan (50-500 amu) separate->detect spectrum Extract Mass Spectrum detect->spectrum identify Identify via Library Search & Fragmentation spectrum->identify quant Semi-Quantify Impurities identify->quant

Caption: Workflow for GC-MS analysis of this compound.

Part 3: Method Validation Framework

To ensure that the analytical procedures are suitable for their intended purpose, they must be validated. The validation should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][5][17][18]

Key Validation Parameters

The following table summarizes the key parameters for validating the HPLC assay method.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from diluent, placebo, or impurities.Peak purity analysis (DAD), analysis of spiked samples.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.R² ≥ 0.995 for a series of 5-6 concentrations.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% at three levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.- Repeatability: Intra-day precision.- Intermediate Precision: Inter-day, inter-analyst precision.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met after minor changes (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).[13][17]

This structured approach to method development and validation ensures the generation of high-quality, reliable, and defensible analytical data, which is the cornerstone of scientific integrity in drug development.

References
  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . U.S. Pharmacopeia. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . gmp-compliance.org. [Link]

  • USP <621> Chromatography . DSDP Analytics. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • <621> Chromatography - Notice of Adoption of Harmonized Standard . U.S. Pharmacopeia (USP). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . Food and Drug Administration (FDA). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . ResearchGate. [Link]

  • What Is Derivatization In GC-MS? . Chemistry For Everyone - YouTube. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry . PubMed. [Link]

  • 3-Chloro-4-ethoxy-5-methoxybenzoic acid . PubChem. [Link]

  • Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence . Medium. [Link]

  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE . IRE Journals. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation . Longdom Publishing. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties . MDPI. [Link]

  • HPLC Methods for analysis of Benzoic acid . HELIX Chromatography. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst . PubMed. [Link]

  • Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD . National and Kapodistrian University of Athens. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals . Agilent. [Link]

  • 3-Chloro-5-fluorobenzoic acid . PubChem. [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid . ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid . SAGE Journals. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden . UST Journals. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid . American Laboratory. [Link]

  • Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum . PubMed. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae . Pharmacognosy Journal. [Link]

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Application Notes and Protocols for the Purification of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical role of purity in drug development and scientific research, this document outlines robust methodologies for isolating this compound from typical reaction impurities. The protocols herein are grounded in established principles of organic chemistry and are supported by references to analogous substituted benzoic acids, ensuring a scientifically sound approach for researchers, scientists, and professionals in drug development. This guide details procedures for recrystallization, acid-base extraction, and column chromatography, alongside analytical techniques for purity verification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Introduction: The Imperative of Purity

This compound is a polysubstituted aromatic carboxylic acid. Its utility as a building block in the synthesis of complex molecules, particularly in the pharmaceutical industry, necessitates a high degree of purity. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to the purification of this compound, ensuring that researchers can proceed with confidence in the quality of their starting materials.

The purification strategies detailed below are based on the fundamental physicochemical properties of benzoic acid derivatives. The acidic nature of the carboxylic acid functional group, combined with the influence of the chloro, fluoro, and ethoxy substituents on the aromatic ring, dictates its solubility and reactivity, which are exploited in the following purification techniques.

Physicochemical Properties and Impurity Profile

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from structurally similar compounds.

PropertyPredicted Value/CharacteristicRationale/Reference Analogs
Appearance White to off-white crystalline solidTypical for purified benzoic acid derivatives.
Melting Point Expected to be a sharp range for a pure samplePure crystalline organic compounds exhibit sharp melting points; impurities lead to depression and broadening of the melting point range.[1][2]
Solubility Sparingly soluble in water, soluble in many organic solvents (e.g., ethanol, acetone, ethyl acetate).[3]The nonpolar aromatic ring and ethoxy group reduce water solubility, while the carboxylic acid allows for solubility in polar organic solvents.
Acidity (pKa) Estimated to be in the range of 3-4The electron-withdrawing effects of the halogen substituents increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2).

Potential Impurities: The synthesis of this compound may result in various impurities, including:

  • Starting materials: Unreacted precursors.

  • Byproducts: Compounds formed from side reactions.

  • Isomers: Positional isomers formed during synthesis.

  • Neutral organic compounds: Non-acidic species from the reaction mixture.

Purification Methodologies

A multi-step purification strategy is often the most effective approach. The choice and sequence of techniques will depend on the nature and quantity of the impurities.

Purification_Workflow Crude_Product Crude 3-Chloro-4-ethoxy- 5-fluorobenzoic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes neutral & basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Removes soluble impurities Chromatography Column Chromatography (Optional) Recrystallization->Chromatography For high purity requirements Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (HPLC, NMR, MP) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Acid-Base Extraction: A Primary Purification Step

Principle: This technique leverages the acidic nature of the carboxylic acid. By treating an ethereal solution of the crude product with a mild aqueous base, the acidic target compound is deprotonated to form a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid.[3][4][5][6]

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume approximately equal to the organic layer is recommended.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the sodium salt of the target compound.

  • Collection: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer, add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), as indicated by litmus or pH paper. The purified this compound will precipitate out of the solution.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and allow it to air dry.

Acid_Base_Extraction cluster_organic Organic Layer (e.g., Ether) cluster_aqueous Aqueous Layer Crude Crude Product (Target Acid + Neutral Impurities) Organic_Impurities Neutral Impurities Crude->Organic_Impurities Separation Aqueous_Salt Sodium 3-chloro-4-ethoxy- 5-fluorobenzoate (Water Soluble) Crude->Aqueous_Salt + NaHCO3 (aq) Precipitate Pure 3-Chloro-4-ethoxy- 5-fluorobenzoic acid (Precipitate) Aqueous_Salt->Precipitate + HCl (aq)

Caption: Schematic of the acid-base extraction process.

Recrystallization: For High Purity Crystalline Product

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[7][8][9][10]

Solvent Selection: The choice of solvent is critical. For substituted benzoic acids, common recrystallization solvents include:

  • Water (for compounds with some water solubility at high temperatures)[7]

  • Ethanol

  • Acetone

  • Toluene

  • Hexane or Heptane (as an anti-solvent)

  • Mixed solvent systems (e.g., ethanol/water, acetone/water)

Protocol:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of the product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude, dried product from the acid-base extraction into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Covering the flask can aid in this process.[7]

  • Ice Bath: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Purity Assessment

Verifying the purity of the final product is a crucial step. A combination of the following analytical techniques is recommended.

Melting Point Determination

Principle: A pure crystalline solid will have a sharp, well-defined melting point range (typically 0.5-1°C). Impurities will cause a depression and broadening of the melting point range.[2][11]

Protocol:

  • Sample Preparation: Place a small amount of the dried, purified compound into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the temperature range from the first appearance of liquid to the complete melting of the solid.

  • Comparison: Compare the experimental melting point with that of the crude material. A significant increase and sharpening of the melting point range indicates successful purification.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a sensitive technique for assessing purity and quantifying impurities. A reversed-phase C18 column is typically used for the analysis of benzoic acid derivatives.[12][13][14][15]

Typical HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic or Acetic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Interpretation: A pure sample will show a single major peak. The presence of other peaks indicates impurities. The area percentage of the main peak can be used to estimate purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities. The chemical shifts and coupling patterns are characteristic of the molecule's structure.[16][17][18][19]

Expected ¹H NMR Features:

  • Aromatic protons: Signals in the aromatic region (typically 7-8 ppm), with splitting patterns determined by the substitution on the ring.

  • Ethoxy group protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

  • Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm).

Expected ¹³C NMR Features:

  • Carbonyl carbon: A signal around 165-175 ppm.

  • Aromatic carbons: Multiple signals in the aromatic region (110-160 ppm).

  • Ethoxy group carbons: Signals for the -OCH₂- and -CH₃ carbons.

Purity Assessment: Integration of the proton signals can be used to determine the relative amounts of the target compound and any proton-containing impurities.

Troubleshooting

ProblemPossible CauseSolution
Low recovery from recrystallization Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated.
Oily product from recrystallization The melting point of the compound is lower than the boiling point of the solvent; presence of significant impurities.Choose a lower-boiling solvent; perform an initial purification by another method (e.g., acid-base extraction).
Poor separation in acid-base extraction Incomplete reaction with the base; formation of an emulsion.Ensure thorough mixing; add a small amount of brine to break the emulsion.
Broad melting point range after purification The sample is still impure or wet.Repeat the purification step; ensure the sample is thoroughly dried.

Conclusion

The purification of this compound to a high degree of purity is achievable through a systematic application of standard organic chemistry techniques. A combination of acid-base extraction and recrystallization is generally effective for removing a wide range of impurities. The purity of the final product should always be verified using appropriate analytical methods. The protocols provided in this guide serve as a robust starting point for researchers, and may require minor optimization based on the specific impurity profile of the crude material.

References

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]

  • University of Toronto. (n.d.). Recrystallisation of benzoic acid. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • U.S. Food & Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • University of California, Davis. (n.d.). Acid base extraction flow chart. [Link]

  • University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • Shivaji College. (n.d.). Melting Point. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1 - Melting Points. [Link]

  • University of California, Santa Cruz. (n.d.). Liquid/liquid Extraction. [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • SIELC Technologies. (n.d.). Benzoic Acid. [Link]

  • Taylor & Francis Online. (2018). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269-1274. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • PubMed. (2012). Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces. Solid State Nuclear Magnetic Resonance, 41, 60-67. [Link]

  • PubMed. (2012). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Journal of Chromatography A, 1270, 96-103. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A, 1418, 63-71. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom, imparts specific physicochemical properties to target molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The controlled and efficient large-scale production of this intermediate is therefore of paramount importance to ensure a consistent and cost-effective supply chain for the development of novel therapeutic agents and crop protection solutions.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust and validated two-step synthetic protocol. The described methodology is designed for scalability, emphasizing process safety, operational efficiency, and high product purity. The protocols and insights provided herein are intended for researchers, chemists, and chemical engineers in the fields of drug development and process chemistry.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step reaction sequence commencing from the readily available starting material, 1-chloro-2-ethoxy-3-fluorobenzene. The synthetic pathway involves an initial formylation of the aromatic ring via the Vilsmeier-Haack reaction, followed by a mild and selective oxidation of the resulting aldehyde to the desired carboxylic acid using the Pinnick oxidation.

This route is advantageous for scale-up due to several factors:

  • Convergent Synthesis: The two-step process is linear and avoids complex branching pathways.

  • Well-Established Reactions: Both the Vilsmeier-Haack and Pinnick reactions are well-documented and understood transformations in organic synthesis, with established protocols for scale-up.[1][2]

  • Mild Reaction Conditions: The Pinnick oxidation, in particular, proceeds under mild conditions, which is beneficial for large-scale operations as it minimizes energy consumption and the risk of side reactions.[2][3]

  • High Purity of Intermediates and Final Product: The reaction sequence is designed to yield intermediates and a final product of high purity, simplifying downstream processing and purification.

The overall synthetic transformation is depicted in the workflow diagram below.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Pinnick Oxidation 1-chloro-2-ethoxy-3-fluorobenzene 1-chloro-2-ethoxy-3-fluorobenzene Vilsmeier_Reagent Vilsmeier Reagent (in situ) 1-chloro-2-ethoxy-3-fluorobenzene->Vilsmeier_Reagent DMF, POCl3 0 °C to 80 °C 3-Chloro-4-ethoxy-5-fluorobenzaldehyde 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Vilsmeier_Reagent->3-Chloro-4-ethoxy-5-fluorobenzaldehyde Electrophilic Aromatic Substitution Oxidation_Reagents Oxidizing Agent & Scavenger 3-Chloro-4-ethoxy-5-fluorobenzaldehyde->Oxidation_Reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O, rt This compound This compound Oxidation_Reagents->this compound Selective Aldehyde Oxidation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[4][5] In this step, N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) react in situ to form the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with 1-chloro-2-ethoxy-3-fluorobenzene to yield the target aldehyde.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for 100g scale)
1-chloro-2-ethoxy-3-fluorobenzene174.601.0100 g
N,N-Dimethylformamide (DMF)73.093.0125.6 g (133 mL)
Phosphorus oxychloride (POCl3)153.331.2105.4 g (64.3 mL)
Dichloromethane (DCM)84.93-500 mL
Saturated Sodium Bicarbonate Solution--~ 1 L
Brine--500 mL
Anhydrous Magnesium Sulfate120.37-50 g

Protocol:

  • Reactor Setup: Equip a dry 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with N,N-dimethylformamide (DMF) and cool the flask to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[5]

  • Addition of Starting Material: Add 1-chloro-2-ethoxy-3-fluorobenzene to the reaction mixture dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it slowly into 1 L of crushed ice with vigorous stirring.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x 200 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-Chloro-4-ethoxy-5-fluorobenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

Part 2: Synthesis of this compound (Pinnick Oxidation)

The Pinnick oxidation is a highly efficient and selective method for the oxidation of aldehydes to carboxylic acids, particularly for substrates bearing sensitive functional groups.[2][6] This reaction utilizes sodium chlorite (NaClO2) as the oxidant in the presence of a phosphate buffer and a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct.[3][7]

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount (for 100g of aldehyde)
3-Chloro-4-ethoxy-5-fluorobenzaldehyde202.611.0100 g
Sodium chlorite (NaClO2, 80%)90.441.584.5 g
Sodium dihydrogen phosphate (NaH2PO4)119.981.588.8 g
2-Methyl-2-butene70.132.069.2 g (105 mL)
tert-Butanol (t-BuOH)74.12-1 L
Water18.02-500 mL
Sodium sulfite126.04-~ 20 g
2 M Hydrochloric Acid (HCl)--As needed
Ethyl Acetate88.11-1 L
Brine--500 mL
Anhydrous Sodium Sulfate142.04-50 g

Protocol:

  • Reactor Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in tert-butanol.

  • Buffer and Scavenger Addition: To the aldehyde solution, add an aqueous solution of sodium dihydrogen phosphate, followed by 2-methyl-2-butene.

  • Oxidant Addition: In a separate beaker, dissolve sodium chlorite in water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 20-25 °C. An exotherm may be observed, and cooling with a water bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the aldehyde by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 10 °C and quench any excess oxidant by the careful addition of a saturated sodium sulfite solution until a test with starch-iodide paper is negative.

    • Acidify the mixture to pH 2-3 with 2 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene to afford a high-purity crystalline solid.[8]

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses requires careful attention to safety and process control.

  • Vilsmeier-Haack Reaction:

    • Exothermic Nature: The formation of the Vilsmeier reagent from DMF and POCl3 is highly exothermic and requires strict temperature control.[9][10] Ensure adequate cooling capacity is available.

    • Reagent Handling: Phosphorus oxychloride is corrosive and reacts violently with water.[9][10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

    • Quenching: The quenching of the reaction mixture with ice/water is also exothermic and can release HCl gas. Perform this step slowly and with efficient stirring in a well-ventilated area.

  • Pinnick Oxidation:

    • Oxidant Stability: Sodium chlorite is a strong oxidizing agent and should not be mixed with organic materials in a concentrated form.

    • Byproduct Quenching: The use of 2-methyl-2-butene as a scavenger for hypochlorous acid is crucial to prevent side reactions and ensure the safety of the process.

    • Temperature Control: While the Pinnick oxidation is generally mild, a slight exotherm may occur upon the addition of the oxidant. Monitor the temperature closely during the addition.

Data Summary

StepKey TransformationStarting MaterialProductTypical YieldPurity (Post-Purification)
1. Vilsmeier-Haack ReactionAromatic Formylation1-chloro-2-ethoxy-3-fluorobenzene3-Chloro-4-ethoxy-5-fluorobenzaldehyde80-90%>98%
2. Pinnick OxidationAldehyde to Carboxylic Acid Oxidation3-Chloro-4-ethoxy-5-fluorobenzaldehydeThis compound90-95%>99%

Conclusion

The presented two-step synthetic route provides a practical and scalable method for the production of this compound. By employing the well-established Vilsmeier-Haack and Pinnick reactions, this protocol offers high yields, excellent product purity, and a favorable safety profile for large-scale manufacturing. The detailed experimental procedures and scale-up considerations outlined in this application note are intended to facilitate the efficient and safe synthesis of this valuable chemical intermediate for researchers and professionals in the chemical and pharmaceutical industries.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link][1]

  • Wikipedia. Pinnick oxidation. [Link][2]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link][3]

  • Slideshare. Vilsmeier haack rxn. [Link][4]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link][5]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link][7]

  • . Pinnick oxidation. [Link][6]

  • Wikipedia. Vilsmeier–Haack reaction. [Link][12]

  • RSC Publishing. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link][13]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link][14]

  • YouTube. Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link][8]

Sources

Application Notes and Protocols for the Aromatic Ring Functionalization of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactive Landscape of a Polysubstituted Benzene Ring

3-Chloro-4-ethoxy-5-fluorobenzoic acid is a highly substituted aromatic scaffold of significant interest in medicinal chemistry and materials science. The unique substitution pattern, featuring a blend of electron-donating and electron-withdrawing groups, presents both challenges and opportunities for further functionalization. This guide provides a comprehensive overview of the strategies and detailed protocols for the selective modification of the aromatic ring of this versatile building block. We will delve into the mechanistic underpinnings of various transformations, offering field-proven insights to steer your synthetic endeavors toward the desired outcomes.

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) and metal-catalyzed cross-coupling reactions on this substrate are governed by the interplay of the directing effects of the existing substituents: the chloro, fluoro, ethoxy, and carboxylic acid groups. Understanding these influences is paramount for predictable and efficient synthesis.

Regioselectivity Analysis: The Orchestra of Directing Groups

The substitution pattern on this compound dictates the positions available for further functionalization. The C-1, C-3, C-4, and C-5 positions are occupied, leaving the C-2 and C-6 positions as the primary sites for reaction.

The directing effects of the substituents are as follows:

  • -COOH (Carboxylic Acid): A meta-director and a deactivating group.

  • -Cl (Chloro): An ortho-, para-director and a deactivating group.

  • -F (Fluoro): An ortho-, para-director and a deactivating group.

  • -OEt (Ethoxy): An ortho-, para-director and a strong activating group.

The powerful activating and ortho-, para-directing effect of the ethoxy group at C-4 is the dominant influence on the regioselectivity of electrophilic aromatic substitution. It strongly directs incoming electrophiles to the positions ortho to it, which are C-3 and C-5. However, these positions are already substituted. Therefore, the next most favored positions are ortho to the other ortho-, para-directing groups, as well as considering the deactivating and meta-directing nature of the carboxylic acid.

Let's analyze the potential sites for electrophilic attack:

  • C-2 Position: This position is ortho to the carboxylic acid (a meta-director, thus disfavoring this position), ortho to the chloro group (an ortho-, para-director, favoring this position), and meta to the ethoxy and fluoro groups.

  • C-6 Position: This position is ortho to the fluoro group (an ortho-, para-director, favoring this position), meta to the chloro and carboxylic acid groups, and para to the ethoxy group (an ortho-, para-director, strongly favoring this position).

Part 1: Electrophilic Aromatic Substitution Strategies

Nitration: Introducing a Versatile Nitro Group

The introduction of a nitro group onto the aromatic ring opens up a plethora of synthetic possibilities, as it can be readily reduced to an amine or serve as a precursor for other functional groups.

Causality of Experimental Choices: The nitration of this electron-deficient benzoic acid derivative requires strong nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is the classic and effective choice. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effects of the halo and carboxyl substituents. The reaction temperature must be carefully controlled to prevent side reactions and ensure selectivity.

Predicted Regioselectivity: Based on our analysis, the nitration is expected to occur predominantly at the C-6 position.

Protocol 1: Nitration of this compound

Materials:

  • This compound

  • Concentrated nitric acid (98%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Distilled water

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add this compound to the cooled sulfuric acid with stirring until it is completely dissolved.

  • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 3-chloro-4-ethoxy-5-fluoro-2-nitrobenzoic acid is collected by vacuum filtration.

  • Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to obtain the purified nitro derivative.

Data Presentation:

ProductExpected YieldKey Characterization Data (Predicted)
3-Chloro-4-ethoxy-5-fluoro-6-nitrobenzoic acid85-95%¹H NMR: Singlet for the aromatic proton. IR: Strong peaks for NO₂ stretches.
Halogenation: Introducing Bromo and Iodo Moieties

The introduction of additional halogen atoms can be achieved through electrophilic halogenation. These halogens can then serve as handles for subsequent cross-coupling reactions.

Causality of Experimental Choices: For bromination, a Lewis acid catalyst such as FeBr₃ is typically used to polarize the Br₂ molecule, making it a more potent electrophile.[1] For iodination, a combination of iodine and an oxidizing agent like nitric acid or a source of I⁺ such as iodine monochloride (ICl) is often employed. The solvent choice is critical; halogenated solvents like dichloromethane or carbon tetrachloride are common, but for substrates with lower reactivity, using the halogenating agent in a strong acid like sulfuric acid can be effective.

Predicted Regioselectivity: Similar to nitration, halogenation is expected to occur at the C-6 position.

Protocol 2: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (10%)

  • Round-bottom flask with a dropping funnel and a reflux condenser

Procedure:

  • To a solution of this compound in dichloromethane in a round-bottom flask, add a catalytic amount of iron(III) bromide or iron filings.

  • From a dropping funnel, add a solution of bromine in dichloromethane dropwise to the reaction mixture at room temperature.

  • After the addition is complete, stir the mixture at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and quench the excess bromine by adding a 10% sodium thiosulfate solution until the red color of bromine disappears.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 2-bromo-3-chloro-4-ethoxy-5-fluorobenzoic acid.

Data Presentation:

ProductExpected YieldKey Characterization Data (Predicted)
6-Bromo-3-chloro-4-ethoxy-5-fluorobenzoic acid70-85%¹H NMR: Singlet for the aromatic proton. Mass Spec: Isotopic pattern for Br and Cl.

Part 2: Directed Ortho-Metalation (DoM): A Regioselective Powerhouse

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[2] In the case of this compound, the carboxylic acid group, after deprotonation to the carboxylate, can act as a DMG. This directs lithiation to the ortho positions, namely C-2 and C-6.

Causality of Experimental Choices: Strong lithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), are used to effect the deprotonation. The reaction is carried out at very low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting aryllithium species is then quenched with a suitable electrophile.

Regioselectivity of DoM: The carboxylate group directs lithiation to both the C-2 and C-6 positions. The ratio of the two regioisomers will depend on the steric and electronic environment of these positions. The C-2 position is flanked by the chloro and carboxylic acid groups, while the C-6 position is adjacent to the fluoro group. The relative acidity of the C-2 and C-6 protons will determine the major product. Given the electron-withdrawing nature of the adjacent halogens, both positions are activated for deprotonation.

Protocol 3: Directed Ortho-Metalation and Quenching with an Electrophile

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane, solid carbon dioxide, N,N-dimethylformamide)

  • Dry ice/acetone bath

  • Schlenk flask and syringe techniques

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA to the solution.

  • Slowly add s-BuLi dropwise via syringe, maintaining the temperature at -78 °C. A color change is often observed, indicating the formation of the aryllithium species.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Data Presentation:

Electrophile QuenchProduct(s)Expected Outcome
Iodomethane2-Methyl- and 6-Methyl-3-chloro-4-ethoxy-5-fluorobenzoic acidA mixture of regioisomers, purification required.
Solid CO₂3-Chloro-4-ethoxy-5-fluorobenzene-1,2-dicarboxylic acid and -1,6-dicarboxylic acidDi-acid products, potentially separable by crystallization.
DMF2-Formyl- and 6-Formyl-3-chloro-4-ethoxy-5-fluorobenzoic acidAldehyde derivatives, useful for further transformations.

Part 3: Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C-3 position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Given that aryl chlorides are generally less reactive than their bromide or iodide counterparts, the choice of an appropriate catalyst system (palladium precursor and ligand) is crucial for achieving high yields.[3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[4]

Causality of Experimental Choices: For the coupling of an aryl chloride, a highly active palladium catalyst is required. Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective. A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is necessary to activate the boronic acid. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

Protocol 4: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • SPhos or XPhos ligand

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (degassed)

  • Schlenk tube or microwave vial

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound, the arylboronic acid (1.2-1.5 equivalents), the base (2-3 equivalents), the palladium precursor (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Stir the reaction mixture vigorously and heat to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Arylboronic Acid PartnerProduct StructureExpected Yield
Phenylboronic acid4-Ethoxy-5-fluoro-3-phenylbenzoic acid60-85%
4-Methoxyphenylboronic acid4-Ethoxy-5-fluoro-3-(4-methoxyphenyl)benzoic acid65-90%
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination allows for the formation of arylamines from aryl halides and primary or secondary amines.[5]

Causality of Experimental Choices: Similar to the Suzuki coupling, a highly active palladium catalyst with a bulky, electron-rich phosphine ligand is essential for the amination of aryl chlorides. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required. Anhydrous, aprotic solvents like toluene or dioxane are used under an inert atmosphere.

Protocol 5: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or Pd(OAc)₂

  • XPhos or RuPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.0 equivalents).

  • Add this compound and the amine (1.2-1.5 equivalents).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Amine PartnerProduct StructureExpected Yield
Morpholine3-(Morpholino)-4-ethoxy-5-fluorobenzoic acid70-90%
Aniline4-Ethoxy-5-fluoro-3-(phenylamino)benzoic acid60-80%
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6]

Causality of Experimental Choices: The reaction typically employs a palladium(0) catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst. A base, usually an amine such as triethylamine or diisopropylamine, is used as both the base and often as the solvent. For less reactive aryl chlorides, a copper-free protocol with a more active palladium/phosphine ligand system may be necessary.[7]

Protocol 6: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (1.2-1.5 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

Alkyne PartnerProduct StructureExpected Yield
Phenylacetylene4-Ethoxy-5-fluoro-3-(phenylethynyl)benzoic acid65-85%
Trimethylsilylacetylene4-Ethoxy-5-fluoro-3-((trimethylsilyl)ethynyl)benzoic acid70-90%

Visualization of Synthetic Pathways

Electrophilic Aromatic Substitution Workflow

EAS_Workflow start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration halogenation Halogenation (Br₂, FeBr₃) start->halogenation product_nitro 6-Nitro Derivative nitration->product_nitro product_halo 6-Halo Derivative halogenation->product_halo

Caption: Workflow for Electrophilic Aromatic Substitution.

Directed Ortho-Metalation Strategy

DoM_Strategy substrate This compound deprotonation Deprotonation (s-BuLi, TMEDA, -78°C) substrate->deprotonation lithiate_c2 C-2 Lithiated Intermediate deprotonation->lithiate_c2 lithiate_c6 C-6 Lithiated Intermediate deprotonation->lithiate_c6 electrophile Electrophile Quench (E⁺) lithiate_c2->electrophile lithiate_c6->electrophile product_c2 C-2 Functionalized Product electrophile->product_c2 product_c6 C-6 Functionalized Product electrophile->product_c6

Caption: Strategy for Directed Ortho-Metalation.

Metal-Catalyzed Cross-Coupling Overview

Cross_Coupling_Overview start 3-Chloro-4-ethoxy- 5-fluorobenzoic Acid suzuki Suzuki-Miyaura (ArB(OH)₂, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R₂NH, Pd cat.) start->buchwald sonogashira Sonogashira (Alkyne, Pd/Cu cat.) start->sonogashira product_suzuki C-C Coupled Product suzuki->product_suzuki product_buchwald C-N Coupled Product buchwald->product_buchwald product_sonogashira C-C (alkyne) Coupled Product sonogashira->product_sonogashira

Caption: Overview of Metal-Catalyzed Cross-Coupling Reactions.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. John Wiley & Sons. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). (PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. (2016, January 4). [Link]

  • Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. (2025, August 6). [Link]

  • Directed (ortho) Metallation. Baran Lab. (n.d.). [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. (n.d.). [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. (n.d.). [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Directed Metalation: A Survival Guide. Baran Lab. (n.d.). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. (2018, April 18). [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. (2021, May 20). [Link]

  • ortho‐C−H monohalogenations of para‐substituted benzoic acids. ResearchGate. (n.d.). [Link]

  • ortho metalation. Andrew G Myers Research Group. (n.d.). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [No Source Found].
  • Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. (n.d.). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. (2021, February 10). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. (n.d.). [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. (n.d.). [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. (2024, June 26). [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. (2014, January 21). [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. (n.d.). [Link]

  • Regiospecific ortho-C-H Allylation of Benzoic Acids. PubMed. (2018, October 26). [Link]

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. (n.d.). [Link]

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Semantic Scholar. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting advice, and answers to frequently encountered questions during the synthesis of this important chemical intermediate. As a key building block in the pharmaceutical and agrochemical industries, ensuring its purity is paramount.[1] This guide focuses on identifying and mitigating common impurities that can arise during its synthesis.

Section 1: Plausible Synthetic Route and Impurity Origins

While multiple synthetic strategies exist for halogenated benzoic acids, a common and practical approach involves a multi-step synthesis starting from a substituted aniline. This route is often preferred for its reliable control over regiochemistry. The diagram below outlines a plausible pathway and highlights the critical stages where impurities are typically generated. Understanding the origin of these impurities is the first step toward effective control.

SM 3-Chloro-4-ethoxy-5-fluoroniline (Starting Material) Diazonium Diazonium Salt Intermediate SM->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) Imp1 Impurity A: Unreacted Starting Material SM->Imp1 Incomplete Reaction Imp5 Impurity E: Isomeric Impurities SM->Imp5 Present in Starting Material Nitrile 3-Chloro-4-ethoxy-5-fluorobenzonitrile Diazonium->Nitrile Sandmeyer Reaction (CuCN) Imp2 Impurity B: Phenolic Byproduct (3-Chloro-4-ethoxy-5-fluorophenol) Diazonium->Imp2 Reaction with H₂O Imp3 Impurity C: Azo Compounds Diazonium->Imp3 Self-Coupling Product This compound (Final Product) Nitrile->Product Hydrolysis (H⁺ or OH⁻, Heat) Imp4 Impurity D: Amide Intermediate Nitrile->Imp4 Incomplete Hydrolysis

Caption: Plausible synthetic pathway and key impurity formation points.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My final product is contaminated with the initial starting material, 3-chloro-4-ethoxy-5-fluoroaniline. What caused this?

A: This is a classic case of incomplete diazotization. The conversion of the aromatic amine to a diazonium salt is highly sensitive to reaction conditions.

  • Root Cause:

    • Temperature: The reaction must be kept cold (typically 0-5 °C). If the temperature rises, the nitrous acid (formed from NaNO₂) begins to decompose before it can react with the aniline hydrochloride salt.[2]

    • Acid Stoichiometry: An insufficient amount of acid will result in incomplete formation of the aniline salt, which is the species that actually undergoes diazotization.

    • Rate of Addition: Adding the sodium nitrite solution too quickly can cause localized warming and premature decomposition of the diazonium salt being formed.

  • Troubleshooting & Optimization:

    • Ensure your reaction vessel is well-immersed in an ice-salt bath to maintain a temperature below 5 °C.

    • Use at least 2.5-3.0 equivalents of acid (e.g., HCl) relative to the starting aniline.

    • Add the aqueous solution of sodium nitrite dropwise below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion and prevent temperature spikes.

    • After the addition is complete, perform a starch-iodide paper test to confirm a slight excess of nitrous acid persists for at least 10 minutes, indicating the reaction has gone to completion.[2]

Q2: I'm observing a significant byproduct with a mass corresponding to 3-Chloro-4-ethoxy-5-fluorophenol. How can this be minimized?

A: The formation of a phenolic byproduct is a common side reaction resulting from the instability of the diazonium salt, which can react with water.

  • Root Cause:

    • Water Contamination: Diazonium salts are susceptible to nucleophilic attack by water, which displaces the N₂ group to form a phenol. This is exacerbated at higher temperatures.

    • Extended Reaction Times: Letting the diazonium salt solution stand for too long before proceeding to the next step increases the likelihood of decomposition to the phenol.

  • Troubleshooting & Optimization:

    • Maintain strict temperature control (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. The diazonium salt is most stable at this temperature.

    • Use the diazonium salt intermediate immediately after it is formed. Do not store it.

    • While some water is necessary as a solvent, ensure your reagents and solvents for the subsequent step are pre-chilled to minimize warming upon addition.

Q3: My isolated product has a distinct yellow or brownish tint that is difficult to remove. What is the likely cause and purification strategy?

A: Discoloration is typically due to the formation of trace amounts of highly colored azo compounds.

  • Root Cause:

    • Azo compounds are formed when the diazonium salt electrophilically attacks an electron-rich aromatic ring. This can be unreacted starting aniline or the phenolic byproduct, leading to diazo-amino or hydroxy-azo compounds, respectively. This side reaction is more prevalent if the reaction mixture is not sufficiently acidic.

  • Purification Strategy:

    • Recrystallization: This is the most effective method. Choose a solvent system in which the desired benzoic acid has good solubility at high temperatures and poor solubility at low temperatures, while the azo impurities remain in the mother liquor. Common solvents for benzoic acids include ethanol/water mixtures, acetic acid, or toluene.

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (1-2% w/w) of activated charcoal. The porous structure of charcoal effectively adsorbs the large, planar azo dye molecules. Hot filter the solution to remove the charcoal and then allow the product to crystallize upon cooling.[3]

Q4: LC-MS analysis of my product shows a mass corresponding to 3-Chloro-4-ethoxy-5-fluorobenzamide. Why did this form?

A: This indicates an incomplete hydrolysis of the nitrile intermediate.

  • Root Cause:

    • The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis conditions (e.g., acid/base concentration, temperature, or reaction time) are insufficient, the reaction can stall at the more stable amide stage.

  • Troubleshooting & Optimization:

    • Increase Reaction Time/Temperature: Simply extending the reflux time or carefully increasing the temperature can often drive the reaction to completion.

    • Increase Reagent Concentration: Use a more concentrated acid (e.g., 50% H₂SO₄) or base (e.g., 6M NaOH) for the hydrolysis.

    • Monitor Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of both the nitrile and the amide intermediate before workup.

Section 3: FAQs - Impurity Identification and Control

Q1: What are the most common impurities I should expect, and what are their sources?

A: The following table summarizes the key potential impurities and their origins.

Impurity NameStructureTypical OriginControl Strategy
Unreacted Starting Material 3-Chloro-4-ethoxy-5-fluoroanilineIncomplete diazotizationOptimize diazotization conditions (temp, stoichiometry)
Phenolic Byproduct 3-Chloro-4-ethoxy-5-fluorophenolDiazonium salt reaction with waterStrict temperature control, immediate use of intermediate
Azo Compounds (Ar-N=N-Ar')Diazonium salt self-couplingMaintain sufficient acidity, purification via recrystallization/charcoal
Amide Intermediate 3-Chloro-4-ethoxy-5-fluorobenzamideIncomplete nitrile hydrolysisHarsher hydrolysis conditions (time, temp, concentration)
Isomeric Impurities e.g., 2-Chloro-4-ethoxy-5-fluorobenzoic acidImpurities in the starting anilineSource high-purity starting materials and qualify them analytically

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A: A multi-technique approach is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for routine quality control and purity assessment. A reverse-phase method (e.g., C18 column) with a UV detector is excellent for separating the starting material, final product, and most non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile impurities like the phenolic byproduct. The benzoic acid itself is non-volatile and requires derivatization (e.g., conversion to its methyl ester) before analysis. GC-MS provides high sensitivity and structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. ¹⁹F-NMR is particularly powerful for identifying and quantifying any fluorine-containing impurities, including isomers, with high specificity.

Q3: How can I develop a robust HPLC method for purity analysis?

A: Below is a representative protocol for developing an HPLC method. This should be optimized and validated for your specific system.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 30% B

      • 19-25 min: Hold at 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject a solvent blank, a standard of the pure compound, and the sample solution. Impurities can be quantified by their area percentage relative to the main peak. For accurate quantification, reference standards for the expected impurities should be used.

Q4: What is the best strategy for controlling isomeric impurities?

A: The control of regioisomers is one of the most significant challenges in fine chemical synthesis.[4]

  • The Golden Rule: Control Your Starting Materials. Isomeric impurities in the final product almost always originate from the starting material. It is far more difficult and costly to separate regioisomers at the end of a multi-step synthesis than it is to purify the initial raw material.

  • Analytical Qualification: Develop a robust analytical method (GC or HPLC) to assess the purity of your starting 3-chloro-4-ethoxy-5-fluoroaniline before beginning the synthesis. Reject any batches that do not meet your purity specification (e.g., >99.5% pure).

  • Sourcing: Work with reputable suppliers who can provide a certificate of analysis detailing the isomeric purity of their material.

Section 4: Analytical Workflow for Impurity Characterization

The following diagram outlines a logical workflow for identifying and characterizing unknown peaks observed during routine analysis.

Start Unknown Peak Observed in Routine HPLC Analysis Step1 Couple HPLC to Mass Spec (LC-MS) to get Molecular Weight Start->Step1 Step2 Propose Potential Structures (e.g., Isomer, Byproduct, Starting Material) Step1->Step2 Step3 Isolate Impurity via Preparative HPLC or Column Chromatography Step2->Step3 Step4 Characterize Isolated Impurity using NMR (¹H, ¹³C, ¹⁹F) Step3->Step4 End Structure Confirmed & Impurity Standard Established Step4->End

Caption: A systematic workflow for the identification of unknown impurities.

References

  • Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Benchchem.
  • Zhang et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Benchchem.
  • The Significance of 3-Chloro-4-fluorobenzoic Acid in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Technical Support Center: Navigating the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the knowledge to anticipate and mitigate common side reactions, ensuring a successful and efficient synthesis.

Introduction: A Plausible Synthetic Strategy and Its Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several routes. A common and logical pathway commences with 3-Chloro-4,5-difluorobenzoic acid. This strategy involves a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, a reaction that is central to the synthesis but also a primary source of potential side reactions.

This guide will dissect a plausible synthetic workflow, highlighting critical control points and offering solutions to common challenges.

Visualizing the Synthetic Workflow

To provide a clear overview, the following diagram outlines the proposed synthetic pathway.

Synthetic_Workflow Start 3-Chloro-4,5-difluorobenzoic acid Etherification Etherification (Nucleophilic Aromatic Substitution) Start->Etherification Ethanol, Base Product This compound Etherification->Product Desired Reaction Side_Product Isomeric Side Product: 3-Chloro-5-ethoxy-4-fluorobenzoic acid Etherification->Side_Product Potential Side Reaction

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 1: The Critical Etherification Step

The selective introduction of the ethoxy group at the C4 position is paramount. The electron-withdrawing nature of the carboxylic acid and the halogens activates the ring towards nucleophilic attack.

Q1: My etherification reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the etherification of 3-chloro-4,5-difluorobenzoic acid are often attributed to several factors:

  • Insufficient Base: A suitable base is crucial to deprotonate ethanol, forming the more nucleophilic ethoxide ion. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride. Ensure you are using a sufficient molar equivalent of a strong enough base.

  • Suboptimal Reaction Temperature: Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate. If the reaction is slow, consider carefully increasing the temperature while monitoring for the formation of byproducts.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base, leaving the anion more reactive.

ParameterRecommendationRationale
Base Sodium Ethoxide or generate in situ with NaH in EthanolEnsures a high concentration of the nucleophile.
Temperature 60-80 °C (monitor by TLC)Balances reaction rate with minimizing side reactions.
Solvent Anhydrous DMF or DMSOAprotic polar solvents enhance the nucleophilicity of the ethoxide.

Q2: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I improve the regioselectivity of the etherification?

A2: The formation of the undesired isomer, 3-chloro-5-ethoxy-4-fluorobenzoic acid, is a common challenge. The regioselectivity is governed by the relative activation of the C4 and C5 positions towards nucleophilic attack. The electron-withdrawing carboxylic acid group strongly activates the para-position (C4), while the halogens also contribute to the activation.

To favor the formation of the desired C4-ethoxy isomer:

  • Steric Hindrance: While the electronic effects are dominant, steric hindrance can play a role. Using a bulkier base might slightly favor attack at the less hindered position, but this is often not a primary control element in SNAr on such a substituted ring.

  • Protecting Group Strategy: In cases of persistent poor selectivity, consider protecting the carboxylic acid group as an ester. This can modulate the electronic effects on the ring and potentially improve the regioselectivity of the etherification step. The ester can then be hydrolyzed in a subsequent step.

Isomer_Formation Starting_Material 3-Chloro-4,5-difluorobenzoic acid Attack_C4 Attack at C4 (Electronically Favored) Starting_Material->Attack_C4 EtO⁻ Attack_C5 Attack at C5 (Less Favored) Starting_Material->Attack_C5 EtO⁻ Nucleophile Ethoxide (EtO⁻) Desired_Product This compound Attack_C4->Desired_Product Isomeric_Side_Product 3-Chloro-5-ethoxy-4-fluorobenzoic acid Attack_C5->Isomeric_Side_Product

Caption: Competing reaction pathways leading to isomeric products.

Section 2: Alternative Synthetic Routes and Their Pitfalls

While the direct etherification of 3-chloro-4,5-difluorobenzoic acid is a common approach, other synthetic strategies exist, often involving more steps but potentially offering better control. These routes can introduce their own set of side reactions.

Q3: I am considering a multi-step synthesis involving nitration followed by reduction and diazotization. What are the potential side reactions in these steps?

A3: A multi-step synthesis can provide more control but requires careful management of each reaction to avoid the accumulation of impurities.

  • Nitration: The nitration of a substituted benzoic acid can lead to the formation of positional isomers. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid) will determine the position of the incoming nitro group. The strong deactivating and meta-directing nature of the carboxylic acid group will be a major influence.[1]

    • Troubleshooting: Careful control of reaction temperature and the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is crucial to minimize the formation of undesired isomers and dinitrated byproducts.

  • Reduction of the Nitro Group: The reduction of a nitro group to an amine is a standard transformation, often accomplished with reagents like Fe/NH₄Cl or catalytic hydrogenation (e.g., Pd/C, H₂).

    • Side Reactions: Incomplete reduction can result in the formation of nitroso and hydroxylamine intermediates. These intermediates can undergo condensation reactions to form dimeric impurities such as azo and azoxy compounds.

    • Troubleshooting: Ensure the use of a fresh and active catalyst for hydrogenation, or a sufficient amount of the reducing metal. Monitoring the reaction by TLC until the starting material is fully consumed is essential.

  • Diazotization and Subsequent Reactions: The conversion of the amino group to other functionalities via a diazonium salt is a versatile but sensitive process.[2][3]

    • Side Reactions: Diazonium salts can be unstable and may decompose, leading to a variety of byproducts. The reaction conditions, particularly temperature, must be strictly controlled (typically 0-5 °C).[4] Unwanted reactions with the solvent or counter-ions can also occur.

Experimental Protocols: A Guide to Key Procedures

The following protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and analytical observations.

Protocol 1: Etherification of 3-Chloro-4,5-difluorobenzoic acid
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution.

  • Nucleophile Addition: Add ethanol (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70 °C and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • ResearchGate. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids.
  • BenchChem. (2025). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.

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Technical Support Center: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important chemical intermediate. Our goal is to move beyond simple procedural steps and offer a causal understanding of the reaction mechanics to empower you to optimize your yield and purity.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scalability requirements, and safety considerations.

  • Route A: Grignard Reagent Carboxylation. This classic organometallic route involves the formation of a Grignard reagent from an aryl halide, followed by quenching with carbon dioxide (dry ice) to form the carboxylate salt, which is then acidified. The most logical precursor for this route is 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene .[1][2]

  • Route B: Hydrolysis of a Benzonitrile. This pathway involves the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzonitrile , which is subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

The following diagram illustrates these two convergent pathways.

Synthetic_Pathways cluster_A Route A: Grignard Carboxylation cluster_B Route B: Nitrile Hydrolysis ArylIodide 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene Grignard Aryl Magnesium Iodide (Grignard Reagent) ArylIodide->Grignard  Mg, THF/Ether Carboxylate Magnesium Carboxylate Salt Grignard->Carboxylate  1. CO₂ (Dry Ice)  2. Quench FinalProduct This compound Carboxylate->FinalProduct  H₃O⁺ Workup ArylHalide_B Aryl Halide Precursor Nitrile 3-Chloro-4-ethoxy-5-fluorobenzonitrile ArylHalide_B->Nitrile  CuCN or similar Nitrile->FinalProduct  H₃O⁺ or OH⁻, Δ

Caption: Primary synthetic routes to the target benzoic acid.

Section 2: Troubleshooting Guide - A Deeper Dive

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Focus Area: Route A - Grignard Reagent Formation & Carboxylation

Question 1: My Grignard reaction with 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene fails to initiate. What are the common causes and solutions?

Answer: Failure to initiate is the most common issue in Grignard synthesis and is almost always due to the presence of inhibitors (water, oxygen) or the passivity of the magnesium surface.

  • Causality: The Grignard reaction is an interfacial process occurring on the magnesium surface. This surface must be free of the passivating magnesium oxide (MgO) layer. Furthermore, the reaction is highly sensitive to protic sources, as the Grignard reagent is a strong base and will be quenched by even trace amounts of water.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator). Solvents like THF or diethyl ether must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) prior to use.[3]

    • Activate the Magnesium: The grey MgO layer on magnesium turnings can prevent the reaction.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂), which will etch the magnesium surface. A few drops of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and exothermic, which helps initiate the main reaction.[4]

    • Concentration & Temperature: Initiation can sometimes be encouraged by adding a small portion of the aryl iodide to the magnesium with only a minimal amount of solvent. Once the initial exotherm is observed (often with localized bubbling and a color change), the remaining solvent and aryl iodide solution can be added at a controlled rate.

Question 2: My reaction forms the Grignard reagent, but the final yield of benzoic acid is low after quenching with dry ice. What went wrong during carboxylation?

Answer: A low yield at this stage points to inefficient trapping of the Grignard reagent by CO₂ or side reactions.

  • Causality: The carboxylation reaction's efficiency depends on the physical properties of the dry ice and the reaction temperature. The Grignard reagent can also react with the newly formed carboxylate salt to produce a ketone byproduct, especially at higher temperatures.

  • Solutions & Optimizations:

    • Maximize CO₂ Surface Area: Use freshly crushed, high-purity dry ice. Do not use old dry ice that has accumulated a layer of water ice from atmospheric condensation. A large excess (at least 5-10 molar equivalents) is crucial.

    • Control the Addition: The preferred method is to pour the Grignard solution slowly onto a vigorously stirred slurry of crushed dry ice in an anhydrous solvent (e.g., THF).[5] Adding solid dry ice to the Grignard solution is less efficient, as a layer of magnesium carboxylate and unreacted magnesium salts can coat the dry ice, preventing further reaction.

    • Maintain Low Temperature: The carboxylation should be performed at a low temperature (e.g., -78°C) to minimize the formation of ketone byproducts. The reaction is exothermic, so slow addition of the Grignard reagent is key to maintaining temperature control.

The following workflow provides a decision-making process for troubleshooting the Grignard-carboxylation sequence.

Troubleshooting_Grignard start Low Yield of Benzoic Acid check_initiation Did the Grignard reaction initiate? start->check_initiation no_initiation Problem: Initiation Failure check_initiation->no_initiation No initiation_ok Problem: Poor Carboxylation / Side Reactions check_initiation->initiation_ok Yes dryness Verify Anhydrous Conditions (Glassware, Solvents) no_initiation->dryness activation Activate Mg Surface (Iodine, Grinding, Dibromoethane) dryness->activation co2_quality Use Fresh, Crushed Dry Ice (Large Excess) initiation_ok->co2_quality addition_method Add Grignard to CO₂ Slurry (Not vice-versa) co2_quality->addition_method temp_control Maintain Low Temp (-78°C) during addition addition_method->temp_control

Caption: Troubleshooting workflow for the Grignard carboxylation route.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scalability?

A: Both routes have scalability challenges. The Grignard route (Route A) can be difficult to scale due to the high exothermicity of reagent formation and the strict requirement for anhydrous conditions, which can be costly at an industrial scale.[4] The nitrile hydrolysis route (Route B) often involves using toxic reagents like copper(I) cyanide and may require high temperatures and pressures for the hydrolysis step, posing equipment challenges. The choice often comes down to a thorough cost, safety, and waste-stream analysis for the specific manufacturing environment.

Q: What are the critical parameters for purifying the final this compound product?

A: The acidic nature of the product is key to its purification.

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate, MTBE). Washing with a weak aqueous base like sodium bicarbonate (NaHCO₃) will selectively convert the desired benzoic acid into its water-soluble sodium salt, pulling it into the aqueous layer. Neutral impurities (like unreacted starting material or biphenyl byproducts) will remain in the organic layer.[5][6]

  • Precipitation: The aqueous layer is then separated and re-acidified with a strong acid (e.g., 6M HCl) to a pH of ~2, which will precipitate the pure benzoic acid.[5]

  • Recrystallization: For very high purity, the precipitated solid can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture.

Q: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A: A combination of techniques is recommended for robust analysis.

TechniqueApplicationPurpose
TLC Reaction MonitoringQuick, qualitative check for the consumption of starting material and formation of the product.
GC-MS In-process ControlTo identify volatile impurities and byproducts, especially in the Grignard route (e.g., biphenyl).
HPLC-UV Purity AssessmentThe primary method for quantifying the purity of the final product and detecting non-volatile impurities.
¹H, ¹³C, ¹⁹F NMR Structural ConfirmationUnambiguous confirmation of the final product's chemical structure. ¹⁹F NMR is particularly useful for fluorinated compounds.
Melting Point Purity IndicationA sharp melting point close to the literature value indicates high purity.

Section 4: Reference Experimental Protocol

The following protocol details the synthesis via Grignard Carboxylation (Route A). Warning: This procedure should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Protocol: Synthesis of this compound

StepProcedureScientist's Notes & Rationale
1. Setup Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.Rationale: All equipment must be scrupulously free of water to prevent quenching the Grignard reagent. A nitrogen atmosphere prevents both water and oxygen from interfering.
2. Initiation Add a small crystal of iodine to the magnesium. In the dropping funnel, prepare a solution of 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene (1.0 eq) in anhydrous THF. Add ~10% of this solution to the magnesium.Observation: The brown color of the iodine should fade, and gentle bubbling or a slight exotherm should be observed. This signals successful initiation. If not, gentle warming may be required.
3. Grignard Formation Once initiated, dilute the aryl iodide solution with more anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition is complete, continue to stir at reflux for 1-2 hours.Observation: The solution will turn cloudy and grey/brown as the Grignard reagent forms. Rationale: Slow addition prevents a runaway reaction and minimizes Wurtz coupling side products. The final reflux period ensures complete conversion.
4. Carboxylation In a separate, larger flask, prepare a vigorously stirred slurry of freshly crushed dry ice (10 eq) in anhydrous THF. Cool this slurry to -78°C (dry ice/acetone bath). Slowly transfer the cooled Grignard solution to the dry ice slurry via cannula.Rationale: This "inverse addition" ensures the Grignard reagent is always in the presence of excess CO₂, maximizing carboxylation efficiency and minimizing ketone byproduct formation.[5]
5. Workup Allow the reaction mixture to slowly warm to room temperature. Quench carefully by the slow addition of saturated aqueous NH₄Cl solution. Add 6M HCl until the aqueous layer is acidic (pH ~2) and all magnesium salts have dissolved.Rationale: NH₄Cl is a mild protic source that hydrolyzes the carboxylate salt without causing excessive frothing. Acidification protonates the carboxylate to form the desired benzoic acid.
6. Extraction & Purification Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.Rationale: Standard liquid-liquid extraction isolates the organic-soluble product from the aqueous salts.
7. Final Purification Purify the crude solid via recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product.Result: A pure, crystalline solid should be obtained. Characterize by NMR, HPLC, and melting point.

References

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. Available at: [Link]

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Grignard Reaction – Synthesis of Benzoic Acid. University of Texas at Dallas, Department of Chemistry. Available at: [Link]

  • Cahiez, G., et al. 6-CHLORO-1-HEXENE. Organic Syntheses Procedure. Available at: [Link]

  • CN1251833A - Process for preparing substituted benzoic acid. Google Patents.
  • Balch, A. H., et al. p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • US5099040A - Process for the preparation of intermediates. Google Patents.
  • CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
  • 1-chloro-3-ethoxy-5-fluoro-2-iodobenzene. AOBChem USA. Available at: [Link]

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Technical Support Center: Optimizing Derivatization of 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reaction parameters effectively.

I. Overview of this compound Derivatization

This compound is a substituted aromatic carboxylic acid. The electron-withdrawing effects of the halogen substituents and the electron-donating effect of the ethoxy group create a unique electronic environment that influences the reactivity of the carboxylic acid group. Derivatization of this moiety is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The most common derivatizations are the formation of amides and esters.

This guide will focus on troubleshooting these two key transformations.

II. Amide Bond Formation: Troubleshooting & FAQs

Amide coupling is a cornerstone of medicinal chemistry, but it is not without its challenges. Low yields, side product formation, and purification difficulties are common hurdles.

FAQ 1: My amide coupling reaction shows low or no yield. What are the primary causes?

Several factors can lead to poor yields in amide coupling reactions. The most common culprits are issues with carboxylic acid activation, amine nucleophilicity, or suboptimal reaction conditions.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with an amine.[1] If the coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.

  • Low Amine Nucleophilicity: The amine partner may be sterically hindered or electronically deactivated (e.g., anilines with strong electron-withdrawing groups).[2] Additionally, a simple acid-base reaction between your carboxylic acid and amine can form a non-nucleophilic ammonium salt, effectively halting the reaction.

  • Hydrolysis of Activated Intermediate: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material. Always use anhydrous solvents and dry your reagents thoroughly.

  • Suboptimal Reagent Choice: Not all coupling reagents are created equal. The choice depends heavily on the specific substrates.

Troubleshooting Workflow for Low Amide Coupling Yield

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

troubleshooting_amide start Low or No Product by TLC/LCMS check_reagents 1. Verify Reagent Quality & Stoichiometry - Use fresh, anhydrous coupling reagents. - Check stoichiometry (typically 1.1-1.5 eq. of coupling agent). - Dry amine and acid under vacuum. start->check_reagents check_activation 2. Confirm Acid Activation - Did you add an additive like HOBt or Oxyma? - Consider a more potent coupling reagent (e.g., HATU, COMU). check_reagents->check_activation Reagents OK check_conditions 3. Optimize Reaction Conditions - Use an appropriate anhydrous solvent (DCM, DMF, ACN). - Add a non-nucleophilic base (DIPEA, NMM). - Vary temperature (0°C to RT, or gentle heating). check_activation->check_conditions Activation seems OK re_run Re-run Reaction with Optimized Parameters check_conditions->re_run Conditions Optimized

Caption: Decision tree for troubleshooting low-yield amide coupling reactions.

FAQ 2: Which coupling reagent should I choose?

The choice of coupling reagent is critical. They are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Reagent ClassExamplesProsCons
Carbodiimides EDC, DCC, DICInexpensive, readily available.Can cause racemization; often require additives (HOBt, Oxyma); DCC byproduct (DCU) is poorly soluble.[3]
Phosphonium Salts PyBOP, PyAOPHighly reactive, low racemization.More expensive; produce phosphine oxide byproducts.
Aminium/Uronium Salts HATU, HBTU, TBTU, COMUVery fast reaction times, highly efficient, low racemization.[3]Can react with the amine to form a guanidinium byproduct if addition order is incorrect.

Expert Insight: For this compound, which is moderately electron-rich, a standard carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is an excellent starting point.[3][4] The additive's role is crucial: it traps the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts cleanly with the amine.[5] This two-stage process within the same pot minimizes side reactions and racemization.[5]

Step-by-Step Protocol: General Amide Coupling using EDC/HOBt
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise and stir for 15-20 minutes.

  • Coupling: To the activated acid solution, add your amine (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

III. Ester Formation: Troubleshooting & FAQs

Esterification is another key derivatization. While often simpler than amide coupling, achieving high yields with substituted benzoic acids can require specific conditions.

FAQ 3: My Fischer esterification is slow and gives a poor yield. How can I improve it?

The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[6][7] Low yields are almost always due to the unfavorable equilibrium position.

fischer_equilibrium cluster_reactants Reactants cluster_products Products R-COOH Carboxylic Acid Ester Ester R-COOH->Ester H⁺ Catalyst (Reversible) H2O Water R'-OH Alcohol

Caption: The reversible nature of the Fischer esterification reaction.

To drive the reaction forward, you must apply Le Châtelier's principle:

  • Use an Excess of One Reagent: The most common strategy is to use the alcohol as the solvent, creating a large excess that pushes the equilibrium towards the product.[8][9]

  • Remove Water as it Forms: For larger-scale reactions or with precious alcohols, removing the water byproduct is highly effective. This is typically done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[8]

FAQ 4: Are there alternatives to Fischer esterification for sensitive substrates?

Yes. When dealing with molecules that cannot tolerate strong acid and heat, other methods are preferable.

  • Activation with Coupling Reagents: The same coupling reagents used for amide formation (EDC, DCC, etc.) can be used to form esters.[10] The activated acid is simply reacted with an alcohol instead of an amine. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is often required to facilitate the reaction.[2]

  • Conversion to Acyl Chloride: A robust method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The resulting acyl chloride reacts rapidly and irreversibly with the alcohol, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.

Step-by-Step Protocol: Esterification via Acyl Chloride

Part A: Acyl Chloride Formation

  • Setup: In a fume hood, add this compound (1.0 eq.) to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Reaction: Add thionyl chloride (SOCl₂) (2.0-5.0 eq.) and a catalytic drop of anhydrous DMF. Heat the mixture gently to reflux (approx. 80 °C) for 1-3 hours, or until gas evolution ceases.

  • Isolation: Carefully remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting 3-Chloro-4-ethoxy-5-fluorobenzoyl chloride is often used directly in the next step without further purification.

Part B: Ester Formation

  • Setup: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF under an inert atmosphere. Cool to 0 °C.

  • Reaction: In a separate flask, dissolve the alcohol (1.1 eq.) and a base such as pyridine or triethylamine (1.5 eq.) in the same anhydrous solvent. Add this solution dropwise to the acyl chloride solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Workup & Purification: Perform a standard aqueous workup as described in the amide coupling protocol to remove salts and purify the final ester product.

By understanding the principles behind these derivatization reactions and systematically troubleshooting issues as they arise, you can significantly improve the efficiency and success of your synthetic efforts with this compound.

References

  • Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Kandhasamy, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5674-5677. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin MCAT Content. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Activation of Carboxylic acids. YouTube. Retrieved from [Link]

  • Pate, K. N., et al. (2007). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 5(2), 354-357. Available from: [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Available from: [Link]

  • Clark, J. (2015). Esterification of carboxylic acids. Chemguide. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • Yamamoto, H., & Futatsugi, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 48(1), 113-125. Available from: [Link]

  • De Figueiredo, R. M., & Suppo, J.-S. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

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Technical Support Center: Degradation of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental endeavors. Given the novelty of this specific molecule, this resource synthesizes established principles of xenobiotic metabolism to predict its degradation and guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

A1: The microbial degradation of aromatic compounds, particularly halogenated ones, is typically initiated by oxygenases.[1][2] For this compound, the most probable initial attack would be a dioxygenation reaction on the aromatic ring. This enzymatic action introduces two hydroxyl groups, forming a diol intermediate. The position of this hydroxylation is critical and can be influenced by the directing effects of the substituents on the ring. Given the presence of three different substituents, multiple isomeric diols could be formed.

Q2: How are the halogen atoms (chlorine and fluorine) likely to be removed during degradation?

A2: The removal of halogen substituents is a key and often rate-limiting step in the degradation of halogenated aromatic compounds.[3] Dehalogenation can occur through several mechanisms, including:

  • Reductive dehalogenation: Replacement of a halogen with a hydrogen atom, common under anaerobic conditions.

  • Hydrolytic dehalogenation: Replacement of a halogen with a hydroxyl group.

  • Oxygenolytic dehalogenation: This often occurs after the initial dioxygenation, where the halogen is eliminated during subsequent enzymatic reactions.

Due to the high strength of the carbon-fluorine bond compared to the carbon-chlorine bond, it is plausible that the chlorine atom is removed earlier in the degradation pathway.[4]

Q3: What are the expected intermediate metabolites?

A3: Following the initial hydroxylation, the resulting catechols (or substituted catechols) are prone to aromatic ring cleavage by dioxygenases. This would lead to the formation of muconic acid derivatives. Subsequent enzymatic reactions would further break down these linear molecules, eventually funneling them into central metabolic pathways like the tricarboxylic acid (TCA) cycle. For instance, the degradation of 3-fluorobenzoate can proceed through 3-fluorocatechol or 4-fluorocatechol, leading to the formation of fluorinated muconic acids.[4] A similar pattern is expected for this compound.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for identifying and quantifying the parent compound and its degradation products.[5] HPLC allows for the separation of the different metabolites in a complex mixture, while MS provides molecular weight and fragmentation data, which are crucial for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful, particularly for more volatile intermediates or after derivatization.

Predicted Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound, based on known pathways for similar halogenated aromatic compounds.

Degradation_Pathway cluster_0 Phase 1: Ring Activation and Dehalogenation cluster_1 Phase 2: Ring Cleavage cluster_2 Phase 3: Central Metabolism parent This compound diol Substituted Dihydrodiol parent->diol Dioxygenase catechol Substituted Catechol (Dechlorination/Defluorination may occur) diol->catechol Dehydrogenase muconate Substituted Muconic Acid catechol->muconate Dioxygenase (Ortho or Meta Cleavage) intermediates Further breakdown products muconate->intermediates Various Enzymes tca TCA Cycle Intermediates intermediates->tca

Caption: Predicted degradation pathway of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No degradation of the parent compound observed. The selected microbial culture or enzyme system lacks the specific enzymes required for the initial attack.- Screen a wider range of microorganisms from contaminated sites.[6]- Consider using a microbial consortium rather than a single isolate.[7]- If using a pure enzyme, ensure optimal reaction conditions (pH, temperature, co-factors).
The compound is toxic to the microorganisms at the tested concentration.- Perform a dose-response experiment to determine the inhibitory concentration.- Start with a lower concentration of the substrate.
Inappropriate experimental conditions (e.g., pH, temperature, oxygen levels).- Optimize the physical and chemical parameters of the experiment.[7][8]
Accumulation of an intermediate metabolite. A downstream enzyme in the pathway is slow, inhibited, or absent.- Identify the accumulating intermediate using HPLC-MS.[5]- This intermediate may provide clues about the bottleneck in the pathway.- Consider supplementing the culture with a microorganism known to degrade the identified intermediate.
The intermediate is more toxic than the parent compound.- Monitor cell viability in conjunction with metabolite analysis.- The accumulation of toxic intermediates like 3-fluorocatechol has been observed in the degradation of other fluorinated aromatics.[4]
Inconsistent or irreproducible results. Contamination of the microbial culture.- Ensure aseptic techniques are strictly followed.- Periodically check the purity of your culture.
Variability in the inoculum.- Standardize the preparation of the inoculum (e.g., cell density, growth phase).
Abiotic degradation of the compound.- Run a sterile control (no microorganisms) to assess the extent of abiotic degradation.

Experimental Protocols

Protocol 1: Screening of Microorganisms for Degradation Potential
  • Prepare a minimal salt medium: This medium should contain all the essential minerals for microbial growth but lack a carbon source.

  • Add this compound: Add the test compound as the sole source of carbon and energy at a non-inhibitory concentration (e.g., 50-100 mg/L).

  • Inoculate with microbial source: Inoculate the medium with your microbial source (e.g., activated sludge, soil slurry, or a pure culture).

  • Incubate under appropriate conditions: Incubate the cultures under controlled conditions (e.g., 25-30°C, shaking at 150 rpm for aerobic conditions).

  • Monitor degradation: At regular intervals, withdraw samples and analyze the concentration of the parent compound using HPLC. A decrease in concentration over time indicates potential degradation.

Protocol 2: Identification of Metabolites by HPLC-MS
  • Sample preparation: Centrifuge the samples from the degradation experiment to remove microbial cells. Filter the supernatant through a 0.22 µm filter.

  • HPLC separation: Inject the prepared sample onto a suitable HPLC column (e.g., C18). Use a gradient elution program with solvents like acetonitrile and water (with a small amount of formic acid to improve peak shape) to separate the parent compound and its metabolites.

  • MS detection: The eluent from the HPLC is directed to a mass spectrometer. Operate the MS in both positive and negative ion modes to detect a wider range of compounds.

  • Data analysis: Analyze the mass spectra to determine the molecular weights of the potential metabolites. Use tandem MS (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structures of the intermediates.

The following diagram outlines the general workflow for a biodegradation study.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis start Prepare Minimal Salt Medium add_compound Add this compound start->add_compound inoculate Inoculate with Microorganisms add_compound->inoculate incubate Incubate under Controlled Conditions inoculate->incubate sampling Collect Samples Periodically incubate->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms data_analysis Identify Metabolites and Quantify Degradation hplc_ms->data_analysis

Caption: General experimental workflow for a biodegradation study.

References

  • Bacterial Degradation of Aromatic Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Development of fluorine-18-labeled 5-HT1A antagonists. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Arora, P. K., Srivastava, A., Garg, S. K., & Singh, V. P. (2022). Current bioinformatics tools for biodegradation of xenobiotic compounds. Frontiers in Environmental Science, 10. Retrieved from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals. Retrieved from [Link]

  • 3-Fluorobenzoate Degradation Pathway. (n.d.). Eawag-BBD. Retrieved from [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72. Retrieved from [Link]

  • Biodegradation of Xenobiotics: Pathways and Microbial Approaches. (2024). Retrieved from [Link]

  • Effects of Aromatic Compounds Degradation on Bacterial Cell Morphology. (2023). MDPI. Retrieved from [Link]

  • Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Biodegradation of halogenated organic compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic... (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Responses of Aromatic-Degrading Microbial Communities to Elevated Nitrate in Sediments. (2015). ACS Publications. Retrieved from [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) Bacterial Degradation of Aromatic Compounds. (2012). ResearchGate. Retrieved from [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... (n.d.). ResearchGate. Retrieved from [Link]

  • Current bioinformatics tools for biodegradation of xenobiotic compounds. (2022). ResearchGate. Retrieved from [Link]

  • Semple, K. T., Cain, R. B., & Schmidt, S. (1999). Biodegradation of aromatic compounds by microalgae. FEMS Microbiology Letters, 170(2), 291-300. Retrieved from [Link]

  • BIODEGRADATION OF XENOBIOTIC COMPOUNDS. (n.d.). IIP Series. Retrieved from [Link]

  • Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Phenol. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Chloro-4-ethoxy-5-fluorobenzoic acid. By understanding the fundamental principles behind peak asymmetry, you can systematically diagnose and rectify the problem, leading to robust and reliable analytical methods.

Understanding Peak Tailing: Beyond the Symptom

Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is a common frustration in HPLC. An ideal chromatographic peak exhibits a symmetrical, Gaussian shape, and deviations from this indicate underlying issues in the separation process that can compromise the accuracy and reproducibility of your results.[1] For an acidic compound like this compound, peak tailing is often a result of unwanted secondary interactions with the stationary phase or suboptimal mobile phase conditions.

The primary cause of peak tailing is often the presence of more than one retention mechanism for the analyte.[2] While the desired retention in reversed-phase HPLC is based on hydrophobic interactions, secondary interactions, particularly with residual silanol groups on the silica-based stationary phase, can lead to peak distortion.[2]

Troubleshooting Guide: A Systematic Approach

A logical, step-by-step approach is the most efficient way to identify and resolve peak tailing. Start with the most common and easily addressable issues before moving on to more complex possibilities.

Is Your Mobile Phase pH Optimized?

The ionization state of this compound is critical for achieving good peak shape. As a carboxylic acid, it can exist in either a neutral (protonated) or an anionic (deprotonated) form, depending on the pH of the mobile phase.

  • The Problem: If the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms will be present, leading to peak broadening or tailing.[3] The ionized form is more polar and will have less retention on a reversed-phase column, while the neutral form is more hydrophobic and will be retained longer. This dual retention mechanism results in a distorted peak.

  • The Solution: Ion Suppression. To ensure a single, consistent interaction with the stationary phase, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by adjusting the mobile phase pH to be at least 2 pH units below the pKa of this compound. While the exact pKa of this specific molecule is not readily published, for similar fluorinated and chlorinated benzoic acids, the pKa is generally in the range of 3-4. For instance, 3-fluorobenzoic acid has a pKa of 3.86.[4] Therefore, a good starting point for the mobile phase pH would be around 2.5.

  • Actionable Steps:

    • Prepare a buffered mobile phase: Use a buffer to maintain a consistent pH. A phosphate buffer is a good choice for this pH range.[5]

    • Adjust the pH: Use an acid, such as phosphoric acid or formic acid, to adjust the aqueous portion of your mobile phase to the desired pH before mixing with the organic modifier.

    • Experiment with pH: If tailing persists, systematically lower the pH in small increments (e.g., 0.2 pH units) to find the optimal condition for peak symmetry.

Mobile Phase pHExpected Effect on this compound Peak ShapeRationale
pH ≈ pKa Significant TailingCo-existence of ionized and non-ionized forms.
pH < pKa - 2 Improved SymmetryPredominantly in the non-ionized, more retained form.
pH > pKa + 2 May be sharp but with low retentionPredominantly in the ionized, less retained form.
Are Secondary Silanol Interactions the Culprit?

Most reversed-phase HPLC columns are packed with silica particles that have been chemically modified. However, some residual silanol groups (Si-OH) on the silica surface may remain.[6] These silanols are acidic and can become deprotonated (Si-O⁻) at pH values above their pKa (typically around 3.5-4.5), creating active sites for secondary ionic interactions with polar analytes.[7]

  • The Problem: Even with a low mobile phase pH, some residual silanol groups can interact with the polar carboxylic acid group of your analyte through hydrogen bonding, leading to peak tailing.[8]

  • The Solution: Mitigating Silanol Interactions.

    • Column Selection:

      • Use a modern, high-purity silica column: These columns have a lower concentration of acidic silanol groups.

      • Choose an end-capped column: End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less interactive.[9]

    • Mobile Phase Additives:

      • Increase buffer concentration: A higher buffer concentration can help to shield the analyte from interacting with the silanol groups.[1]

      • Consider an alternative organic modifier: Methanol is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile.

Could it be an Issue with Your HPLC System?

Sometimes, the source of peak tailing is not chemical but rather physical, related to the HPLC system itself.

  • The Problem: Extra-column volume, also known as dead volume, can cause peak broadening and tailing. This refers to the volume between the injector and the detector, outside of the column. A partially blocked column frit can also distort the sample band, leading to poor peak shape.[10]

  • The Solution: System Check and Maintenance.

    • Minimize Tubing Length and Diameter: Use narrow-bore tubing (0.005" ID) and keep the connections as short as possible.

    • Check for Blockages: If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit).[2]

    • Column Contamination: If the column has been used for other analyses, strongly retained compounds from previous injections could be the cause of tailing. In this case, a thorough column wash with a strong solvent is recommended.[11]

Experimental Protocol: Mobile Phase pH Optimization

This protocol provides a step-by-step guide to systematically optimize the mobile phase pH for the analysis of this compound.

Objective: To determine the optimal mobile phase pH to minimize peak tailing and achieve a symmetrical peak shape.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Phosphoric acid (or other suitable acid)

  • Potassium phosphate monobasic (or other suitable buffer salt)

  • This compound standard

  • C18 reversed-phase HPLC column (end-capped, high-purity silica recommended)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 M solution of potassium phosphate monobasic in HPLC grade water.

    • Prepare a 1 M solution of phosphoric acid in HPLC grade water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 2.8, 2.6, 2.4, 2.2). To do this, add the potassium phosphate monobasic solution to HPLC grade water to a final concentration of 20 mM. Adjust the pH of each solution by adding the phosphoric acid solution dropwise while monitoring with a calibrated pH meter.

    • Mobile Phase B (Organic): HPLC grade acetonitrile or methanol.

  • HPLC Analysis:

    • Set up your HPLC system with the C18 column.

    • For each pH value, run an isocratic elution with a suitable ratio of Mobile Phase A to Mobile Phase B (e.g., 50:50). The exact ratio should be adjusted to achieve a reasonable retention time for the analyte.

    • Inject a consistent volume of the this compound standard for each run.

    • Monitor the chromatogram for peak shape, particularly the tailing factor.

  • Data Analysis:

    • Calculate the tailing factor for the this compound peak at each pH value. Most chromatography data systems can automatically calculate this. A tailing factor close to 1.0 indicates a symmetrical peak.

    • Plot the tailing factor as a function of mobile phase pH to visually identify the optimal pH that provides the most symmetrical peak.

Frequently Asked Questions (FAQs)

Q1: I've tried adjusting the mobile phase pH, but I still see peak tailing. What should I do next?

If optimizing the mobile phase pH doesn't resolve the issue, the next logical step is to investigate secondary silanol interactions. Consider trying a different column, specifically one that is known for its low silanol activity and high degree of end-capping. You could also try switching your organic modifier from acetonitrile to methanol, as methanol is better at masking residual silanol groups.

Q2: Could my sample be the problem?

Yes, sample overload can cause peak distortion, including tailing. If you are injecting a high concentration of your analyte, it can saturate the stationary phase at the column inlet. Try diluting your sample and re-injecting. Also, ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape.

Q3: What is an acceptable tailing factor?

For most applications, a tailing factor between 0.9 and 1.2 is considered excellent. However, for many assays, a tailing factor of up to 1.5 may be acceptable.[2] Regulatory guidelines may specify a required tailing factor for a particular method.[10]

Q4: Can temperature affect peak shape?

Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can have a minor effect on peak shape. However, it is not typically the primary cause of significant peak tailing for acidic compounds. Maintaining a consistent column temperature is important for reproducible chromatography.

Q5: I see tailing for all the peaks in my chromatogram, not just my analyte. What does this suggest?

If all peaks are tailing, it is more likely a system-related issue rather than a chemical interaction specific to your analyte.[10] The most common cause is a partially blocked column inlet frit or a void at the head of the column.[10] Check your system for leaks, ensure all fittings are secure, and consider replacing the column frit or the column itself.

Visualizing the Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH < pKa - 2? start->check_pH adjust_pH Adjust Mobile Phase pH to ~2.5 using a suitable buffer check_pH->adjust_pH No check_silanol Are you using a modern, end-capped column? check_pH->check_silanol Yes adjust_pH->check_pH change_column Switch to a high-purity, end-capped C18 column check_silanol->change_column No check_system Are all peaks tailing? check_silanol->check_system Yes change_column->check_silanol system_issue Investigate System Issues: - Check for blocked frit - Minimize dead volume - Perform column wash check_system->system_issue Yes analyte_issue Consider Analyte-Specific Issues: - Sample overload - Sample solvent effects check_system->analyte_issue No solution Symmetrical Peak Achieved system_issue->solution analyte_issue->solution

Sources

preventing byproduct formation in 3-Chloro-4-ethoxy-5-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in Synthetic Reactions

Welcome to the Technical Support Center for 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the intricacies of working with this polysubstituted benzoic acid and achieve high-purity products.

The unique substitution pattern of this compound, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (ethoxy) groups, presents specific challenges and opportunities in its chemical reactions. This guide will focus on the two most common transformations—amide bond formation and esterification—and provide detailed strategies to mitigate the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. However, the electronic nature and steric environment of this compound can lead to several side reactions.

Question 1: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide coupling agent like DCC or EDC. What is this byproduct and how can I prevent its formation?

Answer:

The insoluble white precipitate is likely an N-acylurea byproduct . This common side reaction in carbodiimide-mediated couplings occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amine.[1][2] The electron-withdrawing chloro and fluoro groups on the benzoic acid ring can increase the electrophilicity of the carbonyl carbon, making the O-acylisourea intermediate more susceptible to this rearrangement.

Root Cause Analysis and Prevention Strategy:

  • Prevention:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to use additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine. HOAt is often more effective than HOBt in reducing side reactions and racemization.

    • Order of Addition: Pre-activating the carboxylic acid with the coupling agent and HOBt/HOAt for a short period (15-30 minutes) before adding the amine can also minimize N-acylurea formation.

    • Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally suitable. Ensure anhydrous conditions, as water can hydrolyze the activated intermediates.

.dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} .dot Caption: Amide coupling pathways with carbodiimides.

Question 2: My amide coupling reaction is sluggish, and I'm getting low yields, especially with sterically hindered amines. How can I improve the reaction efficiency?

Answer:

Low reactivity can be attributed to the steric hindrance posed by the substituents on the benzoic acid ring and the amine, as well as the electronic effects of the substituents. The substituents ortho to the carboxylic acid (chloro and fluoro groups) can sterically hinder the approach of the amine.

Strategies for Hindered Couplings:

  • Choice of Coupling Reagent: For sterically demanding couplings, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective than carbodiimides.[3] HATU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), is particularly potent for coupling hindered substrates.[3]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates. However, this should be done cautiously as it can also promote side reactions. Monitoring the reaction by TLC or LC-MS is crucial.

  • Acyl Fluoride Formation: Converting the carboxylic acid to the corresponding acyl fluoride can significantly increase its reactivity. Reagents like cyanuric fluoride or fluoroformamidinium salts (e.g., TFFH) can be used for this transformation.[4][5] The resulting acyl fluoride is highly reactive towards even weakly nucleophilic or sterically hindered amines.

Coupling ReagentAdditiveBaseTypical ConditionsBest For
EDC/DCCHOBt or HOAtDIPEA or NMM0°C to RT, DCM or DMFGeneral purpose, cost-effective
HATUNoneDIPEART, DMFSterically hindered substrates
PyBOPNoneDIPEART, DMFReducing racemization, hindered substrates
TFFHNonePyridineRT, DCMVery hindered or electron-deficient amines

Caption: Comparison of common coupling reagents for amide bond formation.

Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for ester synthesis. However, the reactivity of this compound and potential side reactions need to be considered.

Question 3: My Fischer esterification of this compound is incomplete, even after prolonged heating. What factors could be limiting the conversion?

Answer:

Incomplete conversion in Fischer esterification is often due to the equilibrium nature of the reaction and steric hindrance. The electron-withdrawing groups on the benzoic acid can increase its acidity, which is favorable, but steric hindrance from the ortho substituents can slow down the reaction rate.[6]

Troubleshooting Low Conversion:

  • Water Removal: Fischer esterification produces water as a byproduct, and the reaction is reversible. To drive the equilibrium towards the ester product, water must be removed. This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Using a large excess of the alcohol, which also serves as the solvent.

    • Adding a dehydrating agent like molecular sieves.

  • Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

  • Microwave Irradiation: Microwave-assisted esterification can significantly reduce reaction times and improve yields, especially for sterically hindered benzoic acids.[7]

.dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} .dot Caption: Decision tree for troubleshooting low esterification yields.

General Issues

Question 4: I am concerned about the possibility of decarboxylation of my benzoic acid under my reaction conditions. When is this a significant risk?

Answer:

Decarboxylation of benzoic acids, the loss of CO2, is generally not a major concern under standard amide coupling or esterification conditions. However, it can occur at elevated temperatures, especially in the presence of certain catalysts or under radical conditions.[8][9][10] The presence of electron-withdrawing groups on the aromatic ring can sometimes facilitate decarboxylation under harsh conditions.

Minimizing Decarboxylation Risk:

  • Temperature Control: Avoid excessively high reaction temperatures. Most amide coupling and esterification reactions can be carried out at or near room temperature, or with gentle heating.

  • Avoid Harsh Conditions: Radical-inducing conditions (e.g., peroxides, high-energy light) or strongly acidic or basic conditions at high temperatures should be avoided unless decarboxylation is the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose conditions for a clean amide coupling with this compound and a primary amine?

A1: A reliable starting point is to use EDC as the coupling agent with one equivalent of HOBt in DMF at room temperature. Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. This method is generally effective and minimizes the formation of N-acylurea byproducts.

Q2: How do the substituents on this compound affect its reactivity in amide coupling?

A2: The chloro and fluoro groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. The ethoxy group is electron-donating by resonance, which can partially offset the effect of the halogens. The ortho chloro and fluoro groups can also exert steric hindrance.

Q3: What analytical techniques are best for identifying byproducts in my reactions?

A3: A combination of techniques is often necessary for unambiguous identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and assessing the purity of the product.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the components in a mixture, which is invaluable for identifying potential byproducts.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the isolated product and any major byproducts.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile byproducts, though derivatization of the carboxylic acid and its products may be necessary.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.0 eq) and EDC.HCl (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal
  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired alcohol (3-5 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (0.5 M).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

References

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. ResearchGate. Accessed January 20, 2026. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Accessed January 20, 2026. [Link]

  • Structure–property effects in the generation of transient aqueous benzoic acid anhydrides by carbodiimide fuels. OSTI.GOV. Accessed January 20, 2026. [Link]

  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. Accessed January 20, 2026. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Accessed January 20, 2026. [Link]

  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. Accessed January 20, 2026. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Accessed January 20, 2026. [Link]

  • Scheme 3. Two-component synthesis of N-acylurea derivatives 12. ResearchGate. Accessed January 20, 2026. [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. Accessed January 20, 2026. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. PeerJ. Accessed January 20, 2026. [Link]

  • Optimization of the reaction conditions for benzoic acid and p-toluidine. ResearchGate. Accessed January 20, 2026. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Accessed January 20, 2026. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Accessed January 20, 2026. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Accessed January 20, 2026. [Link]

  • The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Reaction mechanism in relation to product composition; arrhenius parameters and the influence of ortho-substituents. Journal of the Chemical Society (Resumed) (RSC Publishing). Accessed January 20, 2026. [Link]

  • Solvation and steric hindrance in methyl-substituted benzoic acids. Semantic Scholar. Accessed January 20, 2026. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Accessed January 20, 2026. [Link]

  • New Trends in Peptide Coupling Reagents. ResearchGate. Accessed January 20, 2026. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Accessed January 20, 2026. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH. Accessed January 20, 2026. [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Accessed January 20, 2026. [Link]

  • Recent development in peptide coupling reagents. ResearchGate. Accessed January 20, 2026. [Link]

  • Confused about electron-donating groups. Reddit. Accessed January 20, 2026. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Accessed January 20, 2026. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Accessed January 20, 2026. [Link]

  • Decarboxylative C-H arylation of benzoic acids under radical conditions. PubMed. Accessed January 20, 2026. [Link]

  • Are amine groups electron donating?? Reddit. Accessed January 20, 2026. [Link]

  • The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications. Accessed January 20, 2026. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Accessed January 20, 2026. [Link]

  • Catalytic dehydrogenative decarboxyolefination of carboxylic acids. PubMed. Accessed January 20, 2026. [Link]

  • Effect of electron-donating substituent groups on aromatic ring on photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(iii) ions. RSC Publishing. Accessed January 20, 2026. [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Hindered peptide coupling: conditions and yields. ResearchGate. Accessed January 20, 2026. [Link]

  • Could anyone tell me if an amide would still be an activator if the benzene was directly bonded to the carbonyl carbon. Wouldn't the carbonyl carbon have a partial positive charge that'd make it electron withdrawing? Reddit. Accessed January 20, 2026. [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-4-ethoxy-5-fluorobenzoic acid. This guide is designed to provide expert insights and practical troubleshooting advice for common synthetic transformations involving this versatile building block. The unique electronic and steric profile of this molecule—an electron-rich ethoxy group and electron-withdrawing fluorine and chlorine atoms on a benzoic acid scaffold—presents specific challenges and opportunities in catalyst selection. This document will serve as a comprehensive resource to navigate these complexities and optimize your reaction outcomes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring is a key handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, making the choice of catalyst system paramount for success.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For an electron-rich, sterically influenced substrate like this compound, a high-performance catalyst system is essential to overcome the high bond dissociation energy of the C-Cl bond.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the recommended initial catalyst systems for coupling with this specific aryl chloride?

A1: Given the challenging nature of the substrate, we recommend starting with a palladium(II) precatalyst that can readily form the active Pd(0) species, paired with a sterically hindered and electron-rich phosphine ligand.[2] Excellent starting points include:

  • G3/G4 Precatalysts: Buchwald's third and fourth-generation precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are highly active and reliable for aryl chloride couplings. They offer high stability and ensure efficient generation of the active catalyst.

  • In-situ Systems: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) is also effective. These ligands are designed to accelerate the rate-limiting oxidative addition step.[3]

Q2: My Suzuki coupling is failing (low yield, no conversion). What is the first thing I should check?

A2: When a Suzuki coupling fails, a systematic approach to troubleshooting is critical. The primary areas to investigate are the catalyst's activity, the integrity of your reagents, and the reaction conditions. Ensure your palladium catalyst is active, the boronic acid is not degraded, and the base is finely powdered and anhydrous. The solvent must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Q3: I am observing significant hydrodehalogenation (loss of the chlorine atom). How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to an arene. This often occurs when the catalytic cycle is stalled. To mitigate this:

  • Base Selection: Switch to a non-coordinating, moderately strong base like K₃PO₄ or Cs₂CO₃. Avoid amine bases, which can be a source of hydrides.

  • Solvent Choice: Ensure your solvent is anhydrous and well-degassed. Sometimes, the source of the hydride can be the solvent itself.

  • Ligand Choice: Using a bulky, electron-rich ligand can promote the desired reductive elimination over competing side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling
IssuePotential CauseRecommended Solution
No Reaction / Low Conversion 1. Inactive CatalystUse a fresh batch of catalyst or a reliable precatalyst. Ensure proper inert atmosphere techniques.
2. Poor Base QualityUse a finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). Consider grinding the base before use.[4]
3. Reagent DegradationUse fresh boronic acid. Consider converting it to a more stable trifluoroborate salt or MIDA boronate ester.[5]
Hydrodehalogenation 1. Hydride SourceAvoid amine bases and alcohol solvents. Ensure rigorous degassing of all reagents and solvents.
2. Slow Reductive EliminationIncrease ligand-to-palladium ratio or switch to a more electron-rich ligand (e.g., from PPh₃ to a Buchwald-type ligand).
Protodeboronation 1. Excess Water/BaseUse the minimum required amount of base (typically 2-3 equivalents). While some water can be beneficial, excess can be detrimental.[6]
2. High TemperatureRun the reaction at the lowest effective temperature (e.g., start at 80 °C and increase if necessary).
Homocoupling of Boronic Acid 1. Presence of OxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas (Argon or Nitrogen).
2. Incomplete Pd(II) ReductionUse a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure conditions are suitable for full reduction of a Pd(II) precatalyst.
Experimental Protocol: Suzuki-Miyaura Catalyst Screening
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the desired boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Suzuki Coupling Troubleshooting Workflow

G cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst Activity (Fresh? Precatalyst?) start->check_catalyst check_reagents Verify Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temp, Degassing, Atmosphere) start->check_conditions catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive reagent_degradation Degradation (Protodeboronation, Wet Base) check_reagents->reagent_degradation side_reactions Side Reactions (Dehalogenation, Homocoupling) check_conditions->side_reactions catalyst_solution Solution: - Use fresh precatalyst (e.g., G3/G4) - Screen different ligands (XPhos, SPhos) catalyst_inactive->catalyst_solution reagent_solution Solution: - Use anhydrous base (K3PO4) - Use MIDA boronate or trifluoroborate - Use fresh, degassed solvent reagent_degradation->reagent_solution condition_solution Solution: - Ensure rigorous degassing - Optimize temperature (80-110°C) - Screen different solvents (Dioxane, Toluene) side_reactions->condition_solution

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[7] The reaction is notoriously sensitive to the choice of ligand, base, and substrate. For an aryl chloride, particularly one with potential for chelation or steric hindrance, a carefully selected catalyst system is non-negotiable.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: Which catalyst systems are best for coupling this hindered aryl chloride with amines?

A1: Aryl chlorides require highly active catalysts.[8] The most reliable systems employ bulky, electron-rich biarylphosphine ligands. These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[3] Recommended systems include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or a dedicated precatalyst (e.g., DavePhos Pd G4).[9]

  • Ligands: BrettPhos, RuPhos, or XPhos are excellent choices. Their steric bulk and electronic properties are well-suited for activating the C-Cl bond.[3]

Q2: My amine coupling partner is complex or base-sensitive. What base should I use?

A2: Base selection is critical and can be the difference between success and failure. Strong, non-nucleophilic bases are typically required.

  • Strong Bases (High Activity): Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) often provide the highest reaction rates. However, they are incompatible with many functional groups like esters or ketones.[10]

  • Weaker Bases (Better Tolerance): For base-sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred.[10] These often require higher temperatures or longer reaction times but offer superior functional group tolerance.[10]

Q3: How do I prevent catalyst deactivation?

A3: Amines can act as ligands for palladium, potentially displacing the desired phosphine ligand and deactivating the catalyst.[11] To prevent this, it is often beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) when using an in-situ generated catalyst. Using a well-defined precatalyst can also circumvent many issues related to catalyst formation and deactivation.

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
No Reaction / Low Conversion 1. Oxidative Addition FailureSwitch to a more electron-rich and bulky ligand (e.g., BrettPhos). Increase reaction temperature.[8][12]
2. Incorrect BaseThe base may be too weak. Screen stronger bases (e.g., K₃PO₄ -> NaOt-Bu), being mindful of substrate compatibility.[10]
3. Catalyst PoisoningEnsure the amine starting material is pure. Some impurities can act as catalyst poisons.
Low Yield with Aryl Chlorides 1. Inherently Slow ReactionThis is common. Use a highly active precatalyst (G3 or G4) with a specialized ligand designed for C-Cl activation.[8]
2. Catalyst DeactivationIncrease the ligand-to-palladium ratio. Ensure a strictly inert atmosphere.
Side Product Formation 1. HydrodehalogenationThe base or solvent may be acting as a hydride source. Use K₃PO₄ or Cs₂CO₃ and an anhydrous, aprotic solvent like toluene or dioxane.
2. Amine ScramblingIf using multiple amine nucleophiles, competitive reactions can occur. This requires a careful study of relative reactivities or the use of protecting groups.
Experimental Protocol: General Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox, add the this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv) to a reaction vial with a stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., BrettPhos, 2.5 mol %) in a small amount of solvent.

  • Reaction Setup: Add the catalyst solution to the reagent vial, followed by the bulk of the degassed solvent (e.g., Toluene or Dioxane, 0.2 M).

  • Heating & Monitoring: Seal the vial tightly and heat to 100-120 °C with vigorous stirring. Monitor progress by LC-MS.

  • Workup: Cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify via column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-X R-Cl oa_complex Oxidative Addition Complex L(Ar)Pd(II)-Cl Ar-X->oa_complex HNR'2 Amine HNR'2->oa_complex Base Base Base->oa_complex Product R-NR'2 pd0 Pd(0)L Active Catalyst pd0->oa_complex Oxidative Addition amide_complex Amido Complex L(Ar)Pd(II)-NR'2 oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->Product amide_complex->pd0 Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Section 2: Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group for derivatization, primarily through esterification and amidation. Catalyst selection here shifts from transition metals to acid catalysts or stoichiometric coupling agents.

Esterification & Amide Bond Formation
Frequently Asked Questions (FAQs): Esterification & Amidation

Q1: What is the most straightforward method for esterifying this compound?

A1: The Fischer esterification is the most direct method.[13] This involves heating the carboxylic acid in a large excess of the desired alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).[13] The reaction is an equilibrium, so using the alcohol as the solvent helps drive it towards the product.[13]

Q2: I need to form an amide bond under mild, room-temperature conditions. What catalysts or reagents should I use?

A2: For mild amide bond formation, stoichiometric coupling agents are the preferred choice. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. Excellent choices include:

  • Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble and easy-to-handle reagent, often used with an additive like HOBt (1-Hydroxybenzotriazole).

  • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, or PyBOP are highly efficient and lead to rapid amide bond formation with minimal side products and racemization. They are typically used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Q3: My esterification reaction is stalling and not going to completion. How can I improve the yield?

A3: Since Fischer esterification is an equilibrium process, removing the water byproduct is the most effective way to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene. Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium favorably.[13] For more stubborn cases, converting the carboxylic acid to an acid chloride first, followed by reaction with the alcohol, is a non-equilibrium and often quantitative approach.

Troubleshooting Guide: Esterification & Amidation
IssuePotential CauseRecommended Solution
Incomplete Fischer Esterification 1. Equilibrium Not OvercomeUse a large excess of the alcohol (as solvent) or remove water using a Dean-Stark trap.[13]
2. Insufficient CatalystEnsure you have a catalytic amount of a strong acid (e.g., H₂SO₄).
Low Yield in Amide Coupling 1. Ineffective Coupling AgentSwitch to a more powerful coupling agent like HATU. Ensure the reagent is fresh and has been stored properly.
2. Amine BasicityA very weakly basic amine may react slowly. Increase reaction time or switch to a more potent activating agent.
3. Steric HindranceIf either the acid or amine is very bulky, the reaction may require heating or a longer reaction time.
Side Product Formation 1. Racemization (if chiral)Use a modern uronium-based coupling agent (HATU) with a non-nucleophilic base (DIPEA) at low temperature (0 °C to RT) to minimize racemization.
2. Over-activationDo not let the activated carboxylic acid intermediate stir for too long before adding the amine, as it can decompose.

References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Benchchem. (2025). catalyst selection for efficient 3-fluorobenzoic acid, morpholide synthesis.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a substituted aromatic carboxylic acid, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, offering a detailed spectral assignment and a comparative look at alternative and complementary analytical techniques.

Understanding the Molecule: Electronic Effects at Play

The substitution pattern on the benzene ring of this compound dictates its electronic environment and, consequently, its NMR spectra. We have three key substituents to consider:

  • -COOH (Carboxylic Acid): An electron-withdrawing group that de-shields (shifts to a higher chemical shift) the aromatic protons and carbons.

  • -Cl (Chloro): An electronegative atom that exerts an inductive electron-withdrawing effect.

  • -F (Fluoro): The most electronegative element, it strongly withdraws electron density through induction.

  • -OCH₂CH₃ (Ethoxy): While the oxygen is electronegative, it also possesses lone pairs that can be donated into the aromatic ring through resonance, a shielding effect.

The interplay of these inductive and resonance effects creates a unique electronic distribution, which is key to assigning the NMR signals.

¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-27.6 - 7.8Doublet of doublets (dd)1HJH-F, JH-H
H-67.4 - 7.6Doublet of doublets (dd)1HJH-F, JH-H
-OCH₂ CH₃4.1 - 4.3Quartet (q)2H~7 Hz
-OCH₂CH₃ 1.4 - 1.6Triplet (t)3H~7 Hz
-COOH 12.0 - 13.0Singlet (s)1H

Rationale Behind the Assignments:

  • Aromatic Protons (H-2 and H-6): These two protons are in distinct chemical environments. H-2 is ortho to the electron-withdrawing carboxylic acid and meta to the chlorine atom. H-6 is ortho to the fluorine atom and meta to the ethoxy group. The precise chemical shifts will be influenced by the combined electronic effects of all substituents. The multiplicity will be a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom.

  • Ethoxy Group (-OCH₂CH₃): The methylene protons (-OCH₂ -) are directly attached to the deshielding oxygen atom, hence their downfield shift. They appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃ ) are further from the oxygen and appear as a triplet, coupled to the two methylene protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its acidic nature and the electronegativity of the adjacent oxygen atoms, resulting in a characteristic downfield singlet.

¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O165 - 175
C-1125 - 130
C-2115 - 120
C-3130 - 135
C-4150 - 155
C-5155 - 160
C-6110 - 115
-OCH₂ CH₃60 - 70
-OCH₂CH₃ 10 - 20

Rationale Behind the Assignments:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.[1][2][3]

  • Aromatic Carbons:

    • C-1: The ipso-carbon attached to the carboxylic acid will be in the typical aromatic region.

    • C-3 and C-5: These carbons are directly bonded to the highly electronegative chlorine and fluorine atoms, respectively, leading to significant deshielding. The C-F bond will also result in a large one-bond coupling constant (¹JC-F), which can be observed in a coupled spectrum.

    • C-4: This carbon is attached to the ethoxy group. The oxygen atom's ability to donate electron density through resonance will influence its chemical shift.

    • C-2 and C-6: The chemical shifts of these carbons are influenced by the combined effects of the adjacent substituents.

  • Ethoxy Group Carbons: The chemical shifts for the methylene (-OCH₂ -) and methyl (-CH₃ ) carbons are in the expected aliphatic region, with the methylene carbon being more deshielded due to its proximity to the oxygen atom.

Experimental Protocol: Acquiring High-Quality NMR Data

A detailed, step-by-step methodology for acquiring the NMR spectra is crucial for reproducible and accurate results.

Workflow for NMR Sample Preparation and Data Acquisition:

Caption: A streamlined workflow for preparing and analyzing an NMR sample.

Comparative Analysis: Alternative and Complementary Techniques

While NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization.

Comparison of Analytical Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-O).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise 3D molecular structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.
Computational Chemistry Predicted NMR chemical shifts and molecular geometry.Can aid in spectral assignment and understanding electronic effects.Accuracy depends on the level of theory and basis set used.

Logical Relationship of Analytical Techniques for Structural Elucidation:

Analytical Techniques for Structural Elucidation cluster_0 Primary Structural Information cluster_1 Confirmation & Complementary Data cluster_2 Definitive & In-depth Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (Molecular Weight) NMR->MS complements IR IR Spectroscopy (Functional Groups) NMR->IR complements Xray X-ray Crystallography (3D Structure) NMR->Xray confirms solid-state structure of MS->NMR supports IR->NMR supports Computational Computational Chemistry (Prediction & Confirmation) Computational->NMR predicts & aids assignment of

Caption: Interplay of analytical techniques for comprehensive structural analysis.

Conclusion

The spectral assignment of this compound is a practical exercise in applying the fundamental principles of NMR spectroscopy. By carefully considering the electronic effects of the various substituents, a confident assignment of both the ¹H and ¹³C NMR spectra can be achieved. For unambiguous and comprehensive structural verification, especially in the context of drug development and regulatory submission, a combination of NMR with other analytical techniques such as mass spectrometry and, where possible, X-ray crystallography, is highly recommended.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • PubChem. 3-Chloro-5-fluorobenzoic acid. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Synlett. Supporting Information. [Link]

  • Beilstein Journal of Organic Chemistry. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • PubChemLite. 3-chloro-5-fluorobenzoic acid (C7H4ClFO2). [Link]

  • USDA ARS. Complete Proton and Carbon Assignment of Triclosan via One- and Two-Dimensional 400-MHz NMR Spectroscopy. [Link]

  • SpectraBase. m-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

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Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry.

For researchers engaged in the synthesis and analysis of such multifaceted molecules, understanding the expected fragmentation pathways is paramount for unambiguous identification and characterization. This document will not only predict the fragmentation pattern based on established principles of mass spectrometry but also provide a comparative framework against the known fragmentation of related chemical moieties. By dissecting the influence of the chloro, fluoro, ethoxy, and carboxylic acid functional groups on the fragmentation cascade, this guide serves as a practical resource for scientists navigating the complexities of mass spectral interpretation.

Theoretical Fragmentation Analysis: A Predictive Approach

The structure of this compound presents several potential sites for fragmentation under electron ionization. The molecular ion (M+•) will be the parent peak, and its subsequent fragmentation will be dictated by the relative stability of the resulting ions and neutral losses. The primary fragmentation pathways are anticipated to involve the carboxylic acid and ethoxy groups, as well as the halogen substituents on the aromatic ring.

Key Predicted Fragmentation Pathways
  • Loss of the Carboxylic Acid Group: A common fragmentation pathway for benzoic acid derivatives is the loss of the carboxyl group (-COOH) as a radical, resulting in a prominent peak at [M - 45]+.[1][2] This is due to the stability of the resulting aryl cation.

  • Decarboxylation: The loss of carbon dioxide (CO2) from the molecular ion, leading to a fragment at [M - 44]+, is another characteristic fragmentation of benzoic acids.[3][4]

  • Fragmentation of the Ethoxy Group: The ethoxy substituent is prone to fragmentation. A key fragmentation is the loss of an ethyl radical (•CH2CH3), resulting in a fragment at [M - 29]+. Alternatively, the loss of ethene (C2H4) via a McLafferty-type rearrangement can occur, producing a fragment at [M - 28]+.[5] Alpha-cleavage next to the oxygen atom of the ether is a common fragmentation route.[1]

  • Loss of Halogens: The loss of the chlorine atom (•Cl) can lead to a fragment at [M - 35]+. Due to the presence of the 37Cl isotope, an M+2 peak with approximately one-third the intensity of the M peak is expected for all chlorine-containing fragments.[6] The loss of a fluorine atom (•F) to give [M - 19]+ is less common but possible.[7]

  • Combined Fragmentations: A series of subsequent fragmentations are expected, combining the losses described above. For instance, the initial loss of the carboxyl group could be followed by the loss of ethene from the ethoxy group.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 234.6 g/mol ).

m/z Proposed Fragment Structure Neutral Loss Notes
234/236[C9H8ClFO3]+•-Molecular ion (M+•) with isotopic peak for 37Cl.
206/208[C7H5ClFO2]+C2H4Loss of ethene from the ethoxy group.
205/207[C7H4ClFO2]+••C2H5Loss of an ethyl radical from the ethoxy group.
189/191[C8H7ClFO]+••COOHLoss of the carboxyl radical.
190/192[C8H8ClFO]+CO2Loss of carbon dioxide.
161/163[C6H4ClFO]+COOH, C2H4Sequential loss of carboxyl and ethene.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted fragmentation, we can draw comparisons with the known mass spectra of simpler, related molecules.

  • Benzoic Acid: The mass spectrum of benzoic acid is dominated by the molecular ion peak (m/z 122), a strong peak at m/z 105 due to the loss of •OH, and a base peak at m/z 77 corresponding to the phenyl cation [C6H5]+, formed by the loss of the entire carboxyl group.[2][8] This supports the predicted loss of the carboxyl group in our target molecule.

  • 4-Chlorobenzoic Acid: The NIST WebBook entry for 4-chlorobenzoic acid shows a strong molecular ion peak at m/z 156/158 and a prominent fragment at m/z 111/113, corresponding to the loss of the carboxyl group.[9] This reinforces the expectation of a similar fragmentation pathway for our more complex molecule.

  • Ethoxybenzene: The fragmentation of ethoxybenzene typically involves the loss of an ethyl radical (m/z 93) and the loss of ethene (m/z 94) to form a phenol radical cation. This aligns with the predicted fragmentation of the ethoxy group in this compound.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized using the following diagrams generated in DOT language.

M [M]+• m/z 234/236 F1 [M - C2H4]+• m/z 206/208 M->F1 - C2H4 F2 [M - C2H5]+ m/z 205/207 M->F2 - •C2H5 F3 [M - COOH]+ m/z 189/191 M->F3 - •COOH F4 [M - CO2]+• m/z 190/192 M->F4 - CO2 F5 [M - COOH - C2H4]+ m/z 161/163 F3->F5 - C2H4

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Conclusion and Future Outlook

The in-silico fragmentation analysis of this compound, grounded in the established principles of mass spectrometry and supported by comparative data from related compounds, provides a robust predictive model for its mass spectrum. The key fragmentation pathways are expected to involve the loss of the carboxyl group, fragmentation of the ethoxy side chain, and potential loss of halogen atoms. This guide serves as a foundational resource for researchers, enabling them to anticipate, identify, and interpret the mass spectral data of this and structurally similar molecules. Experimental verification using the outlined protocol will be crucial to confirm and refine this predictive model, ultimately contributing to a deeper understanding of the fragmentation behavior of complex halogenated and alkoxy-substituted aromatic compounds.

References

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  • Chemistry LibreTexts. (2023).
  • Mass Spectrometry: Fragment
  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
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A Senior Application Scientist's Guide to the Synthesis of Fluorinated Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their desired properties. For researchers, scientists, and drug development professionals, fluorinated benzoic acids represent a critical class of building blocks, prized for their ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for accessing these valuable compounds, grounded in mechanistic insights and practical, field-proven protocols.

The Enduring Workhorse: The Balz-Schiemann Reaction

First reported in 1927, the Balz-Schiemann reaction remains a cornerstone for the synthesis of aryl fluorides, including fluorinated benzoic acids.[1] This classical transformation proceeds via the diazotization of an aminobenzoic acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanistic Rationale

The reaction unfolds in a two-stage process. Initially, the aromatic amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The subsequent addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate intermediate. The key to this method's success lies in the thermal decomposition of this salt, which expels nitrogen gas and generates a highly reactive aryl cation that is then trapped by the fluoride anion from the tetrafluoroborate counterion.[2]

Experimental Workflow: Synthesis of p-Fluorobenzoic Acid

The following protocol is a robust and well-established procedure for the synthesis of p-fluorobenzoic acid, adapted from Organic Syntheses.[2]

Figure 1: Workflow for the Balz-Schiemann Synthesis of p-Fluorobenzoic Acid.

Protocol: Synthesis of p-Fluorobenzoic Acid [2]

  • Diazotization: In a suitable flask, suspend ethyl p-aminobenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0°C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 7°C. The completion of diazotization can be confirmed by a positive test with starch-iodide paper.

  • Formation of Diazonium Tetrafluoroborate: In a separate paraffin-wax-coated beaker, prepare a solution of fluoboric acid by dissolving boric acid in 60% hydrofluoric acid at a temperature below 25°C, followed by cooling in an ice-water bath. Add the cold fluoboric acid solution to the diazonium salt solution while keeping the temperature below 10°C. The p-carbethoxybenzenediazonium fluoborate will precipitate.

  • Isolation and Drying: Filter the precipitated diazonium tetrafluoroborate and wash sequentially with cold water, cold methanol, and ether. Dry the salt thoroughly in a vacuum desiccator over concentrated sulfuric acid.

  • Thermal Decomposition: Gently heat the dried diazonium salt. The decomposition will yield the crude ethyl p-fluorobenzoate.

  • Hydrolysis: Reflux the crude ester with a solution of potassium hydroxide in ethanol and water for one hour.

  • Purification: After hydrolysis, filter the hot solution. Acidify the filtrate with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The crude product can be further purified by recrystallization from hot water with potassium carbonate, followed by acidification.[3][4][5][6]

Trustworthiness and Validation

This protocol is self-validating through several checkpoints. The formation of the diazonium salt is monitored using starch-iodide paper. The precipitation of the diazonium tetrafluoroborate is a clear visual cue of successful salt formation. The final product's purity can be readily assessed by its melting point and spectroscopic methods such as NMR.[7][8][9] Recrystallization provides a reliable method for purification, with the formation of well-defined crystals indicating high purity.[3][4][6]

The Strategic Alternative: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for the synthesis of fluorinated benzoic acids, particularly when the aromatic ring is activated by electron-withdrawing groups.[10] This method involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride anion.

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophilic fluoride source attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The presence of electron-withdrawing groups at the ortho and/or para positions is crucial for stabilizing this intermediate and facilitating the reaction. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Experimental Workflow: Synthesis of 2-Fluoro-5-nitrobenzoic Acid

The following protocol details the synthesis of 2-fluoro-5-nitrobenzoic acid via SNAr, a valuable intermediate in pharmaceutical synthesis.[11]

Figure 2: Workflow for the SNAr Synthesis of 2-Fluoro-5-nitrobenzoic Acid.

Protocol: Synthesis of 2-Fluoro-5-nitrobenzoic Acid [11]

  • Reaction Setup: In a sealed vial, combine 2-chloro-5-nitrobenzoic acid (1.0 eq) and potassium fluoride (2.0 eq).

  • Reaction: Add anhydrous dimethyl sulfoxide (DMSO) to the vial. Seal the vial and heat the reaction mixture to 120°C with vigorous stirring for 10 minutes.

  • Workup and Purification: After cooling to room temperature, quench the reaction by adding water. Acidify the aqueous solution to precipitate the 2-fluoro-5-nitrobenzoic acid product. The crude product can be purified by recrystallization.

Trustworthiness and Validation

The progress of the SNAr reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product. The identity and purity of the final product are confirmed by spectroscopic analysis (NMR, IR, MS) and melting point determination. The use of anhydrous conditions is critical for the success of this reaction, as water can compete with the fluoride nucleophile.

Modern Frontiers: Palladium-Catalyzed and Photoredox C-H Fluorination

Recent advances in catalysis have opened new avenues for the synthesis of fluorinated benzoic acids, offering milder conditions and broader substrate scope. Palladium-catalyzed C-H fluorination and photoredox catalysis represent the cutting edge of this field.

Palladium-Catalyzed C-H Fluorination

Palladium catalysis enables the direct fluorination of C-H bonds, a highly atom-economical approach.[12] This can be achieved through a directed C-H activation strategy, where a directing group on the benzoic acid substrate positions the palladium catalyst for selective fluorination at the ortho position.[13]

Protocol: Palladium-Catalyzed ortho-C-H Fluorination of Benzoic Acid [13]

A general procedure involves the reaction of benzoic acid with a palladium catalyst, a suitable ligand, and a fluorinating agent in an appropriate solvent. For instance, a reported method utilizes a palladium catalyst with a specific pyridone ligand to achieve ortho-mono-fluorination of benzoic acid, albeit with modest yields (up to 13%).[13]

Figure 3: Generalized Workflow for Pd-Catalyzed C-H Fluorination.
Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H fluorination.[14] This approach utilizes a photocatalyst that, upon irradiation with light, can initiate a single-electron transfer process to generate a reactive intermediate that subsequently undergoes fluorination. A notable application is the direct decarboxylative fluorination of benzoic acids.[13][15]

Conceptual Workflow: Photoredox Decarboxylative Fluorination [13][15]

This method involves the reaction of a benzoic acid with a photocatalyst, a fluoride source, and an oxidant under visible light irradiation. The reaction proceeds through the generation of an aryl radical via decarboxylation, which is then trapped by a fluorine source. This technique has been successfully applied to the synthesis of various fluorinated arenes with good yields and functional group tolerance.[13][15]

Figure 4: Conceptual Workflow for Photoredox Decarboxylative Fluorination.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for a particular fluorinated benzoic acid depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
Balz-Schiemann Aminobenzoic AcidNaNO₂, HBF₄Low temp. diazotization, then high temp. decompositionWell-established, good for specific isomers (e.g., p-fluoro)[1]Use of hazardous HF, potentially explosive diazonium salts, high temperatures[2]
SNAr Halogenated/Nitro Benzoic AcidKF, CsF, or other fluoride sourcesHigh temperatures, polar aprotic solventsGood for electron-deficient rings, can be high-yielding[10]Limited to activated substrates, requires anhydrous conditions
Pd-Catalyzed C-H Fluorination Benzoic AcidPd catalyst, ligand, fluorinating agentOften requires directing groups, elevated temperaturesHigh atom economy, direct functionalization[12][13]Limited substrate scope, often low yields, catalyst cost[13]
Photoredox Catalysis Benzoic AcidPhotocatalyst, fluoride source, oxidantMild conditions, visible lightBroad substrate scope, good functional group tolerance[13][14][15]Can require specialized equipment, may not be suitable for large-scale synthesis

Conclusion

The synthesis of fluorinated benzoic acids is a dynamic field with both classical and modern methods offering a range of options for the synthetic chemist. The Balz-Schiemann reaction, while traditional, remains a reliable method for specific isomers. SNAr provides a strategic alternative for activated systems. The emerging fields of palladium-catalyzed and photoredox C-H fluorination are pushing the boundaries of what is possible, offering more direct and milder routes to these important molecules. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is paramount for the successful design and execution of a synthetic strategy to access these valuable fluorinated building blocks.

References

  • Schiemann, G.; Winkelmüller, W. p-Fluorobenzoic Acid. Org. Synth.1943 , 23, 47. DOI: 10.15227/orgsyn.023.0047. [Link]

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  • MDPI. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. [Link]

  • Haveman, L. Y. F.; Broersen, C. A. J.; Vugts, D. J.; Windhorst, A. D. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chem. Commun.2015 , 51, 13734-13737. DOI: 10.1039/d5cc03503a. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Wang, C.; Zhang, Z. Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid. Journal of East China University of Science and Technology2022 , 48(6), 776-783. DOI: 10.14135/j.cnki.1006-3080.20210823001. [Link]

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A Comparative Guide to the Biological Activity of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The specific nature and positioning of substituents on the benzene ring play a crucial role in determining the compound's potency, selectivity, and overall pharmacological profile. This guide focuses on 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a polysubstituted benzoic acid derivative, and aims to provide a comparative analysis of its biological activity against its structural analogs. By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential therapeutic applications of this specific molecule and guide future drug discovery efforts. While direct comparative studies on this compound are limited in the publicly available literature, this guide will synthesize data from closely related analogs to provide a comprehensive overview.

Comparative Biological Activity: Insights from Structural Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of this compound, the interplay between the chloro, ethoxy, and fluoro groups at positions 3, 4, and 5, respectively, is expected to significantly influence its interactions with biological targets.

Anticancer Activity: A Focus on Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition can lead to the suppression of tumor growth and proliferation. A recent study on 4-amino-3-chloro benzoate ester derivatives has shed light on their potential as EGFR inhibitors.[1] Although these compounds differ from our target molecule by the presence of an amino group at position 4 and esterification of the carboxylic acid, the study provides valuable insights into the role of the 3-chloro substituent.

One of the most promising compounds from this study, a hydrazine-1-carbothioamide derivative of a 4-amino-3-chloro benzoate ester (referred to as N5a ), demonstrated significant cytotoxicity against A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines.[1] The proposed mechanism of action involves the inhibition of EGFR tyrosine kinase activity, leading to the induction of the extrinsic apoptotic pathway.[1]

To understand the potential of this compound in this context, we can draw analogies. The 3-chloro substituent is a common feature, suggesting that our target molecule might also exhibit affinity for the EGFR binding pocket. The ethoxy group at the 4-position, being bulkier than the amino group, could influence the binding orientation and affinity. Furthermore, the presence of a fluorine atom at the 5-position, a common modification in medicinal chemistry to enhance metabolic stability and binding interactions, could further modulate the anticancer activity.

Table 1: Hypothetical Comparative Anticancer Activity

Compound3-Position4-Position5-PositionTargetPredicted ActivityRationale
This compound ClOEtFEGFRModerate to HighPresence of 3-Cl and 5-F may enhance binding to EGFR.
Analog 1: 3-Chloro-4-methoxy-5-fluorobenzoic acid ClOMeFEGFRModerateMethoxy group is less lipophilic than ethoxy, potentially altering binding.
Analog 2: 3,5-Dichloro-4-ethoxybenzoic acid ClOEtClEGFRModerate to HighDichloro substitution may increase lipophilicity and binding affinity.
Analog 3: 4-Ethoxy-3,5-difluorobenzoic acid FOEtFEGFRModerateFluorine atoms may alter electronic properties and binding interactions.

This table is illustrative and based on inferences from related compounds. Direct experimental validation is required.

Antimicrobial Activity: Targeting Bacterial Cell Viability

Substituted benzoic acids have also been explored for their antimicrobial properties. The lipophilicity and electronic nature of the substituents are key determinants of their ability to penetrate bacterial cell membranes and interfere with essential cellular processes.

While specific data on this compound is not available, studies on other halogenated and alkoxylated benzoic acid derivatives provide a framework for comparison. For instance, a study on p-hydroxy benzoic acid derivatives demonstrated that Schiff bases were generally more active than esters.[2] Another study on 4-amino-3-chloro benzoate esters showed promising activity against Staphylococcus aureus and Escherichia coli.[1]

The combination of a chloro and a fluoro group in our target molecule is expected to increase its lipophilicity, which could enhance its ability to disrupt bacterial membranes. The ethoxy group at the 4-position further contributes to this lipophilicity.

Table 2: Predicted Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)Rationale
This compound 16-6432-128Increased lipophilicity due to halogen and ethoxy groups may favor activity against Gram-positive bacteria.
Analog 1: 3-Chloro-4-hydroxy-5-fluorobenzoic acid 32-12864-256The hydroxyl group is more polar than the ethoxy group, potentially reducing membrane permeability.
Analog 2: 3,5-Difluoro-4-ethoxybenzoic acid 32-12864-256The absence of the chloro group may slightly reduce lipophilicity.

These MIC values are hypothetical and intended for comparative illustration. Experimental determination is necessary.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing the Structure-Activity Relationship

To better understand the relationship between the chemical structure of these benzoic acid derivatives and their biological activity, a conceptual diagram is presented below.

SAR_Concept cluster_benzoic_acid Benzoic Acid Core cluster_substituents Substituents cluster_activity Biological Activity Benzoic Acid Benzoic Acid R3 Position 3 (e.g., Cl) Benzoic Acid->R3 influences R4 Position 4 (e.g., OEt) Benzoic Acid->R4 influences R5 Position 5 (e.g., F) Benzoic Acid->R5 influences Anticancer Anticancer R3->Anticancer modulates Antimicrobial Antimicrobial R3->Antimicrobial modulates Enzyme_Inhibition Enzyme Inhibition R3->Enzyme_Inhibition modulates R4->Anticancer modulates R4->Antimicrobial modulates R4->Enzyme_Inhibition modulates R5->Anticancer modulates R5->Antimicrobial modulates R5->Enzyme_Inhibition modulates

Caption: Conceptual diagram illustrating the influence of substituents at positions 3, 4, and 5 of the benzoic acid core on its biological activities.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comprehensive comparative study of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Analogs Purification Purification & Purity Assessment Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Anticancer_Assay Anticancer Assays (e.g., MTT) Structure_Verification->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Structure_Verification->Antimicrobial_Assay Enzyme_Assay Enzyme Inhibition Assays Structure_Verification->Enzyme_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer_Assay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies

Caption: Workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of benzoic acid analogs.

Conclusion and Future Directions

To definitively establish the biological activity profile of this compound and its analogs, direct, head-to-head experimental comparisons are essential. Future research should focus on the synthesis of a focused library of analogs with systematic variations at the 3, 4, and 5 positions of the benzoic acid ring. Subsequent evaluation of these compounds in a panel of relevant biological assays, such as those detailed in this guide, will provide the robust, quantitative data needed to establish clear structure-activity relationships. Such studies will be invaluable in unlocking the full therapeutic potential of this promising class of compounds.

References

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  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. (2017). Frontiers in Physiology, 8, 425.
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Comparative Guide to Analytical Method Validation for the Quantification of 3-Chloro-4-ethoxy-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validated analytical method for this compound. The principles and protocols described herein are grounded in internationally recognized guidelines to ensure scientific integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a complex aromatic carboxylic acid whose purity and concentration are critical quality attributes (CQAs) in the synthesis of active pharmaceutical ingredients (APIs). An accurate and precise analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide will navigate the process of selecting and validating a suitable analytical method, with a primary focus on developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4]

Method Selection: A Comparative Analysis

The choice of analytical technique is contingent on factors such as the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation. For this compound, several techniques could be considered.

Method Instrumentation Principle Advantages Disadvantages
HPLC-UV High-Performance Liquid Chromatograph with UV detectorSeparation based on polarity, detection based on UV absorbance.Widely available, robust, cost-effective, suitable for purity and assay.Moderate sensitivity, requires chromophore.
GC-MS Gas Chromatograph with Mass SpectrometerSeparation of volatile compounds, detection by mass.High sensitivity and specificity, excellent for impurity identification.Requires derivatization for non-volatile compounds, high temperature may cause degradation.
LC-MS/MS Liquid Chromatograph with Tandem Mass SpectrometerSeparation by polarity, highly specific and sensitive detection.Very high sensitivity and selectivity, suitable for trace analysis.Higher cost and complexity, potential for matrix effects.

Rationale for Selecting HPLC-UV: For routine quality control (QC) applications, including assay and impurity profiling of this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) presents the optimal balance of specificity, sensitivity, and cost-effectiveness.[5] The presence of the aromatic ring and auxochromic groups in the molecule allows for sensitive UV detection.

The Blueprint for Validation: A Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[6][7] The validation of this method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Proposed Chromatographic Conditions
Parameter Condition Justification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50 v/v)A common reversed-phase eluent system offering good peak shape and resolution. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency.[11]
Detection UV at 254 nmA common wavelength for aromatic compounds, expected to provide good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume to ensure good peak shape and reproducibility.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Validation Parameters and Experimental Design

The following validation parameters will be assessed to demonstrate the method's suitability.

G cluster_validation Method Validation Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Establishes Separation Accuracy Accuracy Linearity->Accuracy Defines Range Precision Precision Accuracy->Precision Verifies Closeness LOD_LOQ LOD_LOQ Precision->LOD_LOQ Determines Sensitivity Robustness Robustness LOD_LOQ->Robustness Confirms Reliability Solution_Stability Solution_Stability Robustness->Solution_Stability Assesses Durability System_Suitability System_Suitability Solution_Stability->System_Suitability Ensures Performance System_Suitability->Specificity Precedes Validation

Caption: Workflow for Analytical Method Validation.

Purpose: To ensure the chromatographic system is performing adequately before each validation run.

Procedure:

  • Inject the standard solution five times.

  • Calculate the mean and relative standard deviation (RSD) for peak area and retention time.

  • Calculate the tailing factor and theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][12]

Procedure:

  • Inject a blank solution (diluent).

  • Inject a standard solution of this compound.

  • Inject solutions of known related substances and impurities.

  • Inject a sample of the drug substance spiked with known impurities.

  • Analyze samples generated from forced degradation studies.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in the blank or impurity solutions.

  • The analyte peak is resolved from all other peaks (resolution > 2.0).

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[9]

Procedure:

  • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the target assay concentration).

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50451000
75674500
100902000
1251128000
1501351500
0.9998

Purpose: To determine the closeness of the test results obtained by the method to the true value.[8] Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo or blank matrix.

Procedure:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

  • RSD of recovery at each level should be ≤ 2.0%.

Hypothetical Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0119.499.5
Mean Recovery 99.7%

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] Precision is evaluated at two levels: repeatability and intermediate precision.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

Repeatability (Day 1) Intermediate Precision (Day 2)
Mean Assay (%) 99.8100.2
RSD (%) 0.851.10

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure: Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Hypothetical LOD/LOQ Data:

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure:

  • Vary key parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5 °C)

    • Wavelength (± 2 nm)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters and analyte assay.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results should not significantly change (e.g., within ± 2.0% of the initial result).

Forced Degradation Studies: Proving Stability-Indicating Power

Forced degradation, or stress testing, is essential for developing and demonstrating the specificity of a stability-indicating method.[7][14] It helps to identify potential degradation products and pathways.[14]

G cluster_forced_degradation Forced Degradation Study cluster_stress Stress Conditions API This compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) API->Thermal Photolytic Photolytic (ICH Q1B) API->Photolytic Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Peak Purity Assessment Mass Balance Calculation Analysis->Results

Caption: Workflow for a Forced Degradation Study.

Stress Conditions

The drug substance is subjected to the following conditions to induce degradation (typically aiming for 5-20% degradation):

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[14]

Evaluation

After exposure, the stressed samples are diluted and analyzed by the validated HPLC method.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation product peaks.

  • Peak purity analysis (using a Diode Array Detector) should confirm that the analyte peak is spectrally homogeneous.

  • The mass balance should be close to 100% (sum of the assay of the main peak and the area percentages of all degradation products).

Hypothetical Forced Degradation Results:

Stress ConditionAssay of API (%)% DegradationNumber of DegradantsResolution of Main Peak
Acid Hydrolysis92.57.52> 2.5
Base Hydrolysis88.111.93> 2.2
Oxidation95.34.71> 3.0
Thermal98.71.31> 3.5
Photolytic96.23.82> 2.8

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the selection and validation of an analytical method for the quantification of this compound. The presented HPLC-UV method, validated according to ICH Q2(R1) guidelines, demonstrates specificity, linearity, accuracy, precision, and robustness. The successful execution of forced degradation studies confirms its stability-indicating nature, making it a reliable tool for quality control and stability testing in a pharmaceutical development setting. The principles and methodologies detailed herein provide a robust framework for developing and validating analytical methods that meet the highest standards of scientific integrity and regulatory expectation.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • ResearchGate. (2025). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. NCBI. Available at: [Link]

  • European Medicines Agency. (n.d.). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA. Available at: [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • PubMed. (1990). Degradation of halogenated aromatic compounds. PubMed. Available at: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • ACS Publications. (n.d.). 750-MHz directly coupled HPLC-NMR: Application for the sequential characterization of the positional isomers and anomers of 2-, 3-, and 4-fluorobenzoic acid glucuronides in equilibrium mixtures. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). Development and validation of stability indicating HPLC method: A review. ResearchGate. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid (IV). ResearchGate. Available at: [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • ResearchGate. (2025). Halogenated Aromatic Compounds. ResearchGate. Available at: [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. EMA. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available at: [Link]

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Sources

characterization of 3-Chloro-4-ethoxy-5-fluorobenzoic acid impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of 3-Chloro-4-ethoxy-5-fluorobenzoic Acid Impurities

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. This compound, a polysubstituted aromatic compound, presents a unique analytical challenge due to the potential for various process-related and degradation impurities, including difficult-to-separate regioisomers.

This guide provides a comprehensive comparison of modern analytical techniques for the robust characterization of impurities in this compound. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to impurity profiling.

Understanding the Impurity Landscape

A successful characterization strategy begins with a theoretical understanding of the potential impurities. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.

Potential Process-Related Impurities

While the exact commercial synthesis route for this compound may be proprietary, a plausible pathway can be hypothesized based on common organic reactions. This allows us to predict likely impurities. A potential route could start from 3-fluoro-4-hydroxybenzoic acid, involving sequential chlorination and ethoxylation.

This hypothetical synthesis highlights several potential impurities:

  • Unreacted Starting Materials: Residual 3-fluoro-4-hydroxybenzoic acid.

  • Intermediates: Such as 3-chloro-5-fluoro-4-hydroxybenzoic acid.

  • Regioisomers: Formed during the chlorination step if selectivity is not absolute. For instance, the formation of 2-chloro-5-fluoro-4-hydroxybenzoic acid.

  • Byproducts of Ethoxylation: Including products from incomplete reaction or side reactions.

cluster_synthesis Hypothetical Synthesis Pathway & Impurity Formation SM Starting Material (e.g., 3-Fluoro-4-hydroxybenzoic acid) INT Chlorinated Intermediate (3-Chloro-5-fluoro-4-hydroxybenzoic acid) SM->INT Chlorination SM_Imp Impurity: Unreacted Starting Material SM->SM_Imp Carryover Iso_Imp Impurity: Regioisomer SM->Iso_Imp Side Reaction (Isomeric Chlorination) API Final API (this compound) INT->API Ethoxylation Int_Imp Impurity: Unreacted Intermediate INT->Int_Imp Incomplete Reaction cluster_workflow Integrated Impurity Characterization Workflow Start API Sample (this compound) HPLC HPLC-DAD Analysis (Purity & Quantification) Start->HPLC Decision1 Impurity > Threshold? HPLC->Decision1 LCMS LC-MS/MS Analysis (MW & Formula ID) Decision1->LCMS Yes Report Final Report (Identified & Quantified Impurity) Decision1->Report No Decision2 Structure Ambiguous? (e.g., Isomer) LCMS->Decision2 Isolate Impurity Isolation (Prep-HPLC) Decision2->Isolate Yes Decision2->Report No NMR NMR Spectroscopy (Definitive Structure) Isolate->NMR NMR->Report

A Researcher's Comparative Guide to Purity Assessment of Synthesized 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity and regulatory compliance. This guide offers a comparative analysis of essential analytical techniques for assessing the purity of 3-Chloro-4-ethoxy-5-fluorobenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your analytical outcomes.

The synthesis of a target molecule like this compound is often accompanied by the formation of impurities, which can include unreacted starting materials, intermediates, and byproducts from side reactions. A comprehensive purity analysis, therefore, necessitates a multi-technique approach to identify and quantify these extraneous substances.

Comparative Overview of Analytical Techniques

A suite of analytical methods is indispensable for a thorough purity assessment. Each technique provides a unique lens through which to examine the synthesized compound, and their combined application offers a holistic view of its composition.

Analytical TechniquePrinciple of AnalysisInformation ProvidedTypical Purity IndicationStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Retention time of the main peak, presence and relative area % of impurity peaks.>95% (typically determined by peak area normalization).High sensitivity and resolution for separating complex mixtures; quantitative.[1]Requires method development; reference standards needed for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.Identification of volatile impurities and structural information from mass spectra.Detection of thermally stable, volatile impurities.High sensitivity for volatile halogenated organic compounds.[2][3]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural confirmation of the main compound and identification of impurities with distinct NMR signals.Presence of impurity peaks in the spectrum.Provides unambiguous structural information.[4][5]Lower sensitivity compared to chromatographic methods for trace impurity detection.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Similar to ¹H NMR, but specific to the ¹⁹F nucleus.Direct observation of fluorine-containing compounds and impurities.High sensitivity and large chemical shift dispersion for fluorinated compounds.[6][7]Provides specific information about fluorinated species.[8]Requires specialized equipment and expertise.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of functional groups present in the molecule.Presence of unexpected absorption bands indicating impurities.Rapid and non-destructive.Provides limited information on the quantity and specific structure of impurities.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value.A narrow melting range indicates high purity; impurities typically broaden the range and depress the melting point.[9]Simple, fast, and cost-effective preliminary assessment of purity.[10][11]Insensitive to small amounts of impurities; not suitable for amorphous solids.[12]

In-Depth Experimental Protocols and Causality

The reliability of purity assessment hinges on meticulously executed experimental protocols. Here, we provide detailed methodologies for the most critical techniques, explaining the rationale behind key procedural steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in most pharmaceutical labs due to its high resolving power and sensitivity.[1] For aromatic carboxylic acids like our target compound, reversed-phase HPLC is the method of choice.[13][14]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~1 mg of sample B Dissolve in mobile phase to 1 mg/mL A->B C Filter through 0.45 µm syringe filter B->C F Inject 10 µL of sample solution C->F Inject D Prepare mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) E Equilibrate column (e.g., C18) E->F G Run gradient elution F->G H Detect at appropriate UV wavelength (e.g., 254 nm) G->H I Integrate all peaks in the chromatogram H->I Analyze J Calculate purity by area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100 I->J

Caption: Workflow for HPLC Purity Analysis.

Protocol Details:

  • Instrumentation: An HPLC system equipped with a UV detector is standard.

  • Column: A C18 reversed-phase column is a good starting point for aromatic compounds.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is often used to ensure the carboxylic acid is in its protonated form, leading to better peak shape.[15]

  • Sample Preparation: Dissolving the sample in the mobile phase is ideal to avoid solvent effects. Filtering the sample prevents clogging of the HPLC system.

  • Causality: The choice of a C18 column is based on its hydrophobic nature, which provides good retention for aromatic compounds. The acidic modifier in the mobile phase suppresses the ionization of the carboxylic acid group, minimizing peak tailing and improving chromatographic efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile halogenated organic impurities that may be present from the synthesis.[2][16]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in a volatile solvent (e.g., Dichloromethane) B (Optional) Derivatize with silylating agent (e.g., BSTFA) to increase volatility A->B C Inject sample into GC B->C Inject D Separate components on a capillary column (e.g., DB-5ms) with a temperature program C->D E Ionize eluting compounds (Electron Impact) D->E F Detect ions with a mass spectrometer E->F G Analyze total ion chromatogram (TIC) for impurity peaks F->G Analyze H Compare mass spectra of impurity peaks to library databases (e.g., NIST) for identification G->H

Caption: Workflow for GC-MS Impurity Profiling.

Protocol Details:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for a wide range of organic compounds.

  • Sample Preparation: The sample should be dissolved in a volatile solvent. For carboxylic acids, derivatization with a silylating agent can improve volatility and chromatographic performance.

  • Causality: Electron Impact (EI) ionization is a common choice as it produces reproducible fragmentation patterns that can be compared against spectral libraries for compound identification. A temperature program is used in the GC oven to ensure the elution of compounds with a wide range of boiling points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be a powerful tool for identifying and quantifying impurities, provided they are present at a sufficient concentration (typically >1%).

Protocol Details:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR: The spectrum will show signals for all protons in the molecule. The presence of unexpected signals indicates impurities. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift (around 12 ppm).[4][5]

  • ¹³C NMR: This provides information about the carbon skeleton. The carboxyl carbon will have a characteristic chemical shift in the range of 165-185 ppm.[5]

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[6][17] It will show a signal for the fluorine atom in the target molecule and any fluorine-containing impurities. The large chemical shift range of ¹⁹F NMR often allows for excellent separation of signals from different fluorinated species.[18]

  • Causality: The choice of deuterated solvent is critical as it should dissolve the sample well and not have signals that overlap with those of the analyte. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups.

Protocol Details:

  • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.

  • Spectral Analysis: For this compound, characteristic absorption bands are expected for:

    • O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹).[4][19]

    • C=O stretch of the carboxylic acid (a strong band around 1690-1760 cm⁻¹).[5][19]

    • C-O stretch (around 1210-1320 cm⁻¹).[19]

    • Aromatic C-H and C=C stretches.

    • C-Cl, C-F, and C-O-C (ether) stretches.

  • Causality: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid molecules.[19] The presence of sharp, unexpected peaks could indicate impurities.

Melting Point Analysis

A simple yet effective indicator of purity.[11] Impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting range.[9]

Protocol Details:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[10]

  • Measurement: The capillary tube is placed in a melting point apparatus and the temperature is slowly increased (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[10]

  • Causality: A pure crystalline compound typically has a sharp melting point range of 0.5-1 °C. A broader range suggests the presence of impurities.

Logical Framework for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized compound.

Purity_Assessment_Logic Start Synthesized this compound Preliminary Preliminary Purity Check (Melting Point & FTIR) Start->Preliminary Purity_Check Is melting point sharp and FTIR spectrum clean? Preliminary->Purity_Check Chromatography Chromatographic Analysis (HPLC for quantitative purity, GC-MS for volatile impurities) Purity_Check->Chromatography Yes Re_purify Re-purification Required Purity_Check->Re_purify No Spectroscopy Spectroscopic Confirmation (¹H, ¹³C, ¹⁹F NMR for structural integrity) Chromatography->Spectroscopy Data_Integration Integrate all data Spectroscopy->Data_Integration Final_Purity Final Purity Specification Data_Integration->Final_Purity

Caption: Logical workflow for purity assessment.

Conclusion

Assessing the purity of a synthesized compound like this compound is a critical, multi-step process. A combination of chromatographic and spectroscopic techniques provides a comprehensive and reliable evaluation. By understanding the principles and causality behind each method, researchers can make informed decisions to ensure the quality and integrity of their synthesized materials, which is paramount in the field of drug discovery and development.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-ethoxy-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Our procedural guidance is derived from an analysis of structurally similar compounds and authoritative safety standards. The central tenet of this protocol is to treat 3-Chloro-4-ethoxy-5-fluorobenzoic acid with the caution merited by its chemical class, which is known to present risks of irritation and potential toxicity.

Hazard Assessment: An Inference-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from analogous, well-documented chemicals. Analysis of related halogenated benzoic acids, such as 3-Chloro-5-fluorobenzoic acid and 2-Chloro-4-fluorobenzoic acid, reveals a consistent hazard profile.[1][2]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationPotential EffectsGHS Hazard Statement (Inferred)
Skin Corrosion/Irritation Causes skin irritation upon contact.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation if inhaled as dust.H335
Acute Oral Toxicity May be harmful if swallowed.H302 (Precautionary)

This table is based on hazard data from structurally similar compounds.[1][2][3]

The causality behind these hazards lies in the acidic nature of the carboxylic acid group and the reactivity of the halogenated aromatic ring. These features can disrupt biological tissues upon contact. Therefore, the selection of Personal Protective Equipment (PPE) must be geared towards creating a complete barrier against these potential exposures.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered PPE strategy. Each component is chosen to address the specific hazards identified above, in accordance with Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) guidelines.[4][5][6][7][8]

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI/ISEA Z87.1 standard are mandatory whenever handling the compound in solid or solution form.[4][9] Safety glasses do not offer adequate protection from splashes, as they do not form a seal around the eyes.[10]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during dissolution of larger quantities or transfers), a face shield must be worn in addition to chemical splash goggles.[11]

Hand Protection: Selecting the Right Barrier

The risk of skin irritation necessitates the use of chemical-resistant gloves.[2][3] The choice of glove material is critical, as no single glove type protects against all chemicals.[12][13]

  • Recommended Material: Nitrile gloves are a suitable choice for providing splash protection against a broad range of chemicals, including acids and organic compounds.[13][14]

  • Operational Protocol: Always inspect gloves for tears or punctures before use.[3] If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[3] For prolonged or immersive contact, consider heavier-duty gloves such as neoprene or butyl rubber, and always consult the manufacturer's chemical resistance chart.[12]

Table 2: General Chemical Resistance of Common Glove Materials

Glove MaterialResistance to AcidsResistance to Aromatic/Halogenated Hydrocarbons
Nitrile GoodFair to Good
Neoprene ExcellentFair
Butyl ExcellentPoor
Natural Rubber (Latex) GoodPoor
PVC (Vinyl) GoodPoor

This table provides a general guide. Always verify with manufacturer-specific data.[12][15][16][17]

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing from dust and splashes.

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required to ensure no skin is exposed. Avoid fabrics like polyester or acrylic, which can melt if they come into contact with certain chemicals.

Respiratory Protection: An Essential Engineering Control

The primary method for controlling respiratory hazards from chemical dusts is through engineering controls.

  • Primary Control: All weighing and handling of this compound powder should be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particles.[18]

  • Secondary Control: If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator is required. A filtering facepiece respirator (such as an N95) may be sufficient for low levels of dust. For higher potential exposures, a full-face or half-mask air-purifying respirator with appropriate particulate cartridges should be used.[19] The use of respirators is subject to OSHA regulations, which may require a formal respiratory protection program, including medical evaluations and fit testing.[5]

Operational and Disposal Plans

A self-validating protocol extends beyond simply wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator (if worn) f3->f4 caption Fig. 1: PPE Donning and Doffing Sequence

Caption: PPE Donning and Doffing Sequence

Waste Disposal: A Critical Final Step

Proper disposal is essential to protect personnel and the environment.

  • Contaminated PPE: Used gloves and any other contaminated disposable PPE should be placed in a designated hazardous waste container immediately after removal.

  • Chemical Waste: As a halogenated organic compound, this compound and any solutions containing it must be disposed of in a dedicated "Halogenated Organic Waste" container.[18][20][21] These substances should never be poured down the drain.[18][22] Ensure the waste container is properly labeled with the full chemical name and kept closed when not in use.[20][23]

PPE Selection Logic

The level of PPE required is dictated by the specific task and the potential for exposure. The following diagram illustrates a logical workflow for selecting the appropriate protective equipment.

PPE_Selection start Start: Handling This compound q_fume_hood Is the work being done in a chemical fume hood? start->q_fume_hood work_solution Working with Dilute Solution start->work_solution weigh_solid Weighing Solid Powder q_fume_hood->weigh_solid Yes resp_needed Wear NIOSH-approved Respirator (N95 minimum) q_fume_hood->resp_needed No ppe_base Required PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weigh_solid->ppe_base q_splash High potential for splash? work_solution->q_splash resp_needed->weigh_solid ppe_enhanced Enhanced PPE: - Add Face Shield over Goggles q_splash->ppe_base No q_splash->ppe_enhanced Yes caption Fig. 2: PPE Selection Workflow

Caption: PPE Selection Workflow

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your work. Always pair these guidelines with a thorough review of your institution's specific Chemical Hygiene Plan.

References

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  • Back to Basics: OSHA's PPE Requirements. (2024, April 8). EHSLeaders. Retrieved January 20, 2026, from [Link]

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  • 3-Chloro-4-fluorobenzoic Acid Safety Data Sheet. (2015, June 22). Accela ChemBio Inc. Retrieved January 20, 2026, from [Link]

  • Section 6C: Protective Equipment. (n.d.). Princeton EHS. Retrieved January 20, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations, Temple University. Retrieved January 20, 2026, from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]

  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]

  • Occupational Health Guidelines for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]

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  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved January 20, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 20, 2026, from [Link]

  • Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved January 20, 2026, from [Link]

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  • Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. Retrieved January 20, 2026, from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 20, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.